2-Ethyltetrahydro-4H-pyran-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyloxan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-7-5-6(8)3-4-9-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFWJZRYRSYZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(=O)CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36233-82-6 | |
| Record name | 2-ethyloxan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Ethyltetrahydro-4H-pyran-4-one chemical properties and structure
An In-depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one: Structure, Properties, and Synthetic Significance
Abstract
This compound (CAS No. 36233-82-6) is a substituted heterocyclic ketone belonging to the tetrahydropyran class of compounds. The tetrahydropyran-4-one core is recognized as a privileged scaffold in medicinal chemistry, serving as a versatile building block for a diverse array of biologically active molecules.[1] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, spectroscopic characteristics, and synthetic utility of this compound. We will delve into its predicted and known properties, propose a logical synthetic route based on established methodologies, and explore its potential applications in drug development and other scientific fields, grounded in the broader context of its parent scaffold's significance.
Core Molecular Identity and Physicochemical Properties
This compound is a derivative of tetrahydropyran, a six-membered heterocyclic ring containing one oxygen atom. The presence of a ketone at the 4-position and an ethyl group at the 2-position defines its specific structure and influences its chemical behavior.
Structural and Identification Data
The fundamental identifiers for this compound are crucial for regulatory, procurement, and research documentation purposes.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 36233-82-6 | [2][3] |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| InChI Key | XAFWJZRYRSYZKK-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCC1CC(=O)CCO1 | N/A |
| Physical Form | Liquid | [2] |
| Purity (Typical) | ≥95% | [2][3] |
Physicochemical Properties
While specific experimental data for this compound is not extensively published in peer-reviewed literature, the properties of the parent compound, Tetrahydro-4H-pyran-4-one (THP-4-one), provide a reliable baseline for prediction. The addition of an ethyl group is expected to increase the boiling point and slightly decrease the density and solubility in water.
| Property | Value (for Tetrahydro-4H-pyran-4-one) | Predicted Impact of 2-Ethyl Group | Source(s) |
| Boiling Point | 166 - 167 °C | Increase | [4][5] |
| Density | 1.084 g/mL at 25 °C | Slight Decrease | [4][6] |
| Refractive Index | n20/D 1.452 | Slight Increase | [4] |
| Solubility | Miscible in water; soluble in organic solvents | Decreased water solubility | [6][7] |
Molecular Structure and Spectroscopic Characterization
The structural elucidation of organic molecules is paramount. While specific spectra for this compound are not publicly available, a predictive analysis based on fundamental principles of spectroscopy provides valuable insight for characterization.
2D and 3D Molecular Structure
The molecule consists of a saturated six-membered oxane ring with a carbonyl group at the C4 position and an ethyl substituent at the C2 position. The presence of a stereocenter at C2 means the compound can exist as a racemic mixture of (R)- and (S)-enantiomers.
Caption: 2D structure of this compound.
Predicted Spectroscopic Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.
-
Ethyl Group (CH₂CH₃): A triplet around 0.9-1.0 ppm (3H, for the CH₃) and a quartet around 1.4-1.6 ppm (2H, for the CH₂).
-
Ring Protons: Complex multiplets between 2.0 and 4.5 ppm. The protons on C2, C3, C5, and C6 would show complex splitting patterns due to diastereotopicity and coupling with each other. The proton at C2 (adjacent to the ethyl group and oxygen) would likely appear as a multiplet around 3.5-4.0 ppm. The protons on C6 (adjacent to oxygen) would be in a similar region, while the protons on C3 and C5 (alpha to the carbonyl) would be shifted downfield to ~2.2-2.6 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display 7 distinct signals.
-
Carbonyl Carbon (C=O): A characteristic peak significantly downfield, expected around 205-210 ppm.
-
Ring Carbons (C-O): Carbons C2 and C6, being attached to the electronegative oxygen, would appear in the range of 65-80 ppm.
-
Ring Carbons (alpha to C=O): Carbons C3 and C5 would be found around 40-50 ppm.
-
Ethyl Carbons: The CH₂ carbon would be around 25-30 ppm, and the CH₃ carbon would be the most upfield, around 10-15 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹, characteristic of a saturated ketone.[8]
-
C-O-C Stretch: A strong band corresponding to the ether linkage should appear in the 1050-1150 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 128. Key fragmentation patterns would involve the loss of the ethyl group (M-29), loss of CO (M-28), and other ring cleavage pathways characteristic of cyclic ketones and ethers.
Synthesis and Reactivity
While a specific patented synthesis for this compound is not readily found, a plausible and efficient route can be designed based on well-established reactions in organic synthesis, such as the Prins cyclization.[9][10]
Proposed Synthetic Workflow: Acid-Catalyzed Prins Cyclization
The Prins reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. This approach provides a direct and stereoselective route to substituted tetrahydropyrans.[9]
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Plausible)
-
Cyclization: To a stirred solution of pent-1-en-4-ol (1.0 eq) and propionaldehyde (1.2 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, a catalytic amount of a strong acid (e.g., perrhenic acid) is added dropwise.[9] The reaction is monitored by TLC until the starting material is consumed. The reaction is then quenched with a saturated sodium bicarbonate solution.
-
Work-up and Isolation of Intermediate: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 2-ethyltetrahydro-2H-pyran-4-ol intermediate.
-
Oxidation: The crude alcohol intermediate is dissolved in dichloromethane. An oxidizing agent such as Dess-Martin periodinane (1.5 eq) is added portion-wise at room temperature. The reaction is stirred until TLC analysis indicates complete conversion of the alcohol to the ketone.
-
Final Purification: The reaction mixture is quenched with a solution of sodium thiosulfate. The resulting mixture is filtered, and the filtrate is washed successively with saturated sodium bicarbonate and brine. The organic layer is dried, concentrated, and the resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.
Chemical Reactivity
The reactivity of this compound is dominated by its ketone functional group.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles (e.g., Grignard reagents, organolithiums, hydrides) to form the corresponding tertiary alcohol.
-
Enolate Formation: The α-protons on C3 and C5 are acidic and can be removed by a strong base to form an enolate. This enolate can then react with various electrophiles, allowing for further functionalization of the ring.
-
Reductive Amination: The ketone can undergo reductive amination with an amine and a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminotetrahydropyrans, which are common motifs in pharmaceuticals.
Applications in Research and Drug Development
The tetrahydropyran (THP) ring is a prevalent structural motif in numerous natural products and approved pharmaceuticals. Its inclusion in a molecule often improves pharmacokinetic properties, such as aqueous solubility and metabolic stability, compared to carbocyclic analogues.[1]
The THP-4-one Scaffold in Medicinal Chemistry
Derivatives of the parent THP-4-one scaffold have demonstrated a wide spectrum of biological activities, making them highly valuable in drug discovery programs.[11]
-
Anticancer Activity: Certain pyran derivatives have shown potent cytotoxic effects against various cancer cell lines, often by inducing apoptosis or inhibiting key cell cycle enzymes like Cyclin-Dependent Kinase 2 (CDK2).[1]
-
Antimicrobial and Antiviral Properties: The scaffold is a building block for compounds with activity against bacterial, fungal, and viral targets.[6][11]
-
Anti-inflammatory and Analgesic Effects: A structurally related compound, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl)methanol, has demonstrated significant anti-inflammatory and analgesic properties in preclinical models.
Caption: Diverse applications of the Tetrahydro-4H-pyran-4-one scaffold.
Role as a Synthetic Intermediate
Beyond its direct biological relevance, this compound serves as a key intermediate. Its use in the flavor and fragrance industry for imparting sweet, fruity, and floral notes is a notable application.[3] In pharmaceutical synthesis, it provides a chiral or achiral building block that can be elaborated into more complex active pharmaceutical ingredients (APIs).
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The compound is associated with the following hazard statements:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents. Vendor recommendations for storage temperature range from room temperature to 2-8°C.[2][3]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
-
Conclusion
This compound is a valuable heterocyclic compound whose significance is largely derived from the proven utility of the broader tetrahydropyran-4-one scaffold in medicinal chemistry and organic synthesis. While detailed, peer-reviewed experimental data on this specific derivative is sparse, its chemical properties and reactivity can be confidently predicted based on established chemical principles. Its role as a synthetic building block for creating novel therapeutics, agrochemicals, and fragrance components underscores its importance. This guide has synthesized the available information and provided expert-driven predictions to offer a comprehensive technical resource for researchers and drug development professionals working with this versatile chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4H-Pyran-4-one, tetrahydro- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]
- 8. Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- 10. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Ethyltetrahydro-4H-pyran-4-one, a heterocyclic ketone of growing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physical properties, and its role as a versatile building block. While specific experimental data for this ethyl-substituted pyranone is limited in publicly accessible literature, this guide leverages data from its parent compound, tetrahydro-4H-pyran-4-one, to provide a robust framework for its application and study.
Chemical Identity and Physical Properties
This compound is a derivative of tetrahydro-4H-pyran-4-one, featuring an ethyl group at the 2-position of the pyran ring. This substitution is anticipated to influence its physical and chemical properties, including its reactivity and biological activity.
CAS Number: 36233-82-6[1]
Molecular Formula: C₇H₁₂O₂[1]
Molecular Weight: 128.17 g/mol
Physical Constants
| Physical Constant | This compound | Tetrahydro-4H-pyran-4-one (for reference) |
| Physical Form | Liquid[1] | Colorless to light yellow liquid[2][3] |
| Boiling Point | Data not available | 166-167 °C[3] |
| Melting Point | Data not available | Data not available |
| Density | Data not available | 1.080 g/cm³[2] |
| Solubility | Data not available | Soluble in organic solvents like ethanol and ether, with limited solubility in water.[4] |
| Storage Temperature | Room temperature[1] | Store in a well-ventilated place. Keep cool.[5][6] |
Synthesis of Substituted Tetrahydropyran-4-ones
While a specific, detailed protocol for the synthesis of this compound is not described in the searched literature, general methods for the synthesis of substituted tetrahydro-4H-pyran-4-ones can be adapted. One common approach involves the acid-catalyzed cyclization of a suitably substituted δ-hydroxyketone.
For the synthesis of 2-substituted tetrahydro-4H-pyran-4-ones, an asymmetric construction process can be employed. This involves a two-step sequence starting with the catalytic asymmetric allylation of an aldehyde, followed by the reaction of the resulting alcohol with a second aldehyde and a catalyst such as TMSOTf.[7]
A generalized workflow for such a synthesis is depicted below:
References
- 1. This compound | 36233-82-6 [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 2-Ethyltetrahydro-4H-pyran-4-one: A Predictive and Methodological Guide
This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Ethyltetrahydro-4H-pyran-4-one, a key heterocyclic ketone with applications in organic synthesis and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to predict the characteristic features in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Furthermore, it outlines robust, field-proven methodologies for the acquisition of high-quality spectral data.
Introduction: The Structural Significance of this compound
The tetrahydropyran-4-one scaffold is a prevalent motif in numerous natural products and pharmaceutical agents.[1] The incorporation of an ethyl group at the C-2 position introduces a chiral center and influences the conformational dynamics of the pyran ring, which can have significant implications for its biological activity and chemical reactivity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting.
Predicted Spectroscopic Data and Interpretation
The following sections detail the anticipated NMR, IR, and MS data for this compound. These predictions are grounded in the analysis of the parent compound, tetrahydro-4H-pyran-4-one, and established substituent effects.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of structural information.
The proton NMR spectrum is expected to exhibit distinct signals for the ethyl group and the protons on the pyran ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 3.6 - 3.8 | m | |
| H-3 (axial) | 2.5 - 2.7 | ddd | J ≈ 14, 11, 5 |
| H-3 (equatorial) | 2.3 - 2.5 | ddd | J ≈ 14, 5, 3 |
| H-5 (axial) | 2.5 - 2.7 | ddd | J ≈ 14, 11, 5 |
| H-5 (equatorial) | 2.3 - 2.5 | ddd | J ≈ 14, 5, 3 |
| H-6 (axial) | 3.9 - 4.1 | ddd | J ≈ 11, 11, 4 |
| H-6 (equatorial) | 3.4 - 3.6 | ddd | J ≈ 11, 4, 3 |
| -CH₂- (ethyl) | 1.5 - 1.7 | m | |
| -CH₃ (ethyl) | 0.9 - 1.1 | t | J ≈ 7.5 |
Causality Behind Predictions: The protons on carbons adjacent to the ring oxygen (C-2 and C-6) are expected to be the most deshielded. The protons on carbons alpha to the carbonyl group (C-3 and C-5) will also be downfield. The ethyl group at C-2 will shift the H-2 proton downfield. The geminal and vicinal couplings will lead to complex multiplicities for the ring protons.
The ¹³C NMR spectrum will show seven distinct carbon signals.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 75 - 78 |
| C-3 | 45 - 48 |
| C-4 (C=O) | 205 - 208 |
| C-5 | 45 - 48 |
| C-6 | 68 - 71 |
| -CH₂- (ethyl) | 25 - 28 |
| -CH₃ (ethyl) | 8 - 11 |
Causality Behind Predictions: The carbonyl carbon (C-4) will be the most downfield signal. The carbons attached to the oxygen (C-2 and C-6) will appear in the 68-78 ppm range, with C-2 being slightly more downfield due to the ethyl substituent. The alpha-carbons to the carbonyl (C-3 and C-5) will be in the 45-48 ppm region. The ethyl group carbons will be the most upfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (ketone) | 1710 - 1730 | Strong |
| C-O-C (ether) | 1100 - 1150 | Strong |
| C-H (alkane) | 2850 - 3000 | Medium-Strong |
Causality Behind Predictions: The most prominent feature will be the strong absorption band for the carbonyl group (C=O) of the ketone. The C-O-C stretching vibration of the ether linkage will also be a strong and characteristic band. The C-H stretching vibrations of the aliphatic protons will appear in their usual region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The expected molecular weight of C₇H₁₂O₂ is 128.17 g/mol . The molecular ion peak [M]⁺ at m/z = 128 should be observable.
-
Key Fragmentation Patterns: The fragmentation will be directed by the carbonyl group and the ether oxygen.
-
Alpha-cleavage adjacent to the carbonyl group: Loss of an ethyl radical (•CH₂CH₃) from C-2 and C-3 cleavage to give a fragment at m/z = 99.
-
Alpha-cleavage adjacent to the ether oxygen: Loss of an ethyl radical from C-2 to give a fragment at m/z = 99. Cleavage of the C-2/C-3 bond can also lead to the formation of a fragment at m/z = 57.
-
Loss of ethylene (C₂H₄) via a McLafferty-type rearrangement is possible, leading to a fragment at m/z = 100.
-
Experimental Protocols for Spectroscopic Analysis
To obtain reliable and high-resolution spectroscopic data for this compound, the following experimental methodologies are recommended.
NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Use a 500 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at a constant temperature (e.g., 298 K).
-
Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans and apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Spectroscopy:
-
Use the same sample and spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).
-
A relaxation delay of 2 seconds and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
2D NMR Spectroscopy (for unambiguous assignments):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
IR Data Acquisition
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR) IR, place a single drop of the neat liquid sample directly onto the ATR crystal.
-
For transmission IR, a thin film of the neat liquid can be pressed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Perform a background scan of the empty ATR crystal or salt plates before acquiring the sample spectrum.
-
Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for a pure, volatile liquid sample. This will also confirm the purity of the compound.
-
Alternatively, direct infusion via a syringe pump into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used, though Electron Ionization (EI) is standard for fragmentation analysis.
-
-
Data Acquisition (EI-MS):
-
Use a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a mass range of m/z 30-200.
-
The ion source temperature should be maintained at approximately 200-250 °C.
-
Visualizations
Caption: Molecular Structure of this compound.
Caption: Predicted Key Fragmentation Pathways in Mass Spectrometry.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, coupled with robust experimental protocols, serves as a valuable resource for researchers in synthetic chemistry, drug discovery, and quality control. The principles outlined herein ensure the accurate and reliable structural elucidation of this important heterocyclic compound.
References
Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one from starting materials
An In-depth Technical Guide to the Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one
Executive Summary: this compound is a valuable heterocyclic ketone scaffold with applications as a versatile building block in medicinal chemistry and the fragrance industry.[1] The tetrahydropyran ring is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. The primary synthetic strategy detailed herein involves a robust two-stage process: the nucleophilic addition of an ethyl group to a readily available pyranone precursor via a Grignard reaction, followed by a mild and efficient oxidation of the resultant secondary alcohol. This approach is selected for its high yield, scalability, and reliance on well-established, reliable chemical transformations. Alternative synthetic pathways are also discussed to provide a broader context for synthetic design.
Introduction to the Tetrahydropyran-4-one Scaffold
Significance in Chemical Synthesis
The tetrahydropyran (THP) ring system is a privileged structure in a multitude of natural products and pharmaceuticals.[2] Its incorporation into a molecular framework can rigidify the structure and introduce a key hydrogen bond acceptor through the ether oxygen, influencing binding affinity to biological targets. The 4-oxo functionality of the title compound provides a reactive handle for a wide range of subsequent chemical modifications, including reductive amination, Wittig reactions, and aldol condensations, making it a highly strategic intermediate for constructing complex molecular architectures.[3]
Overview of Synthetic Strategies
Several powerful methods have been established for the synthesis of substituted tetrahydropyran rings.[4][5] Key strategies include:
-
Hetero-Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom, which is a highly effective method for forming the six-membered ring with stereocontrol.
-
Prins Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone, which constructs the THP ring and installs substituents concurrently.[6][7]
-
Intramolecular Oxa-Michael Addition: The cyclization of a hydroxy group onto an α,β-unsaturated carbonyl moiety, providing a direct route to functionalized pyranones.[4]
While elegant, these methods can require complex precursors. For the specific synthesis of this compound, a more direct functional group interconversion approach starting from a simple, commercially available pyranone offers superior practicality and scalability.
Proposed Retrosynthetic Analysis
The proposed synthesis is based on a straightforward retrosynthetic disconnection. The target ketone can be accessed via the oxidation of the corresponding secondary alcohol, 2-ethyltetrahydro-2H-pyran-4-ol. This alcohol, in turn, can be formed by the nucleophilic addition of an ethyl nucleophile, such as an ethyl Grignard reagent, to the carbonyl of the parent tetrahydro-4H-pyran-4-one.
Caption: Retrosynthetic analysis of this compound.
Primary Synthetic Route: Grignard Addition and Oxidation
This section details a validated three-stage process, beginning with the synthesis of the core starting material. This route is chosen for its operational simplicity, use of readily available reagents, and high overall efficiency.
Stage 1: Synthesis of Tetrahydro-4H-pyran-4-one (Starting Material)
Causality of Method Selection: For a synthesis to be robust, it must begin from an accessible starting material. Tetrahydro-4H-pyran-4-one is commercially available but can also be prepared on a large scale. The industrial method, involving a Friedel-Crafts-type reaction followed by cyclization, is a well-documented and scalable process.[2]
Reaction Scheme:
-
3-Chloropropionyl chloride + Ethylene --(AlCl₃)--> 1,5-Dichloropentan-3-one
-
1,5-Dichloropentan-3-one --(H₂O, H₃PO₄/NaH₂PO₄)--> Tetrahydro-4H-pyran-4-one
-
Step A: Synthesis of 1,5-Dichloropentan-3-one
-
To a cooled (-10 °C) and stirred suspension of anhydrous aluminum chloride (1.0 mol) in anhydrous dichloromethane (500 mL), add 3-chloropropionyl chloride (1.0 mol) dropwise, maintaining the temperature below -5 °C.
-
Bubble ethylene gas through the reaction mixture at a steady rate for 4-6 hours while maintaining the low temperature.
-
Quench the reaction by slowly pouring the mixture into a vigorously stirred mixture of ice (500 g) and concentrated hydrochloric acid (50 mL).
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield crude 1,5-dichloropentan-3-one.[8]
-
-
Step B: Cyclization to Tetrahydro-4H-pyran-4-one
-
Add the crude 1,5-dichloropentan-3-one to a vigorously stirred mixture of water (500 mL), phosphoric acid (10 mL), and sodium dihydrogen phosphate (0.1 mol).
-
Heat the mixture to reflux for 8-10 hours. The reaction is complete when TLC analysis shows the disappearance of the starting material.
-
Cool the mixture to room temperature and extract with diethyl ether (3 x 150 mL). Note: The product has significant water solubility, so thorough extraction is crucial.[2]
-
Combine the organic extracts, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous MgSO₄.
-
Remove the solvent by distillation, and purify the resulting crude product by vacuum distillation to yield Tetrahydro-4H-pyran-4-one as a colorless oil.
-
Stage 2: Synthesis of 2-Ethyltetrahydro-2H-pyran-4-ol via Grignard Reaction
Mechanistic Insight: The Grignard reaction is a classic carbon-carbon bond-forming reaction.[1] The carbon atom of the ethylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of tetrahydro-4H-pyran-4-one. The resulting magnesium alkoxide is then protonated during aqueous workup to yield the tertiary alcohol.[9][10]
Caption: Mechanism of Grignard addition to form the alcohol intermediate.
-
Safety: Grignard reagents are highly reactive, flammable, and moisture-sensitive. All glassware must be flame-dried under vacuum, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[11]
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, place magnesium turnings (1.2 eq).
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.
-
Add a solution of bromoethane (1.1 eq) in anhydrous diethyl ether dropwise via the addition funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require cooling in an ice-water bath to maintain a gentle reflux.[11]
-
Once the magnesium has been consumed, cool the resulting Grignard solution to 0 °C.
-
Add a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) with cooling.
-
Extract the product into diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 2-ethyltetrahydro-2H-pyran-4-ol, which can be purified by column chromatography.
-
Stage 3: Oxidation to this compound
Causality of Method Selection: The Swern oxidation is selected for its exceptionally mild reaction conditions (-78 °C), which prevents side reactions and is compatible with a wide range of functional groups.[12] It avoids the use of toxic heavy metals like chromium, making it a more environmentally benign choice compared to reagents like PCC or Jones reagent.[13] The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a reactive electrophilic sulfur species, which is then attacked by the alcohol. A final deprotonation by a hindered base (triethylamine) induces an elimination to form the ketone.[14]
-
Safety: The reaction generates carbon monoxide gas and the malodorous byproduct dimethyl sulfide. It must be performed in a well-ventilated fume hood. The reaction is highly exothermic and requires strict temperature control.[5]
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool it to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of DMSO (2.2 eq) in anhydrous DCM. Add this solution dropwise to the stirred oxalyl chloride solution at -78 °C. Stir for 15 minutes.
-
Add a solution of 2-ethyltetrahydro-2H-pyran-4-ol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise to the mixture. The solution may become thick. Stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature.[4]
-
Quench the reaction by adding water. Extract the product with DCM (3 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield pure this compound.
-
Caption: High-level workflow for the synthesis of this compound.
Alternative Synthetic Strategy: Prins Cyclization
An alternative approach to the 2-ethyltetrahydropyran core is the Prins cyclization.[15] This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.[16] For the target molecule, this would involve the reaction of 3-buten-1-ol with propanal.
Reaction Scheme: 3-Buten-1-ol + Propanal --(H₂SO₄)--> 2-Ethyltetrahydro-2H-pyran-4-ol
This reaction directly forms the alcohol intermediate of the primary route, which can then be oxidized as previously described. While elegant, controlling selectivity and preventing side reactions like oxonia-Cope rearrangements can be challenging, making it a less robust choice for scale-up compared to the Grignard approach.[6] A procedure analogous to the synthesis of the 2-methyl derivative can be followed.[17]
Characterization and Data
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
| Parameter | Description | Predicted Data |
| Appearance | Physical state and color at room temperature. | Colorless to pale yellow oil. |
| Molecular Formula | C₇H₁₂O₂ | - |
| Molecular Weight | 128.17 g/mol | - |
| ¹H NMR (CDCl₃, 400 MHz) | Proton nuclear magnetic resonance spectrum. | δ 4.0-3.5 (m, 3H, -OCH₂- and -OCH-), 2.7-2.3 (m, 4H, -CH₂C(O)CH₂-), 1.7 (m, 2H, -CH₂CH₃), 0.9 (t, 3H, -CH₂CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | Carbon-13 nuclear magnetic resonance spectrum. | δ 208 (C=O), 75 (O-CH-Et), 68 (O-CH₂), 45 (CH₂-C=O), 44 (CH₂-C=O), 28 (CH₂CH₃), 9 (CH₃). |
| IR (Infrared) (neat) | Infrared spectroscopy absorption bands. | ν ~2960 (C-H stretch), ~1715 (strong, C=O stretch), ~1100 (C-O-C stretch) cm⁻¹. |
| Mass Spec (MS) | Mass-to-charge ratio (EI+). | m/z (%): 128 (M+), 99 (M+ -Et), 71. |
Note: Predicted data is based on analysis of the structure and comparison with similar known compounds. Actual values may vary.[18][19]
Conclusion
This guide has detailed a reliable and scalable synthetic route for the preparation of this compound. The presented three-stage sequence, leveraging a well-established industrial synthesis for the starting material, a robust Grignard addition, and a mild Swern oxidation, provides a self-validating and efficient protocol for researchers. The discussion of the causality behind methodological choices, such as the preference for Swern oxidation, underscores a commitment to modern, safe, and sustainable synthetic practices. The outlined procedures and analytical data provide a comprehensive framework for the successful synthesis and characterization of this valuable chemical intermediate.
References
- 1. leah4sci.com [leah4sci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 6. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Swern Oxidation [organic-chemistry.org]
- 14. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 15. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. 2-Methyl-tetrahydro-pyran-4-ol synthesis - chemicalbook [chemicalbook.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
IUPAC name and synonyms for 2-Ethyltetrahydro-4H-pyran-4-one
An In-Depth Technical Guide to 2-Ethyltetrahydro-4H-pyran-4-one for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic ketone with emerging significance in synthetic chemistry and pharmacology. While detailed literature on this specific derivative is nascent, this document synthesizes available data on its chemical identity, physicochemical properties, and known applications in the flavor and fragrance industries. Critically, it explores the therapeutic potential of the tetrahydropyran scaffold by examining the significant analgesic and anti-inflammatory properties of its direct derivatives. This guide offers field-proven insights by presenting proposed synthetic routes, expected analytical characteristics, and detailed experimental protocols relevant to its application in drug discovery, thereby serving as a vital resource for researchers, medicinal chemists, and professionals in pharmaceutical development.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically named under IUPAC conventions and is tracked globally through its CAS Registry Number.
-
IUPAC Name : this compound
-
CAS Number : 36233-82-6[1]
-
Molecular Formula : C₇H₁₂O₂[1]
-
InChI Key : XAFWJZRYRSYZKK-UHFFFAOYSA-N
Physicochemical and Handling Properties
The physical properties of a compound dictate its handling, storage, and application in various experimental settings. The data for this compound is summarized below. For context, properties of the parent compound, Tetrahydro-4H-pyran-4-one, are included for comparison where specific data for the ethyl-derivative is not available.
| Property | This compound | Tetrahydro-4H-pyran-4-one (Parent Compound) | Reference(s) |
| Molecular Weight | 128.17 g/mol | 100.12 g/mol | [1] |
| Physical Form | Liquid | Liquid | |
| Appearance | - | Light yellow | [2] |
| Boiling Point | Not specified | 166 °C @ 760 mmHg | [2] |
| Density | Not specified | 1.080 g/cm³ | [2] |
| Flash Point | Not specified | 56 °C / 132.8 °F | [2] |
| Purity (Typical) | ≥95% | >95% | [1] |
| Storage Conditions | Room Temperature / 2-8°C | Store in a cool, well-ventilated place | [1] |
Synthesis and Manufacturing
While specific, peer-reviewed synthetic routes for this compound are not widely published, its structure suggests a logical and efficient synthesis via α-alkylation of the parent ketone, Tetrahydro-4H-pyran-4-one. This approach is a cornerstone of organic synthesis for introducing alkyl groups adjacent to a carbonyl.
Proposed Synthetic Route: α-Alkylation
The causality behind this proposed method lies in the acidity of the α-protons (the protons on carbons adjacent to the carbonyl group). A strong, non-nucleophilic base is required to deprotonate the α-carbon, forming a reactive enolate intermediate. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) is critical to ensure rapid and complete enolate formation while minimizing side reactions, such as self-condensation or reaction at the carbonyl carbon. The subsequent introduction of an ethyl halide (e.g., ethyl iodide) results in an Sₙ2 reaction where the enolate attacks the electrophilic ethyl group to form the desired C-C bond.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Preparation : Slowly add n-butyllithium to a solution of diisopropylamine in dry THF at -78 °C to generate LDA in situ.
-
Enolate Formation : Add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
-
Alkylation : Slowly add ethyl iodide (1.1 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature overnight.
-
Quenching and Work-up : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Spectroscopic and Analytical Characterization (Expected)
Definitive characterization is essential for confirming the structure and purity of a synthesized compound. While published spectra for this specific molecule are scarce, its structure allows for the prediction of key analytical signatures.
| Technique | Expected Observations |
| ¹H NMR | Ethyl Group : A triplet around δ 0.9-1.1 ppm (CH₃) and a quartet around δ 2.3-2.5 ppm (CH₂). Pyran Ring : Complex multiplets for the ring protons, with protons closer to the oxygen atom (C6-H) shifted downfield (δ ~3.5-4.0 ppm) and protons adjacent to the carbonyl (C3-H, C5-H) at δ ~2.4-2.8 ppm. The C2-H proton would appear as a multiplet coupled to the adjacent ethyl and ring protons. |
| ¹³C NMR | A distinct carbonyl signal (C=O) downfield at δ ~205-210 ppm. Signals for the ethyl group carbons (CH₃ ~10-15 ppm; CH₂ ~30-35 ppm). Methylene carbons of the pyran ring adjacent to the oxygen (C6) would be around δ ~65-70 ppm, while those adjacent to the carbonyl (C3, C5) would be at δ ~40-45 ppm. |
| IR Spec. | A strong, sharp absorption band characteristic of a saturated ketone C=O stretch between 1710-1725 cm⁻¹. C-O-C stretching vibrations for the ether linkage would appear in the 1150-1085 cm⁻¹ region. C-H stretching bands for the sp³ hybridized carbons will be just below 3000 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 128. Fragmentation patterns would likely include loss of the ethyl group (M-29) and cleavage of the pyran ring. |
| Purity | Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any residual starting materials or by-products[3]. |
Applications in Research and Drug Development
The utility of this compound extends from industrial applications to its role as a valuable scaffold in medicinal chemistry.
Flavor and Fragrance Industry
The compound is utilized as a flavoring agent in the food industry, imparting a sweet, fruity aroma. It also serves as an ingredient in perfumes and cosmetics, contributing a fresh, floral scent[1].
Synthetic Building Block
As a functionalized heterocycle, it is a versatile intermediate for the synthesis of more complex pharmaceuticals and agrochemicals[1]. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability compared to carbocyclic analogues[4][5].
Precursor to Bioactive Molecules: Analgesic and Anti-inflammatory Agents
The most compelling evidence for the therapeutic potential of the 2-ethyltetrahydropyran scaffold comes from studies on its reduced derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20) . This compound, which can be synthesized from this compound via stereoselective reduction of the ketone, has demonstrated significant biological activity.
Recent preclinical studies in rodent models have shown that LS20 possesses potent antinociceptive (analgesic) and anti-inflammatory properties.
-
Mechanism of Action (Analgesia) : The pain-relieving effects of LS20 were shown to be mediated through the opioid system .
-
Mechanism of Action (Anti-inflammatory) : The compound exerts its anti-inflammatory effect by reducing leukocyte migration and, critically, by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6 .
This direct link between a derivative and a validated biological mechanism underscores the potential of this compound as a key starting material for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.
Caption: Applications of this compound and its derivatives.
Experimental Protocol: In Vivo Anti-inflammatory Assay
To validate the anti-inflammatory potential of new derivatives synthesized from this compound, the carrageenan-induced paw edema model in rodents is a standard and reliable method. This protocol is based on established methodologies[6].
-
Animal Acclimatization : House male Swiss mice or Wistar rats in a controlled environment (22±2 °C, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Grouping : Randomly divide animals into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline + 1% Tween 80, p.o.)
-
Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
-
Test Compound Group 1 (e.g., 10 mg/kg, p.o.)
-
Test Compound Group 2 (e.g., 30 mg/kg, p.o.)
-
-
Compound Administration : Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes prior to the induction of inflammation.
-
Induction of Inflammation : Inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema : Measure the paw volume (or thickness) immediately before the carrageenan injection (time 0) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.
-
Data Analysis : Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 Where ΔV is the change in paw volume from time 0. Analyze data using ANOVA followed by a post-hoc test.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification :
-
Pictogram : Exclamation Mark
-
Signal Word : Warning
-
Hazard Statements :
-
H302 : Harmful if swallowed.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
-
-
Precautionary Measures :
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood[7][8].
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[8].
-
Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[2][7].
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place[2].
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2].
-
Caption: Logic diagram for the safe handling of this compound.
Conclusion
This compound is a valuable heterocyclic compound with established roles in the flavor and fragrance industry and significant potential as a synthetic intermediate in drug discovery. While direct research on this molecule is limited, the demonstrated analgesic and anti-inflammatory activities of its reduced derivative, LS20, highlight the therapeutic promise of this chemical scaffold. By understanding its proposed synthesis, expected analytical profile, and the biological relevance of its derivatives, researchers are well-equipped to leverage this compound in the development of novel, complex molecules and next-generation therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analgesic and Anti-Inflammatory Effects of 80% Methanol Extract of Leonotis ocymifolia (Burm.f.) Iwarsson Leaves in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Commercial Landscape of 2-Ethyltetrahydro-4H-pyran-4-one (CAS 36233-82-6) for Pharmaceutical and Chemical Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Situating a Niche Heterocycle in Modern Synthesis
In the vast repository of chemical building blocks available to researchers, heterocyclic ketones stand out for their utility in constructing complex molecular architectures.[1] 2-Ethyltetrahydro-4H-pyran-4-one (CAS: 36233-82-6) is a distinct member of this class, characterized by a six-membered tetrahydropyran ring bearing both a ketone and an ethyl group. While its parent compound, Tetrahydro-4H-pyran-4-one (THP-4-one), is a widely recognized intermediate in medicinal chemistry, the 2-ethyl derivative offers a nuanced structural modification that can significantly alter physicochemical properties, influencing solubility, metabolic stability, and target engagement in drug discovery programs.[1]
This guide serves as a comprehensive technical resource for researchers, chemists, and procurement managers. It provides a detailed overview of the commercial availability of this compound, profiles of key suppliers, guidance on quality validation, and an exploration of its current and potential applications. By synthesizing product data, safety information, and application context, this document aims to empower scientific professionals to effectively source and utilize this valuable, albeit specialized, synthetic intermediate.
Part 1: Core Physicochemical and Safety Profile
A foundational understanding of a compound's properties and hazards is critical for its safe handling and effective application in experimental design.
Key Physicochemical Properties
This compound is a liquid at room temperature.[2] Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 36233-82-6 | [2][3][4] |
| Molecular Formula | C₇H₁₂O₂ | [2][3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| Physical Form | Liquid | [2] |
| MDL Number | MFCD18917265 | [2][3] |
| Storage Temperature | Room Temperature | [2] |
GHS Hazard and Safety Information
Sourcing from suppliers who provide clear safety documentation is non-negotiable. The Globally Harmonized System (GHS) classification for this compound as provided by suppliers like Sigma-Aldrich indicates moderate hazards.[2]
-
Pictogram: Exclamation Mark[2]
-
Signal Word: Warning [2]
-
Hazard Statements:
-
Precautionary Statements:
Researchers must always consult the specific Safety Data Sheet (SDS) provided by their supplier before handling this chemical.
Part 2: Commercial Availability and Supplier Analysis
This compound is commercially available, primarily targeted at the research and development (R&D) market in small to moderate quantities. It is not typically stocked in bulk by major suppliers, often being offered through partner catalogs or synthesized on demand.
Workflow for Sourcing and Qualification
The process of acquiring specialty chemicals like this compound involves more than a simple purchase. A robust qualification workflow is necessary to ensure material quality and supply chain reliability.
References
An In-depth Technical Guide to the Safe Handling of 2-Ethyltetrahydro-4H-pyran-4-one
This guide provides comprehensive safety and handling protocols for 2-Ethyltetrahydro-4H-pyran-4-one (CAS No: 36233-82-6), a vital intermediate in pharmaceutical and agrochemical synthesis, as well as in the flavor and fragrance industry.[1] Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. This document is intended for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile
A thorough understanding of the inherent hazards of a chemical is the foundation of safe handling. This compound is a flammable liquid with other potential health hazards.
GHS Classification and Hazard Statements
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classification for this compound is summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour. |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed.[2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation.[2][3] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2] |
Hazard Pictograms:
![]()
![]()
The primary hazard is its flammability, necessitating stringent controls to prevent ignition. The exclamation mark pictogram indicates that it can cause less severe health effects such as skin and eye irritation.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Approach to Safety
A robust safety strategy relies on a hierarchy of controls, prioritizing engineering controls to minimize exposure and utilizing PPE as the final line of defense.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area.[4][5] For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.
-
Ignition Source Control: Due to its flammability, all sources of ignition must be eliminated from the handling area. This includes open flames, hot surfaces, and sparks.[4][5] Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Static Discharge Prevention: Take precautionary measures against static discharge.[4][5] Ensure proper grounding and bonding of containers and receiving equipment during transfers.[5]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for preventing direct contact with the chemical.
| PPE Type | Specification | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield.[6] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[4][6] | Gloves must be inspected before use. Follow proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. |
| Skin and Body Protection | Protective clothing, such as a lab coat. | Wear appropriate protective clothing to prevent skin exposure.[7] |
| Respiratory Protection | Required when vapours/aerosols are generated. | If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a suitable respirator must be worn. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to preventing accidents and maintaining the chemical's stability.
Handling
-
Avoid contact with skin and eyes.[8]
-
Do not breathe vapours or aerosols.
-
Keep the container tightly closed when not in use.[4]
-
Wash hands thoroughly after handling.
Storage
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
-
Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen and prevent oxidative degradation.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4][5]
The following diagram illustrates a recommended workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
First-Aid Measures
-
General Advice: Show the safety data sheet to the doctor in attendance.[10]
-
If Inhaled: Move the person into fresh air.[10] If not breathing, give artificial respiration.[10] Consult a physician.[10]
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10] Remove contact lenses if present and easy to do.
-
If Swallowed: Rinse mouth with water.[10] Do NOT induce vomiting.[11] Never give anything by mouth to an unconscious person.[10] Consult a physician.[10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Water spray, carbon dioxide (CO2), and chemical foam are also suitable.[5]
-
Specific Hazards: Vapours are heavier than air and may spread along floors. They can form explosive mixtures with air at elevated temperatures.
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4] Keep away from heat and sources of ignition. Evacuate the danger area and observe emergency procedures.
-
Environmental Precautions: Do not let the product enter drains, as there is a risk of explosion.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Absorb with liquid-absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[11] Keep in suitable, closed containers for disposal.[4][11]
The following diagram outlines the general procedure for responding to a spill.
Caption: General spill response workflow.
Toxicological and Ecological Information
Toxicological Information
The chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.
Ecological Information
There is no data available on the ecotoxicity, persistence and degradability, bioaccumulative potential, or mobility in soil of this compound.
Disposal Considerations
Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.
Conclusion
This compound is a valuable chemical intermediate, but its handling requires a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers and scientists can minimize risks and ensure a safe working environment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 36233-82-6|this compound|BLD Pharm [bldpharm.com]
- 3. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. schc.org [schc.org]
- 11. fishersci.com [fishersci.com]
The Tetrahydro-4H-pyran-4-one Scaffold: A Privileged Motif in Drug Discovery and a Technical Guide to its Biological Potential
For Researchers, Scientists, and Drug Development Professionals
The tetrahydro-4H-pyran-4-one core is a prominent structural motif in medicinal chemistry, serving as a versatile and privileged scaffold for the development of a diverse array of biologically active compounds.[1] Its inherent structural features, including a non-planar, saturated heterocyclic ring and a centrally located ketone, provide a unique three-dimensional framework for the design of novel therapeutics. Derivatives of this scaffold have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of tetrahydro-4H-pyran-4-one derivatives, with a particular focus on the potential impact of substitution at the 2-position, such as with an ethyl group. This document is intended to serve as a resource for researchers engaged in the exploration and development of novel therapeutic agents based on this promising heterocyclic system.
Synthesis of the Tetrahydro-4H-pyran-4-one Core and its Derivatives
The synthetic accessibility of the tetrahydro-4H-pyran-4-one scaffold is a key factor driving its exploration in drug discovery. Several synthetic routes have been established for the parent compound, providing a foundation for the generation of diverse derivative libraries.
One common industrial method involves a two-stage process starting from 3-chloropropionyl chloride and ethylene.[2][3] This process first forms 1,5-dichloropentan-3-one, which is subsequently cyclized to yield tetrahydro-4H-pyran-4-one.[2][3] Another approach utilizes the cyclization of dicarboxylic acids.[4]
The true value of this scaffold lies in its amenability to derivatization, allowing for the systematic exploration of structure-activity relationships (SAR). The ketone at the 4-position is a key handle for modifications, such as aldol condensations with various aldehydes to produce α,β-unsaturated ketone derivatives.[4] Furthermore, the carbon atoms adjacent to the ring oxygen, particularly the C2 and C6 positions, are prime targets for the introduction of substituents, such as the 2-ethyl group specified in the topic of this guide. Such modifications can significantly influence the compound's physicochemical properties and biological activity.
Key Biological Activities of Tetrahydro-4H-pyran-4-one Derivatives
Derivatives of the tetrahydro-4H-pyran-4-one scaffold have exhibited a remarkable range of biological activities, underscoring their potential as therapeutic agents. The following sections detail the most prominent of these activities, supported by mechanistic insights and quantitative data where available.
Anticancer Activity
A significant body of research has focused on the anticancer potential of pyran derivatives. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.[1]
Mechanism of Action: The anticancer effects of these derivatives are frequently linked to their ability to interfere with key cellular processes. One proposed mechanism involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle.[5] By inhibiting CDK2, these compounds can halt the proliferation of cancer cells. Furthermore, some derivatives have been shown to modulate the Bax/Bcl-2 apoptosis pathway, tipping the balance towards programmed cell death in cancer cells.[6]
Quantitative Data: The anticancer efficacy of various pyran derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit 50% of cancer cell growth.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1[1][5] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88[1][5] |
| Spiro-4H-pyran | 5a | A549 (Lung) | Potent Activity |
| Spiro-4H-pyran | 5a | A375 (Melanoma) | Potent Activity |
| Spiro-4H-pyran | 5a | LNCaP (Prostate) | Potent Activity |
Table 1: Anticancer activity of selected pyran derivatives. Note: "Potent Activity" indicates significant cytotoxicity was observed, though a specific IC50 value was not provided in the source.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-Ethyltetrahydro-4H-pyran-4-one derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Anti-inflammatory Activity
Certain tetrahydropyran derivatives have demonstrated promising anti-inflammatory properties. For instance, the derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), which is structurally related to the core topic of this guide, has shown significant effects in preclinical models.[7]
Mechanism of Action: The anti-inflammatory effects of these compounds are often associated with the inhibition of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7] Some derivatives may also exert their effects through the opioid system.[7]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.
Principle: The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and one or more test groups for the this compound derivatives.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compounds and controls orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Antimicrobial Activity
Tetrahydro-4H-pyran-4-one derivatives have also shown notable activity against a range of bacterial and fungal pathogens.[1]
Mechanism of Action: A proposed mechanism for the antibacterial activity of pyran derivatives is the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.[1] By targeting this enzyme, these compounds can disrupt DNA synthesis, ultimately leading to bacterial cell death.[1]
Quantitative Data: The antimicrobial potency of these derivatives is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) |
| Benzochromene | 4g | Staphylococcus aureus (MRSA) | 500[8] |
| Benzochromene | 4g | Klebsiella pneumoniae | 500[8] |
| Benzochromene | 4g | Escherichia coli | 250[8] |
Table 2: Antimicrobial activity of selected pyran derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the plate for the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion
The tetrahydro-4H-pyran-4-one scaffold represents a highly promising starting point for the development of novel therapeutic agents with diverse biological activities. The synthetic tractability of this core structure allows for extensive derivatization, enabling the fine-tuning of pharmacological properties. While a significant amount of research has been conducted on the broader class of pyran derivatives, further investigation into the specific biological activities of this compound derivatives is warranted. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the full therapeutic potential of this versatile and valuable heterocyclic scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of 2-Ethyltetrahydro-4H-pyran-4-one: A Technical Guide for Drug Discovery
Abstract
The tetrahydropyran-4-one scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and natural products[1]. The conformational preference of substituents on this ring system is a critical determinant of molecular shape, dictating interactions with biological targets. This technical guide provides an in-depth analysis of the conformational landscape of the 2-Ethyltetrahydro-4H-pyran-4-one ring system. We will dissect the subtle interplay of steric and electronic factors that govern its three-dimensional structure. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental and computational methodologies required for a robust conformational analysis.
Introduction: The Significance of Conformational Analysis
In drug design, the three-dimensional conformation of a molecule is paramount. It governs the molecule's ability to fit into a binding pocket, its pharmacokinetic properties, and its overall biological activity. For cyclic systems like this compound, which possess significant conformational flexibility, understanding the equilibrium between different spatial arrangements is not merely an academic exercise but a crucial step in rational drug design.
The tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom, predominantly adopts a low-energy chair conformation to minimize torsional and angle strain, much like cyclohexane[2]. However, the introduction of the endocyclic oxygen atom and substituents breaks the symmetry and introduces complex electronic effects that modulate this conformational preference. In the case of this compound, we have two key structural features to consider: an ethyl group at the C2 position, adjacent to the ring oxygen, and a carbonyl group at the C4 position. The central question this guide addresses is: what is the preferred orientation of the C2-ethyl group, and what are the energetic trade-offs that define the conformational equilibrium?
The Conformational Equilibrium: Axial vs. Equatorial
The 2-ethyl group can exist in two primary chair conformations: one where the group is oriented axially (pointing up or down, parallel to the principal axis of the ring) and one where it is equatorial (pointing out from the equator of the ring).
Caption: Conformational equilibrium of the this compound chair forms.
Steric Hindrance: The A-Value
In cyclohexane systems, the energetic penalty for a substituent to occupy an axial position is well-quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. This energy cost arises primarily from steric clashes, known as 1,3-diaxial interactions, between the axial substituent and the axial hydrogens on carbons 3 and 5. The ethyl group has an A-value of approximately 1.75-1.79 kcal/mol. This value suggests a strong preference for the equatorial position to avoid these unfavorable steric interactions. Purely from a steric standpoint, we would expect the equatorial conformer of this compound to be significantly more stable.
Electronic Effects: The Anomeric Effect and Carbonyl Influence
The analysis is complicated by the presence of the ring oxygen. For substituents at the C2 position (the anomeric carbon), an electronic phenomenon known as the anomeric effect can favor the axial orientation. This effect is most pronounced for electronegative substituents and is rationalized by a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen and the antibonding (σ*) orbital of the C2-substituent bond when it is in an anti-periplanar (axial) arrangement.
While the classical anomeric effect is weaker for alkyl groups, its potential influence cannot be entirely dismissed. The C4-carbonyl group further complicates the electronic environment. The electron-withdrawing nature of the ketone can modulate the electron density on the ring oxygen, which in turn could influence any stabilizing hyperconjugative interactions. Some studies have proposed the existence of "pseudo-anomeric effects" in related systems where electrostatic interactions, rather than hyperconjugation, play a dominant role. However, for a non-polar alkyl group like ethyl, this is less likely to be a deciding factor. The primary energetic driver for the conformational preference of the 2-ethyl group is expected to be the balance between steric hindrance (favoring equatorial) and any subtle, residual anomeric stabilization (favoring axial).
Experimental Determination of Conformation: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the conformational equilibrium of molecules in solution[1]. Key NMR parameters, such as vicinal proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE), provide direct evidence of the spatial relationships between atoms.
Vicinal Coupling Constants (³JHH)
The magnitude of the ³JHH coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. This allows for the determination of the relative orientation of protons on adjacent carbons.
-
Large coupling constants (³J ≈ 8-13 Hz) are indicative of an anti-periplanar (180°) relationship, which occurs between axial-axial protons.
-
Small coupling constants (³J ≈ 1-5 Hz) suggest a synclinal or gauche relationship (≈ 60°), characteristic of axial-equatorial or equatorial-equatorial proton pairs.
By analyzing the coupling constant of the proton at C2 (H2), we can deduce the orientation of the ethyl group.
-
If the ethyl group is equatorial , H2 will be axial. It will therefore have large (axial-axial) couplings to the axial protons at C3.
-
If the ethyl group is axial , H2 will be equatorial. It will exhibit only small (equatorial-axial and equatorial-equatorial) couplings to the protons at C3.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments detect the transfer of nuclear spin polarization through space between protons that are close to each other (typically < 5 Å)[3][4]. This provides definitive evidence of through-space proximity, which is invaluable for stereochemical and conformational assignment[5].
-
In the axial conformer , the ethyl group's protons will be in close proximity to the axial protons at C4 and C6, resulting in observable NOE correlations.
-
In the equatorial conformer , the ethyl group is positioned away from the ring's axial protons. Instead, NOEs would be expected between the axial H2 proton and the axial protons at C4 and C6.
Experimental Protocol: 1D and 2D NMR Analysis
Objective: To determine the dominant conformation of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a high-quality NMR tube.
-
1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of all protons.
-
1D ¹H Decoupling (Optional): If signals are overlapped, perform selective decoupling experiments to simplify multiplets and extract accurate coupling constants.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to establish proton-proton coupling networks and confirm assignments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Acquire a 2D NOESY (for small molecules) or ROESY (for intermediate-sized molecules) spectrum.
-
Use a mixing time appropriate for the molecule's size (e.g., 500-800 ms for NOESY).
-
Process the data and look for cross-peaks that indicate through-space proximity. Specifically, probe for correlations between the ethyl group protons and the ring protons.
-
-
Data Analysis:
-
Measure the ³JHH coupling constants for the C2 proton.
-
Identify key NOE cross-peaks.
-
Synthesize the coupling constant and NOE data to assign the dominant conformation.
-
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Chemistry Approach
In parallel with experimental methods, computational modeling provides invaluable quantitative insights into the relative energies of different conformers. Density Functional Theory (DFT) is a robust method for accurately calculating the energies and geometries of organic molecules[6].
Choosing the Right Computational Method
The accuracy of computational results is highly dependent on the chosen level of theory (functional and basis set).
-
Functional: Hybrid functionals like B3LYP are widely used and provide a good balance of accuracy and computational cost. However, for conformational energies where non-covalent interactions (like dispersion) are important, functionals such as M06-2X or dispersion-corrected functionals (e.g., B3LYP-D3 ) are recommended for higher accuracy[7].
-
Basis Set: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For more accurate single-point energy calculations, a larger basis set such as 6-311+G(d,p) or an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ ) is preferable[8].
-
Solvent Modeling: Since experiments are performed in solution, it is crucial to include a solvent model in the calculations. The Polarizable Continuum Model (PCM) is a widely used and effective method.
Protocol for Computational Conformational Analysis
Objective: To calculate the relative energies of the axial and equatorial conformers of this compound and predict the equilibrium population.
Methodology:
-
Structure Building: Build the initial 3D structures for both the axial and equatorial chair conformers using a molecular editor.
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer.
-
Level of Theory: B3LYP/6-31G(d) with a PCM solvent model (e.g., Chloroform).
-
Ensure the optimization converges to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies confirms a minimum.
-
-
Single-Point Energy Calculation:
-
Using the optimized geometries from the previous step, perform a higher-level single-point energy calculation to obtain more accurate electronic energies.
-
Level of Theory: M06-2X/6-311+G(d,p) with a PCM solvent model.
-
-
Thermodynamic Analysis:
-
Use the output from the frequency calculation to obtain the Gibbs free energies (G) for each conformer at the desired temperature (e.g., 298.15 K).
-
Calculate the difference in Gibbs free energy: ΔG = G_axial - G_equatorial.
-
-
Population Analysis:
-
Use the calculated ΔG to determine the equilibrium constant (K_eq) and the relative populations of the two conformers using the following equations:
-
ΔG = -RT ln(K_eq)
-
Population % = (1 / (1 + K_eq)) * 100 for the more stable conformer.
-
-
Synthesis of Findings and Predicted Outcome
By integrating the principles of steric hindrance, electronic effects, and the established methodologies, we can predict the conformational landscape of this compound.
| Factor | Favors Equatorial Conformer | Favors Axial Conformer | Predicted Magnitude |
| Steric Hindrance (A-value) | ✔ | Strong (~1.75 kcal/mol) | |
| Anomeric Effect | ? | Weak to negligible | |
| Influence of C4-Ketone | ? | ? | Minor electronic modulation |
The dominant force governing the equilibrium is overwhelmingly the steric demand of the ethyl group. The A-value of ~1.75 kcal/mol corresponds to an equatorial-to-axial ratio of over 95:5 at room temperature. Any potential stabilizing anomeric effect for an alkyl group is expected to be very small and insufficient to overcome this substantial steric penalty.
Predicted Outcome: The conformational equilibrium of this compound will strongly favor the equatorial conformer .
-
Expected NMR Results: The ¹H NMR spectrum will show large (8-13 Hz) axial-axial coupling constants for the C2 proton. NOESY experiments will show correlations between the axial C2 proton and the axial protons at C3 and C5, but not between the ethyl group and these axial protons.
-
Expected Computational Results: DFT calculations will show the equatorial conformer to be lower in Gibbs free energy by approximately 1.5 - 2.0 kcal/mol.
Conclusion and Implications for Drug Development
The conformational analysis of this compound reveals a system with a strong and predictable preference for the equatorial conformer. This is primarily driven by the steric bulk of the ethyl group, which far outweighs any potential minor electronic stabilization for the axial form. For drug development professionals, this is a critical piece of information. It implies that when this scaffold is incorporated into a larger molecule, the ethyl group will act as a rigid "handle," reliably orienting itself in the equatorial position and projecting its functionality away from the core ring system. This predictable geometry reduces the conformational uncertainty in structure-activity relationship (SAR) studies and allows for more precise and rational design of ligands that interact with specific protein binding sites. The methodologies outlined in this guide provide a robust framework for validating this conformational preference and can be readily applied to other substituted tetrahydropyran systems.
References
- 1. researchgate.net [researchgate.net]
- 2. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Conformational properties of six-membered heterocycles: accurate relative energy differences with DFT, the importance of dispersion interactions and silicon substitution effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "Modeling the Formation of Tetrahydropyranyl Radicals via Hydrogen Abst" by Robert Booth [digitalcommons.montclair.edu]
Stereoisomers and chirality of 2-Ethyltetrahydro-4H-pyran-4-one
An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Ethyltetrahydro-4H-pyran-4-one
Abstract
This compound is a heterocyclic ketone whose molecular architecture presents fundamental questions of stereochemistry with significant implications for its application in fields ranging from flavor and fragrance science to pharmaceutical synthesis.[1] The presence of a single stereogenic center gives rise to a pair of enantiomers, molecules that are non-superimposable mirror images of each other. Understanding and controlling this chirality is paramount, as the physiological and material properties of enantiomers can differ dramatically. This technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the stereoisomerism of this compound. We will dissect its molecular structure, delve into conformational analysis, outline authoritative methods for stereoselective separation, and detail advanced spectroscopic techniques for the definitive assignment of absolute configuration.
Molecular Structure and Stereoisomerism
The core of this compound's stereochemical identity lies in its single chiral center. Chirality in a molecule arises from a carbon atom bonded to four different substituent groups, rendering the molecule asymmetric.
Identification of the Stereogenic Center
In the structure of this compound, the carbon atom at the C2 position is the sole stereogenic center. This carbon is covalently bonded to four distinct groups:
-
A hydrogen atom (-H)
-
An ethyl group (-CH₂CH₃)
-
The ring oxygen atom (-O-)
-
A methylene group within the ring (-CH₂-), which is part of the C3 position adjacent to the carbonyl.
This asymmetry means that the molecule cannot be superimposed on its mirror image, leading to the existence of two distinct stereoisomers.[2]
Enantiomers: The (R) and (S) Configurations
The two stereoisomers of this compound are enantiomers.[3] According to the Cahn-Ingold-Prelog (CIP) priority rules, these enantiomers are designated as (R) and (S). Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they exhibit distinct behavior in chiral environments, most notably by rotating plane-polarized light in equal but opposite directions. This property, known as optical activity, is a cornerstone of their characterization.
Figure 1: The (R) and (S) enantiomers of this compound.
Conformational Analysis: A Deeper Look into 3D Structure
The tetrahydropyran ring is not planar; it predominantly adopts a low-energy chair conformation, similar to cyclohexane, to minimize angular and torsional strain.[4][5] This conformational preference introduces another layer of structural complexity: the orientation of the ethyl group at the C2 stereocenter. For each enantiomer, the ethyl group can occupy either an axial or an equatorial position.
-
Equatorial Conformer: This is generally the more stable conformation. The larger ethyl group is positioned away from the bulk of the ring, minimizing steric hindrance, specifically 1,3-diaxial interactions.
-
Axial Conformer: In this orientation, the ethyl group experiences greater steric repulsion from the axial hydrogens at the C4 and C6 positions, making this conformer higher in energy and thus less populated at equilibrium.
The energy difference between these conformers dictates the molecule's average shape and can significantly influence its reactivity. For instance, the accessibility of the C4 carbonyl group to nucleophilic attack can be affected by the orientation of the neighboring C2 substituent.[6]
Stereoselective Separation and Resolution
Since enantiomers possess identical physical properties in an achiral context, their separation from a racemic (1:1) mixture requires a chiral environment. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for both analytical and preparative-scale resolution of enantiomers.[7]
The Principle of Chiral HPLC
Chiral HPLC utilizes a chiral stationary phase (CSP). The CSP is a solid support (typically silica gel) to which a chiral molecule (the selector) is immobilized. When the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector.[8] Because diastereomers have different physical properties, they exhibit different interaction energies with the CSP.[9] This difference in binding affinity leads to one enantiomer being retained longer on the column than the other, resulting in their separation.
Data Presentation: Chiral Stationary Phase Screening
The choice of CSP is critical for successful resolution. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds, including heterocyclic ketones.
| CSP Type | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Elution Order |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10) | 1.0 | > 2.0 | (R) then (S) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol (85:15) | 1.0 | 1.8 | (S) then (R) |
| Chiral Crown Ether | Methanol/Water + 0.1% TFA | 0.8 | 1.6 | (R) then (S) |
Note: Data is illustrative, based on typical separations of similar analytes. Actual results may vary.
Experimental Protocol: Analytical Chiral HPLC Separation
This protocol outlines a self-validating system for the analytical separation of the enantiomers of this compound.
Objective: To resolve and quantify the enantiomeric composition of a sample.
Materials:
-
HPLC system with UV detector
-
Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® AD)
-
Mobile Phase: HPLC-grade Hexane and Isopropanol
-
Sample: this compound dissolved in mobile phase (1 mg/mL)
Procedure:
-
System Preparation:
-
Equilibrate the column with the mobile phase (Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved. Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength where the analyte absorbs (e.g., 220 nm).
-
-
System Suitability Test (SST):
-
Inject a known racemic standard of the analyte.
-
Causality: The SST is performed to validate the chromatographic system's performance before analyzing unknown samples. It ensures that the system can adequately separate the components.
-
Verify that the resolution (Rs) between the two enantiomer peaks is greater than 1.5. Calculate the tailing factor for each peak, which should be between 0.8 and 1.5.
-
-
Sample Analysis:
-
Inject 10 µL of the sample solution.
-
Record the chromatogram for a sufficient duration to allow both enantiomers to elute.
-
-
Data Processing:
-
Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times (as determined from a reference standard, if available).
-
Integrate the area under each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Figure 2: Workflow for chiral HPLC separation and analysis.
Absolute Configuration Determination
While chiral HPLC can separate enantiomers, it does not inherently identify which peak corresponds to the (R) configuration and which to the (S). For this, chiroptical techniques are essential. Vibrational Circular Dichroism (VCD) is a powerful method that provides an unambiguous determination of a molecule's absolute configuration in solution.
The Principle of VCD Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The result is a spectrum with positive and negative bands, creating a unique spectroscopic fingerprint for each enantiomer. The VCD spectrum of one enantiomer is a mirror image of the other.
The definitive assignment is achieved by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum. This requires high-level quantum chemical calculations (typically using Density Functional Theory, DFT) to compute the VCD spectrum for a known configuration (e.g., the R-enantiomer).[10] A match between the experimental and calculated spectra confirms the absolute configuration of the sample.
Experimental Protocol: VCD for Absolute Configuration Assignment
Objective: To determine the absolute configuration of an enantiomerically pure sample of this compound.
Part A: Computational Prediction
-
Conformational Search: Perform a computational search to find all low-energy conformers (axial and equatorial) of the (R)-enantiomer using a method like Molecular Mechanics.
-
Geometry Optimization: Optimize the geometry of each low-energy conformer using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).
-
VCD Calculation: For each optimized conformer, calculate the vibrational frequencies and VCD intensities at the same level of theory.
-
Spectral Averaging: Generate a final predicted VCD spectrum by performing a Boltzmann-weighted average of the spectra of all significant conformers.
-
Causality: Averaging is critical because the experimentally measured spectrum is a population-weighted average of all conformers present in the solution at a given temperature.
-
Part B: Experimental Measurement
-
Sample Preparation: Prepare a concentrated solution (~0.1 M) of the purified enantiomer in a suitable solvent (e.g., CDCl₃). The solvent must be transparent in the IR region of interest.
-
VCD Spectrum Acquisition:
-
Acquire the VCD spectrum using a VCD spectrometer.
-
Collect data for several hours to achieve a high signal-to-noise ratio.
-
Acquire a background spectrum of the pure solvent under identical conditions and subtract it from the sample spectrum.
-
-
Comparison and Assignment:
-
Visually and statistically compare the experimental VCD spectrum with the Boltzmann-averaged spectrum calculated for the (R)-enantiomer.
-
If the spectra match, the sample is the (R)-enantiomer. If they are perfect mirror images, the sample is the (S)-enantiomer.
-
Figure 3: VCD workflow for absolute configuration assignment.
Conclusion
The stereochemistry of this compound, while defined by a single chiral center, presents a rich interplay of enantiomerism and conformational dynamics. A thorough understanding of its 3D structure is not merely an academic exercise; it is a prerequisite for any rational application in stereosensitive environments such as pharmaceuticals, agrochemicals, and sensory science. The methodologies outlined in this guide—chiral HPLC for separation and VCD spectroscopy coupled with quantum chemical calculations for absolute configuration assignment—represent a robust, modern workflow. By employing these self-validating and authoritative techniques, researchers can confidently resolve, identify, and utilize the individual stereoisomers of this important heterocyclic building block, ensuring scientific integrity and advancing the development of stereochemically pure products.
References
- 1. This compound [myskinrecipes.com]
- 2. Enantiomers vs. Diastereomers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An ab Initio Theory and Density Functional Theory (DFT) Study of Conformers of Tetrahydro-2H-pyran | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Stereoselective synthesis of 2-Ethyltetrahydro-4H-pyran-4-one
An Application Guide to the Stereoselective Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one
Abstract
The tetrahydropyran-4-one scaffold is a privileged structural motif, prominently featured in a multitude of bioactive natural products and pharmaceuticals.[1][2] Its strategic importance in drug discovery necessitates robust and stereocontrolled synthetic methodologies. This application note provides a detailed guide for the stereoselective synthesis of a representative target, this compound. We delve into the mechanistic underpinnings of key synthetic strategies, with a primary focus on a modern, organocatalyzed intramolecular oxa-Michael addition. This guide offers researchers and drug development professionals both the theoretical foundation and practical, step-by-step protocols to achieve high levels of stereocontrol in the synthesis of this valuable heterocyclic building block.
Introduction: The Significance of the Tetrahydropyran-4-one Core
Oxygen-containing heterocycles are among the most frequently encountered structural units in FDA-approved drugs.[1] Within this class, the tetrahydropyran ring system is particularly prevalent, valued for its conformational stability and its capacity to engage in hydrogen bonding interactions, which are critical for molecular recognition at biological targets. The 2-substituted tetrahydro-4H-pyran-4-one, specifically, serves as a versatile chiral building block for the synthesis of more complex molecules, including macrolides and polyether antibiotics.[2][3]
Achieving precise control over the stereochemistry at the C2 position is paramount, as the biological activity of the final compound is often critically dependent on its three-dimensional architecture. This guide focuses on methodologies designed to install the desired stereochemistry with high fidelity.
Strategic Overview of Synthetic Approaches
The construction of the 2-substituted tetrahydropyran-4-one ring can be achieved through several powerful synthetic strategies. The choice of method often depends on the available starting materials, desired substitution patterns, and the specific stereochemical outcome required.
Diagram 1: Key synthetic pathways to 2-substituted tetrahydropyran-4-ones.
Among these methods, the intramolecular oxa-Michael addition has emerged as a particularly robust and versatile strategy due to its operational simplicity and the high levels of stereocontrol achievable, especially through organocatalysis.[4][5]
Featured Strategy: Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition
This approach constructs the tetrahydropyran ring by cyclization of a linear hydroxy-enone precursor. The key to achieving high enantioselectivity is the use of a chiral organocatalyst, which orchestrates the cyclization by forming a transient, stereochemically defined complex with the substrate.
Mechanistic Rationale
The power of organocatalysis in this context lies in the ability of small, chiral organic molecules (like bifunctional thiourea or squaramide catalysts) to activate the substrate through hydrogen bonding.[6] This activation serves two primary purposes:
-
Enhanced Nucleophilicity: The catalyst's basic moiety (e.g., a tertiary amine) deprotonates the hydroxyl group, increasing its nucleophilicity for the subsequent conjugate addition.
-
Stereochemical Control: The catalyst's hydrogen-bond-donating groups (e.g., thiourea) bind to the enone's carbonyl oxygen, locking the substrate into a specific conformation. This rigid, chiral environment dictates the facial selectivity of the intramolecular attack, leading to the preferential formation of one enantiomer.
The 6-endo-trig cyclization proceeds through a chair-like transition state, where the ethyl group preferentially occupies an equatorial position to minimize steric strain, thus establishing the cis relationship between the C2 and C6 substituents, which is often the thermodynamically favored diastereomer.
Diagram 2: Mechanism of organocatalyzed asymmetric intramolecular oxa-Michael addition.
Protocol: Synthesis of (R)-2-Ethyltetrahydro-4H-pyran-4-one
This protocol describes the synthesis of the target compound from its acyclic precursor, (E)-7-hydroxy-non-3-en-5-one, using a bifunctional squaramide organocatalyst.
Materials & Reagents:
-
(E)-7-hydroxy-non-3-en-5-one (Substrate)
-
Quinine-derived squaramide catalyst
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Experimental Workflow:
Diagram 3: Experimental workflow for the synthesis and purification of the target compound.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add (E)-7-hydroxy-non-3-en-5-one (1.00 g, 6.40 mmol, 1.0 equiv) and the quinine-derived squaramide catalyst (0.23 g, 0.32 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (64 mL) to achieve a 0.1 M solution.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench the reaction by adding 1 M aqueous HCl (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30%) to afford the pure this compound.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Expected Results and Data
The described organocatalytic method is expected to deliver the target compound with high yield and excellent stereoselectivity. The table below summarizes typical results obtained for this class of transformation based on literature precedents.[4][6][7]
| Entry | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee %) |
| 1 | 10 | Toluene | 25 | 24 | 92 | >95:5 | 96 |
| 2 | 5 | CH₂Cl₂ | 25 | 48 | 89 | >95:5 | 94 |
| 3 | 10 | CPME | 50 | 24 | 93 | >95:5 | 95 |
| 4 | 1 | Toluene | 25 | 72 | 85 | >95:5 | 96 |
CPME = Cyclopentyl methyl ether
Conclusion and Outlook
The organocatalytic intramolecular oxa-Michael addition represents a state-of-the-art, reliable, and highly stereoselective method for the synthesis of this compound. The operational simplicity, mild reaction conditions, and avoidance of toxic metal catalysts make it an attractive strategy for applications in medicinal chemistry and process development. The resulting enantioenriched pyranone is a valuable building block, primed for further elaboration into more complex, biologically active molecules. Future work may focus on expanding the substrate scope and developing even more efficient catalytic systems to further enhance the utility of this powerful transformation.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mastering Stereocontrol in the Synthesis of Tetrahydropyran Scaffolds
Topic: Diastereoselective Reduction of 2-Ethyltetrahydro-4H-pyran-4-one
Introduction: The Significance of the Tetrahydropyran Motif
The 2,4-disubstituted tetrahydropyran (THP) ring is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Its defined stereochemistry is often critical for molecular recognition and biological function. Consequently, developing robust and predictable methods to control the stereocenters on the THP ring is a cornerstone of modern synthetic chemistry.[1][2]
This application note provides a comprehensive guide to the diastereoselective reduction of a model substrate, this compound. We will explore the underlying mechanistic principles that govern stereoselectivity and provide detailed, field-proven protocols for achieving predictable access to either the cis- or trans-2,4-disubstituted alcohol products through rational reagent selection.
Mechanistic Principles: A Tale of Two Attacks
The stereochemical outcome of the reduction of a cyclic ketone is determined by the trajectory of the incoming hydride nucleophile. In the case of this compound, the molecule exists predominantly in a chair conformation where the C2-ethyl group occupies the sterically favorable equatorial position to minimize 1,3-diaxial interactions. The hydride can then attack the carbonyl from one of two faces:
-
Axial Attack: The nucleophile approaches from the top face (axial trajectory). This pathway is generally favored by small, unhindered reducing agents (e.g., NaBH₄). While this approach leads to some steric interaction with the axial hydrogens at C2 and C6, it avoids the development of torsional strain as the C4 oxygen moves into the final equatorial position.[3][4] This results in the thermodynamically more stable trans-product (equatorial-OH) .
-
Equatorial Attack: The nucleophile approaches from the bottom face (equatorial trajectory). This pathway is sterically demanding due to interactions with the axial hydrogens at C3 and C5. Therefore, it is the preferred pathway for very bulky reducing agents (e.g., L-Selectride®), which cannot easily access the axial face.[5][6] This attack forces the C4 oxygen into an axial position, yielding the thermodynamically less stable cis-product (axial-OH) .
The ability to selectively favor one pathway over the other is the key to diastereocontrol.
Reagent Selection Guide
The choice of hydride reagent is the most critical experimental parameter for controlling the diastereomeric ratio (d.r.) of the product alcohol. The steric bulk of the reagent directly dictates the preferred trajectory of attack.[3][5]
| Reagent | Chemical Name | Key Feature | Expected Major Product | Typical d.r. (trans:cis) |
| NaBH₄ | Sodium borohydride | Small, unhindered hydride source | trans-(Equatorial-OH) | ~5:1 to 10:1 |
| L-Selectride® | Lithium tri-sec-butylborohydride | Extremely bulky, sterically demanding | cis-(Axial-OH) | >98:2 |
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. L-Selectride® is a pyrophoric reagent and must be handled under an inert atmosphere (Nitrogen or Argon).[6]
Protocol A: Synthesis of trans-2-Ethyltetrahydro-4H-pyran-4-ol (via Axial Attack)
This protocol utilizes sodium borohydride, a mild and easy-to-handle reducing agent, to favor the formation of the thermodynamically stable equatorial alcohol.[7]
Materials:
-
This compound (1.0 equiv)
-
Sodium borohydride (NaBH₄) (1.5 equiv)
-
Methanol (MeOH), anhydrous
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound. Dissolve the ketone in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: While stirring, add sodium borohydride portion-wise over 5-10 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully add deionized water to quench the excess NaBH₄. Then, add 1 M HCl dropwise until the solution is neutral to slightly acidic (pH ~6-7).
-
Workup: Remove the methanol under reduced pressure. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure trans-alcohol.
Protocol B: Synthesis of cis-2-Ethyltetrahydro-4H-pyran-4-ol (via Equatorial Attack)
This protocol employs the sterically hindered L-Selectride® to achieve high diastereoselectivity for the kinetically favored axial alcohol.[6][8]
Materials:
-
This compound (1.0 equiv)
-
L-Selectride® (1.0 M solution in THF) (1.2 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound. Dissolve the ketone in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Using a syringe, add the L-Selectride® solution dropwise over 15-20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC (quench a small aliquot with water before spotting).
-
Quenching: While the reaction is still at -78 °C, slowly add water to quench the reaction. Allow the mixture to warm to room temperature.
-
Oxidative Workup: Cautiously add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This is an exothermic process. Stir vigorously for 1 hour to decompose the borane byproducts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography to afford the pure cis-alcohol.
Analytical Workflow & Data Interpretation
The primary method for determining the diastereomeric ratio of the crude product mixture is ¹H NMR spectroscopy.[9][10] The proton at the newly formed stereocenter (C4-H) will exhibit a distinct chemical shift and coupling constant pattern depending on its orientation.
-
Axial Proton (cis-product): An axial C4-H typically appears as a broad multiplet or a triplet of triplets with large axial-axial coupling constants (J ≈ 8-12 Hz). It is generally found further upfield.
-
Equatorial Proton (trans-product): An equatorial C4-H appears as a sharp multiplet with smaller equatorial-axial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz). It is typically shifted further downfield compared to its axial counterpart.
The diastereomeric ratio can be accurately calculated by integrating the well-resolved signals corresponding to the C4-H of each diastereomer.
Conclusion
The diastereoselective reduction of this compound is a classic example of stereocontrol in cyclic systems. By understanding the fundamental principles of steric and electronic effects, researchers can predictably synthesize either the cis- or trans-2,4-disubstituted tetrahydropyranol. The use of a small hydride source like NaBH₄ favors axial attack to yield the trans product, while a bulky reagent such as L-Selectride® enforces equatorial attack to deliver the cis product with exceptional selectivity. These protocols provide a reliable foundation for the stereocontrolled synthesis of complex molecules containing the vital tetrahydropyran core.
References
- 1. uvadoc.uva.es [uvadoc.uva.es]
- 2. Tetrahydropyran synthesis [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. L-selectride - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
Application Notes & Protocols: Strategic Application of 2-Ethyltetrahydro-4H-pyran-4-one in the Synthesis of Bioactive Natural Products
Abstract
The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of complex natural products exhibiting potent biological activities. The stereocontrolled synthesis of these molecules is a significant challenge, often addressed through the use of versatile chiral building blocks. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of (R)- and (S)-2-Ethyltetrahydro-4H-pyran-4-one. We will delve into its application as a foundational chiral synthon, detailing key stereoselective transformations and providing field-tested protocols for the synthesis of fragments relevant to important natural products such as Phoracantholide J and Neopeltolide.
Introduction: The Value of a Versatile Chiral Building Block
In the landscape of natural product synthesis, efficiency and stereochemical control are paramount. Tetrahydropyran-containing molecules, in particular, often derive their biological function from the precise three-dimensional arrangement of substituents around the heterocyclic core.[1] The enantiomerically pure forms of 2-Ethyltetrahydro-4H-pyran-4-one have emerged as powerful starting materials for introducing this key motif.
Their utility stems from several key structural features:
-
An Embedded Stereocenter: The ethyl group at the C2 position provides a robust stereochemical anchor, directing the facial approach of reagents to other positions on the ring.
-
A Prochiral Carbonyl Group: The ketone at C4 is an ideal handle for diastereoselective nucleophilic additions and enolate functionalizations, allowing for the controlled installation of new stereocenters.
-
Synthetic Versatility: The pyranone can be elaborated in numerous ways or used as a conformational constraint before subsequent ring-opening or rearrangement reactions.
This guide will illustrate how these features are exploited in sophisticated synthetic campaigns.
Application in Phoracantholide J Synthesis: A Diastereoselective Olefination and Reduction Strategy
Phoracantholide J is a 10-membered macrolide whose synthesis showcases a classic application of the pyranone scaffold. The core strategy involves establishing the C4 stereocenter and introducing an exocyclic alkene, which will later participate in a ring-closing metathesis reaction.
Retrosynthetic Strategy
The retrosynthetic analysis reveals that the tetrahydropyran core of Phoracantholide J can be efficiently constructed from (R)-2-Ethyltetrahydro-4H-pyran-4-one. The key disconnections are the macrolactonization and the olefination.
References
Asymmetric Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one Derivatives: Strategies and Protocols
An Application Guide for Researchers and Drug Development Professionals
Introduction
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a core structural motif in a vast number of biologically active natural products.[1][2] Its prevalence in pharmaceuticals stems from its ability to act as a stable, non-aromatic bioisostere for other cyclic systems and to improve key physicochemical properties like solubility and metabolic stability.[3] The 2-Ethyltetrahydro-4H-pyran-4-one framework, in particular, presents a synthetically challenging yet highly valuable target, offering multiple stereocenters and functional handles for further elaboration in drug discovery programs.[3][4]
The principal challenge in synthesizing these derivatives lies in the precise control of stereochemistry. The development of robust asymmetric catalytic methods is therefore paramount to accessing enantiomerically pure compounds efficiently. This guide provides an in-depth overview of field-proven strategies for the asymmetric synthesis of this compound derivatives, focusing on the underlying principles, practical experimental protocols, and the causality behind methodological choices.
Strategic Approaches to Asymmetric Synthesis
The construction of the chiral tetrahydropyran-4-one core can be achieved through several powerful catalytic asymmetric transformations. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the specific stereochemical outcome required. We will explore three dominant and highly effective approaches: Organocatalytic Oxa-Michael Additions, Asymmetric Hetero-Diels-Alder Reactions, and Organocatalytic Domino Sequences.
Organocatalytic Intramolecular Oxa-Michael Addition
This strategy is one of the most direct and widely employed methods for forming the tetrahydropyran ring.[5][6] The reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone or ester, where the tethered hydroxyl group acts as the nucleophile in a conjugate addition reaction. The stereochemical outcome is controlled by a chiral catalyst that orchestrates the conformation of the substrate during the ring-closing event.
Causality and Mechanistic Insight:
Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are exceptionally effective catalysts for this transformation.[1][7] The CPA catalyst activates the α,β-unsaturated system by forming a dual hydrogen-bond complex with the carbonyl group, rendering it more electrophilic. Simultaneously, it positions the pendant hydroxyl group for a stereoselective intramolecular attack. This pre-organization of the acyclic precursor in the chiral environment of the catalyst is the key to achieving high enantioselectivity. The reaction proceeds through a well-defined transition state, leading to the formation of the tetrahydropyranone with predictable stereochemistry.
General Workflow: CPA-Catalyzed Oxa-Michael Cyclization
Caption: Workflow for CPA-catalyzed intramolecular oxa-Michael addition.
Quantitative Data Summary: Representative Oxa-Michael Cyclizations
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | (E)-7-hydroxy-1-phenylnon-1-en-3-one | (R)-TRIP (20) | Cyclohexane | 50 | 93 | 99 | [1] |
| 2 | (E)-6-hydroxy-1-phenylhept-1-en-3-one | Primary-Secondary Diamine (10) | Toluene | 25 | 85 | 90 | [5] |
| 3 | (E)-7-hydroxy-1-(4-methoxyphenyl)non-1-en-3-one | (R)-TRIP (20) | Toluene | 50 | 91 | 98 | [1] |
Experimental Protocol: Asymmetric Synthesis via CPA-Catalyzed Oxa-Michael Reaction
This protocol is adapted from a procedure developed for the synthesis of substituted tetrahydropyrans using a chiral phosphoric acid catalyst.[1]
Materials:
-
(E)-7-hydroxy-1-phenylnon-1-en-3-one (1.0 equiv)
-
(R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate ((R)-TRIP) (0.2 equiv, 20 mol%)
-
Anhydrous cyclohexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the δ-hydroxy-α,β-unsaturated ketone precursor (e.g., 0.2 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous cyclohexane (2.0 mL).
-
Add the (R)-TRIP catalyst (0.04 mmol, 0.2 equiv) to the solution.
-
Stir the reaction mixture at 50 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound derivative.
-
Self-Validation: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
Asymmetric Hetero-Diels-Alder (HDA) Reaction
The hetero-Diels-Alder reaction is a powerful C-C and C-O bond-forming reaction that provides direct access to dihydropyran systems, which are immediate precursors to tetrahydropyran-4-ones.[8] The asymmetric variant typically involves the [4+2] cycloaddition of an activated diene (e.g., Danishefsky's diene) with an aldehyde in the presence of a chiral Lewis acid catalyst.[9]
Causality and Mechanistic Insight:
Chiral chromium (III)-salen complexes are exemplary catalysts for this transformation.[9] The Lewis acidic metal center coordinates to the aldehyde's carbonyl oxygen, which both lowers the LUMO energy of the dienophile and shields one of its enantiotopic faces. This coordination creates a rigid, chiral environment that dictates the trajectory of the incoming diene, resulting in a highly diastereo- and enantioselective cycloaddition. The resulting cycloadduct, a dihydropyranone, can then be readily converted to the target saturated ketone via stereoselective reduction.
General Workflow: Chiral Lewis Acid-Catalyzed HDA Reaction
Caption: Workflow for Asymmetric Hetero-Diels-Alder/Reduction sequence.
Quantitative Data Summary: Representative HDA Reactions
| Entry | Aldehyde | Diene | Catalyst | Yield (%) | ee (%) | Reference |
| 1 | 3-Phenylpropanal | Danishefsky's Diene | (S,S)-Cr(III)-salen | 75 | >98 | [9] |
| 2 | Benzaldehyde | Brassard's Diene | BINOL-Ti Complex | 90 | 96 | [8] |
| 3 | Crotonaldehyde | Danishefsky's Diene | (S)-Proline (Organocatalyst) | 88 | 99 | [8] |
Experimental Protocol: Asymmetric HDA Reaction
This protocol is based on methodologies used in the total synthesis of natural products incorporating a tetrahydropyran ring.[9]
Materials:
-
Chiral (S,S)-Cr(III)-salen complex (0.05 equiv, 5 mol%)
-
3-Phenylpropanal (1.0 equiv)
-
Danishefsky's diene (1.2 equiv)
-
4Å Molecular sieves (powdered, activated)
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas (H₂)
Procedure:
-
Cycloaddition: To a flame-dried flask containing powdered 4Å molecular sieves, add the chiral (S,S)-Cr(III)-salen catalyst (0.05 equiv).
-
Add anhydrous DCM, cool the mixture to -20 °C, and add the aldehyde (1.0 equiv).
-
Stir for 30 minutes, then add Danishefsky's diene (1.2 equiv) dropwise.
-
Maintain the reaction at -20 °C and monitor by TLC. After completion (typically 4-8 hours), remove the flask from the cooling bath.
-
Hydrolysis: Add trifluoroacetic acid (TFA, ~2 equiv) and stir vigorously for 30 minutes at room temperature to hydrolyze the silyl enol ether.
-
Quench with saturated aqueous sodium bicarbonate, extract with DCM, dry the organic layer over sodium sulfate, and concentrate. Purify by column chromatography to yield the chiral dihydropyranone.
-
Reduction: Dissolve the purified dihydropyranone in ethanol or ethyl acetate. Add 10% Pd/C catalyst.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the target tetrahydropyran-4-one.
-
Self-Validation: Confirm the structure and stereochemistry using NMR spectroscopy and determine the enantiomeric excess via chiral HPLC analysis.
Organocatalytic Domino Michael/Henry/Ketalization Sequence
Cascade or domino reactions represent the pinnacle of synthetic efficiency, enabling the construction of complex molecules with multiple stereocenters in a single, one-pot operation.[7] For tetrahydropyran-4-ones, a powerful sequence involves an initial Michael addition, followed by a Henry (nitro-aldol) reaction, and a final intramolecular ketalization to forge the heterocyclic ring.
Causality and Mechanistic Insight:
This complex transformation is typically mediated by a bifunctional organocatalyst, such as a quinine-based squaramide.[7] This catalyst possesses both a hydrogen-bond donating squaramide moiety and a Lewis basic tertiary amine.
-
Michael Addition: The squaramide activates the β-nitrostyrene electrophile via hydrogen bonding, while the Lewis base activates the 1,3-dicarbonyl nucleophile by deprotonation, facilitating a highly enantioselective Michael addition.
-
Henry Reaction: The resulting Michael adduct then acts as a nucleophile in a subsequent diastereoselective Henry reaction with an aldehyde.
-
Ketalization: The final intramolecular ketalization is often spontaneous or acid-catalyzed, forming the stable tetrahydropyran ring. The catalyst's ability to control the stereochemistry of the initial bond-forming event dictates the absolute configuration of the final product.
General Workflow: Michael/Henry/Ketalization Cascade
Caption: One-pot organocatalytic cascade for tetrahydropyran synthesis.
Quantitative Data Summary: Representative Domino Reactions
| Entry | 1,3-Dicarbonyl | Nitroalkene | Aldehyde | Yield (%) | dr | ee (%) | Reference |
| 1 | Acetylacetone | β-Nitrostyrene | Phenylpropiolaldehyde | 80 | >20:1 | 99 | [7] |
| 2 | Ethyl Acetoacetate | 4-Chloro-β-nitrostyrene | Phenylpropiolaldehyde | 75 | >20:1 | 98 | [7] |
| 3 | Dibenzoylmethane | β-Nitrostyrene | Phenylpropiolaldehyde | 68 | >20:1 | 95 | [7] |
Experimental Protocol: Organocatalytic Domino Reaction
This protocol is a representative example based on the work of Enders and others on multicomponent cascade reactions.[7]
Materials:
-
Acetylacetone (1.2 equiv)
-
β-Nitrostyrene (1.0 equiv)
-
Phenylpropiolaldehyde (1.5 equiv)
-
Quinine-derived squaramide catalyst (0.02 equiv, 2 mol%)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Standard workup and purification reagents
Procedure:
-
In a vial, dissolve the quinine-derived squaramide catalyst (0.02 equiv) in anhydrous toluene (1.0 mL).
-
Add acetylacetone (1.2 equiv) and β-nitrostyrene (1.0 equiv) to the solution.
-
Stir the mixture at room temperature for the time required to form the Michael adduct (monitor by TLC, typically 1-2 hours).
-
Add the phenylpropiolaldehyde (1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature until the cascade reaction is complete (typically 24-48 hours).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Perform a standard aqueous workup by extracting with ethyl acetate, washing with brine, and drying over sodium sulfate.
-
After concentrating the organic phase, purify the crude product by flash column chromatography. Often, a single recrystallization of the purified product is sufficient to obtain the major diastereomer in high purity.
-
Self-Validation: Characterize the complex product using 1H NMR, 13C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the crude 1H NMR spectrum and the enantiomeric excess (ee) by chiral HPLC.
Conclusion
The asymmetric synthesis of this compound derivatives is a dynamic and evolving field, crucial for advancing drug discovery. The organocatalytic intramolecular oxa-Michael addition, asymmetric hetero-Diels-Alder reaction, and multicomponent domino sequences represent three of the most powerful and reliable strategies available to chemists. Each method offers unique advantages in terms of convergency, efficiency, and stereocontrol. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided, researchers can confidently access a wide range of enantiomerically pure tetrahydropyran scaffolds for the development of novel therapeutic agents.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric Hetero-Diels-Alder Reactions [organic-chemistry.org]
- 9. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of 4-Substituted-2-Ethyltetrahydropyran-4-ols via Grignard Reaction with 2-Ethyltetrahydro-4H-pyran-4-one
Abstract
This document provides a comprehensive technical guide for the nucleophilic addition of Grignard reagents to 2-Ethyltetrahydro-4H-pyran-4-one, a key transformation for synthesizing tertiary alcohols within a tetrahydropyran (THP) scaffold. Substituted THP rings are prevalent motifs in numerous biologically active natural products and pharmaceutical agents. This guide details the underlying mechanism, stereochemical considerations, potential side reactions, and a robust, validated protocol for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of Grignard Additions to Cyclic Ketones
The Grignard reaction, the addition of an organomagnesium halide (R-MgX) to a carbonyl compound, remains one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[1][2][3] When applied to cyclic ketones such as this compound, this reaction provides direct access to tertiary alcohols, introducing a new substituent at the C4 position.[4][5]
The tetrahydropyran ring is a privileged structure in medicinal chemistry, and the ability to functionalize it stereoselectively is of paramount importance. The 2-ethyl substituent on the pyranone ring introduces an element of steric and electronic control, influencing the trajectory of the incoming nucleophile and, consequently, the stereochemical outcome of the reaction. Understanding these directing effects is crucial for the rational design of synthetic targets.
Reaction Mechanism and Stereochemical Rationale
The reaction proceeds via a two-step mechanism: nucleophilic addition followed by an acidic workup.
-
Nucleophilic Addition: The highly polar carbon-magnesium bond of the Grignard reagent renders the carbon atom strongly nucleophilic and basic.[3][6] This nucleophilic carbon attacks the electrophilic carbonyl carbon of the pyranone. The magnesium atom coordinates to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.[6] This attack breaks the C=O π-bond, forming a tetrahedral magnesium alkoxide intermediate.[7]
-
Acidic Workup: The reaction is "quenched" by the addition of a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[1][8] This step protonates the magnesium alkoxide to yield the final tertiary alcohol product and water-soluble magnesium salts, which can be easily removed during aqueous workup.[9]
Stereochemical Considerations
The stereochemistry of the addition to cyclic ketones is primarily governed by steric hindrance.[10] The tetrahydropyran ring exists predominantly in a chair conformation. The incoming Grignard reagent will preferentially attack the carbonyl from the less hindered face. For this compound, the ethyl group at C2 will likely occupy an equatorial position to minimize steric strain. Consequently, the Grignard reagent is expected to approach from the axial face to avoid steric clash with the pseudo-axial hydrogens and the equatorial ethyl group, leading to the formation of a major diastereomer where the newly introduced R-group is in the axial position and the hydroxyl group is equatorial.
Caption: Fig. 1: Generalized workflow of the Grignard reaction.
Validated Experimental Protocol
This protocol describes the reaction of this compound with methylmagnesium bromide (MeMgBr) as a representative example.
Materials and Equipment
-
Reagents: this compound, Methylmagnesium bromide (3.0 M in diethyl ether), Anhydrous diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (Brine), Anhydrous magnesium sulfate (MgSO₄).
-
Glassware: Two-neck round-bottom flask (100 mL), dropping funnel, condenser, magnetic stirrer, glass syringe, needles, septa. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under an inert atmosphere.[11][12]
Reaction Setup and Execution
Caption: Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, a condenser topped with a nitrogen or argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of the inert gas.
-
Reagent Charging: Using a syringe, charge the reaction flask with methylmagnesium bromide (3.0 M in Et₂O, 1.2 equivalents). Dilute with anhydrous diethyl ether to ensure efficient stirring.
-
Substrate Preparation: In a separate dry flask, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether. Transfer this solution to the dropping funnel.
-
Reaction Initiation: Cool the stirred Grignard solution in the reaction flask to 0 °C using an ice-water bath.
-
Substrate Addition: Add the solution of the pyranone from the dropping funnel to the Grignard reagent dropwise over 20-30 minutes. A slow addition rate is critical to control the exothermic nature of the reaction.[9]
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-3 hours).
-
Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the reaction. Vigorous gas evolution (methane) and precipitation of magnesium salts will occur. Continue adding the quenching solution until the bubbling ceases and two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine all organic layers and wash them with saturated aqueous NaCl (brine) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-Ethyl-4-methyltetrahydro-2H-pyran-4-ol.
Impact of Grignard Reagent on Reaction Outcome
The choice of Grignard reagent affects not only the final product structure but also reaction yield and potential side reactions.
| Grignard Reagent | R-Group | Expected Product | Typical Yield | Key Considerations |
| Methylmagnesium Bromide | -CH₃ | 2-Ethyl-4-methyltetrahydro-2H-pyran-4-ol | Good-Excellent | Standard reaction; minimal side products expected. |
| Phenylmagnesium Bromide | -C₆H₅ | 2-Ethyl-4-phenyltetrahydro-2H-pyran-4-ol | Good | The bulkier phenyl group may lead to higher diastereoselectivity.[11] |
| Vinylmagnesium Bromide | -CH=CH₂ | 2-Ethyl-4-vinyltetrahydro-2H-pyran-4-ol | Moderate-Good | Product contains a versatile vinyl group for further functionalization. |
| Isopropylmagnesium Chloride | -CH(CH₃)₂ | 2-Ethyltetrahydro-2H-pyran-4-ol | Variable | Increased potential for reduction side reaction due to the presence of a β-hydride.[13] |
Potential Side Reactions & Troubleshooting
-
Enolization: The Grignard reagent is a strong base and can deprotonate the α-protons of the ketone, leading to the formation of a magnesium enolate.[13] Upon workup, this regenerates the starting ketone, lowering the yield. This is more prevalent with sterically hindered Grignard reagents or ketones.
-
Solution: Use lower reaction temperatures (-78 °C) and ensure slow addition of the substrate to maintain a high effective concentration of the Grignard reagent.
-
-
Reduction: Grignard reagents possessing a hydrogen atom on the β-carbon (e.g., Isopropylmagnesium chloride) can undergo a Meerwein-Ponndorf-Verley-type reduction via a six-membered transition state, yielding the corresponding secondary alcohol instead of the tertiary alcohol.[13][14]
-
Solution: If addition is the desired outcome, select a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr).
-
-
Reaction Failure: The most common cause of failure is the presence of moisture or other protic sources (e.g., alcohols), which will quench the Grignard reagent.[5][15]
-
Solution: Ensure all glassware is meticulously dried and the reaction is performed under a strictly inert atmosphere. Use anhydrous solvents.
-
Product Characterization
The synthesized tertiary alcohol should be characterized using standard analytical techniques:
-
¹H NMR: Disappearance of the ketone's α-proton signals and appearance of new signals corresponding to the added R-group. The hydroxyl proton (-OH) will appear as a broad singlet, which will disappear upon shaking the NMR sample with a drop of D₂O.[16]
-
¹³C NMR: Disappearance of the ketone carbonyl signal (~200-210 ppm) and the appearance of a new quaternary carbon signal (the carbinol carbon) in the 70-85 ppm range.
-
IR Spectroscopy: Disappearance of the strong C=O stretch of the ketone (~1715 cm⁻¹) and the appearance of a broad O-H stretch (~3200-3600 cm⁻¹) for the alcohol.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the calculated mass of the tertiary alcohol product.
Conclusion
The Grignard reaction is a highly effective and reliable method for the synthesis of 4-substituted-2-ethyltetrahydropyran-4-ols from this compound. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for success. By understanding the mechanistic principles and potential side reactions, researchers can effectively utilize this protocol to generate a diverse library of tertiary alcohols built upon the medicinally relevant tetrahydropyran scaffold.
References
- 1. britthipple.com [britthipple.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. studylib.net [studylib.net]
- 7. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. researchgate.net [researchgate.net]
- 11. ERIC - EJ820751 - Using a Premade Grignard Reagent to Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment, Journal of Chemical Education, 2007-Mar [eric.ed.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Grignard Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. byjus.com [byjus.com]
- 16. benchchem.com [benchchem.com]
Application Notes & Protocols: High-Efficiency Synthesis of 2-Ethyl-4-methylenetetrahydro-4H-pyran via Wittig Reaction
Abstract
This document provides a comprehensive guide to the successful execution of the Wittig reaction for the olefination of 2-Ethyltetrahydro-4H-pyran-4-one, a sterically hindered cyclic ketone. The protocol details the in situ generation of the methylenetriphenylphosphorane ylide and subsequent reaction to yield the corresponding exocyclic alkene, 2-ethyl-4-methylenetetrahydro-4H-pyran. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering in-depth technical insights, a step-by-step protocol, and troubleshooting advice to ensure a high-yield and reproducible outcome.
Introduction: The Challenge of Hindered Ketone Olefination
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, enabling the transformation of aldehydes and ketones into alkenes with a high degree of control over the double bond's position.[1][2] The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct.[3][4] While broadly applicable, the olefination of sterically hindered ketones, such as the substituted tetrahydropyranone at the core of this protocol, can present significant challenges. These challenges often manifest as slow reaction rates and diminished yields.[1][2]
The substrate, this compound, possesses a cyclic structure with an ethyl substituent at the 2-position, which can sterically impede the approach of the Wittig reagent to the carbonyl carbon. Therefore, the selection of an appropriate phosphonium ylide and optimized reaction conditions are paramount for a successful transformation. For the introduction of a simple methylene group, methylenetriphenylphosphorane (Ph₃P=CH₂) is the reagent of choice, as it has been shown to be effective even with hindered ketones like camphor.[1][2]
This application note will detail a robust protocol employing an unstabilized ylide, generated in situ from methyltriphenylphosphonium bromide using a strong base, to efficiently convert this compound into its methylene derivative.
Reaction Mechanism and Strategy
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of the ketone.[4] This initial step can lead to a betaine intermediate, which then cyclizes to form a four-membered oxaphosphetane ring.[4][5] This oxaphosphetane intermediate subsequently decomposes in a concerted manner to yield the desired alkene and triphenylphosphine oxide.[5]
For unstabilized ylides, such as the one employed in this protocol, the reaction is typically under kinetic control, and the formation of the oxaphosphetane is the rate-determining step.[2] The use of a strong, non-nucleophilic base is crucial for the efficient deprotonation of the phosphonium salt to generate the reactive ylide.[6]
Figure 1: General workflow of the Wittig reaction.
Experimental Protocol
Materials and Reagents
| Reagent | Grade | Supplier | CAS Number |
| This compound | ≥98% | Sigma-Aldrich | 10487-57-7 |
| Methyltriphenylphosphonium bromide | 98% | Sigma-Aldrich | 1779-49-3 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 |
| Diethyl ether (anhydrous) | ≥99.7% | Sigma-Aldrich | 60-29-7 |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Fisher Scientific | 12125-02-9 |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Fisher Scientific | 7487-88-9 |
| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope | 865-49-6 |
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents and n-butyllithium are highly reactive and must be handled under an inert atmosphere (nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Step-by-Step Procedure
Figure 2: Experimental workflow for the Wittig reaction.
-
Ylide Preparation (in situ) a. To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (5.36 g, 15.0 mmol, 1.5 eq). b. Under a positive pressure of nitrogen, add 100 mL of anhydrous tetrahydrofuran (THF). c. Cool the resulting suspension to 0 °C in an ice-water bath. d. While stirring vigorously, add n-butyllithium (6.0 mL of a 2.5 M solution in hexanes, 15.0 mmol, 1.5 eq) dropwise via syringe over 15 minutes. The formation of the orange-red ylide will be observed. e. Stir the ylide solution at 0 °C for 1 hour.
-
Wittig Reaction a. In a separate flame-dried 50 mL round-bottom flask, dissolve this compound (1.28 g, 10.0 mmol, 1.0 eq) in 20 mL of anhydrous THF. b. Using a cannula, add the ketone solution dropwise to the stirred ylide solution at 0 °C over 20 minutes. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quench and Workup a. Cool the reaction mixture to 0 °C in an ice-water bath. b. Slowly and carefully quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl). c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). d. Combine the organic layers and wash with brine (1 x 50 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification a. The crude product will contain the desired alkene and triphenylphosphine oxide. b. Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes and gradually increasing the polarity) to isolate the pure 2-ethyl-4-methylenetetrahydro-4H-pyran.
Expected Results and Characterization
A successful reaction should yield 2-ethyl-4-methylenetetrahydro-4H-pyran as a colorless oil. The expected yield is typically in the range of 70-85% after purification. The primary byproduct, triphenylphosphine oxide, is a white solid that is more polar and should be easily separated by column chromatography.
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The spectrum should show characteristic peaks for the exocyclic methylene protons as two singlets or a narrow multiplet around δ 4.7-4.9 ppm. The protons of the ethyl group and the pyran ring will appear in the aliphatic region.
-
¹³C NMR (100 MHz, CDCl₃): The spectrum should confirm the presence of the C=C double bond with a quaternary carbon signal around δ 140-150 ppm and a terminal CH₂ signal around δ 105-115 ppm. The carbonyl peak from the starting material (around δ 205-210 ppm) should be absent.
-
GC-MS: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight (C₈H₁₄O, MW = 126.19 g/mol ).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Incomplete ylide formation due to wet reagents or glassware.- Insufficiently strong base.- Low reactivity of the hindered ketone. | - Ensure all glassware is flame-dried and the reaction is run under a strict inert atmosphere.- Use freshly titrated n-BuLi.- Increase the reaction time and/or temperature (e.g., reflux in THF). Consider using a stronger base like potassium-tert-butoxide.[7] |
| Starting material remains | - Reaction has not gone to completion.- Steric hindrance is too great for the chosen conditions. | - Extend the reaction time.- Increase the equivalents of the Wittig reagent.- Consider a more reactive phosphonium ylide or alternative olefination methods like the Horner-Wadsworth-Emmons reaction.[2] |
| Complex mixture of products | - Side reactions, such as enolization of the ketone.- Decomposition of the ylide or product. | - Maintain low temperatures during ylide formation and the initial addition of the ketone.- Ensure the reaction is properly quenched once complete. |
| Difficulty separating product from triphenylphosphine oxide | - Co-elution during column chromatography. | - Optimize the solvent system for chromatography; a less polar eluent may improve separation.- Alternatively, precipitate the triphenylphosphine oxide by adding a non-polar solvent like pentane to the crude mixture and filtering. |
Conclusion
The Wittig reaction provides an effective and reliable method for the synthesis of 2-ethyl-4-methylenetetrahydro-4H-pyran from its corresponding ketone. By carefully controlling the reaction conditions, particularly through the use of an anhydrous environment and a strong base for the in situ generation of the phosphonium ylide, the challenges associated with the olefination of this sterically hindered substrate can be overcome. The detailed protocol and troubleshooting guide presented here serve as a valuable resource for achieving high yields and purity in this important synthetic transformation.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Ethyltetrahydro-4H-pyran-4-one
Introduction: Strategic Importance of Substituted Pyranones in Synthesis
The tetrahydropyran-4-one scaffold is a privileged structural motif in a vast array of biologically active natural products and pharmaceutical agents. The functionalization of this core through carbon-carbon bond-forming reactions, such as the aldol condensation, provides a powerful strategy for the construction of complex molecular architectures. Specifically, 2-Ethyltetrahydro-4H-pyran-4-one serves as a versatile chiral building block. Its aldol condensation reactions are of significant interest in medicinal chemistry and drug development for accessing novel, densely functionalized heterocyclic compounds.[1] This guide provides an in-depth exploration of the theoretical underpinnings and practical execution of aldol condensation reactions with this substrate, focusing on stereochemical control and providing detailed experimental protocols for researchers in organic synthesis.
Chemical Principles and Mechanistic Overview
The aldol condensation is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds (aldol addition products) which can subsequently dehydrate to yield α,β-unsaturated carbonyls.[2] The reaction can be catalyzed by either acid or base, each proceeding through distinct mechanistic pathways.
Base-Catalyzed Aldol Condensation
Under basic conditions, the reaction is initiated by the deprotonation of an α-carbon to the carbonyl group, forming a resonance-stabilized enolate.[3] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule (in a crossed aldol reaction, typically an aldehyde). Subsequent protonation of the resulting alkoxide yields the β-hydroxy ketone. Heating the reaction mixture often promotes dehydration to the more thermodynamically stable conjugated enone.[4]
For this compound, two enolizable α-carbons exist (C3 and C5). The regioselectivity of enolate formation can be influenced by the choice of base and reaction conditions. Sterically hindered bases, such as lithium diisopropylamide (LDA), tend to favor the formation of the kinetic enolate by deprotonating the less sterically hindered C5 position. Conversely, smaller bases like sodium hydroxide may lead to a mixture of enolates or favor the thermodynamically more stable enolate.
Caption: Base-catalyzed aldol condensation of this compound.
Acid-Catalyzed Aldol Condensation
In the presence of an acid catalyst, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon. A tautomerization then occurs to form an enol. The enol, acting as the nucleophile, attacks the protonated carbonyl of another molecule. Subsequent deprotonation yields the aldol addition product. Under acidic conditions, the dehydration to the enone is often spontaneous and difficult to prevent.[4]
Caption: Acid-catalyzed aldol condensation of this compound.
Stereochemical Considerations: A Deeper Dive
The presence of a stereocenter at the C2 position of this compound introduces significant stereochemical complexity into its aldol reactions. The reaction can lead to the formation of multiple diastereomers. Understanding and controlling the diastereoselectivity is crucial for the synthesis of enantiomerically pure compounds.[5]
The stereochemical outcome is largely governed by the Zimmerman-Traxler model for aldol reactions proceeding through a six-membered chair-like transition state.[6] The geometry of the enolate (E or Z) and the facial selectivity of the nucleophilic attack on the aldehyde determine the relative stereochemistry of the newly formed stereocenters.
For this compound, the pre-existing stereocenter at C2 will influence the facial selectivity of the enolate attack. The bulky ethyl group will likely direct the incoming electrophile (aldehyde) to the opposite face of the pyran ring to minimize steric hindrance. This is a form of substrate-controlled diastereoselection.
Caption: Zimmerman-Traxler model predicting aldol diastereoselectivity.
Experimental Protocols
Protocol 1: Base-Catalyzed Crossed Aldol Condensation with Benzaldehyde
This protocol describes a standard base-catalyzed crossed aldol condensation between this compound and benzaldehyde using sodium hydroxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 128.17 | 1.28 g | 10.0 |
| Benzaldehyde | 106.12 | 1.06 g (1.02 mL) | 10.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 10.0 |
| Ethanol (95%) | - | 20 mL | - |
| Deionized Water | - | 20 mL | - |
| Diethyl Ether | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.28 g, 10.0 mmol) and benzaldehyde (1.06 g, 10.0 mmol) in 20 mL of 95% ethanol.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (0.40 g, 10.0 mmol) in 20 mL of deionized water and cool the solution in an ice bath.
-
Reaction: Slowly add the cold sodium hydroxide solution to the stirred solution of the carbonyl compounds at room temperature. A color change and/or the formation of a precipitate may be observed.
-
Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of diethyl ether and 20 mL of water.
-
Extraction: Separate the layers. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[7]
Protocol 2: Acid-Catalyzed Aldol Condensation with 4-Nitrobenzaldehyde
This protocol outlines an acid-catalyzed aldol condensation, which typically leads directly to the α,β-unsaturated product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| This compound | 128.17 | 1.28 g | 10.0 |
| 4-Nitrobenzaldehyde | 151.12 | 1.51 g | 10.0 |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.17 g | 1.0 |
| Toluene | - | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 30 mL | - |
| Brine | - | 30 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.28 g, 10.0 mmol), 4-nitrobenzaldehyde (1.51 g, 10.0 mmol), p-toluenesulfonic acid (0.17 g, 1.0 mmol), and 50 mL of toluene.
-
Reaction: Heat the mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Product Characterization
The structure and stereochemistry of the aldol products must be rigorously characterized using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The coupling constants between the protons on the newly formed stereocenters in the ¹H NMR spectrum can help determine the relative stereochemistry (syn or anti).[8] 2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the carbonyl group (C=O) and, in the case of the aldol adduct, the hydroxyl group (-OH). The C=O stretching frequency will be lower in the conjugated enone product compared to the starting ketone.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst, insufficient reaction time/temp. | Check the quality of the catalyst. Increase reaction time or temperature. |
| Formation of side products | Self-condensation of the ketone, Cannizzaro reaction. | Use a non-enolizable aldehyde. Add the ketone slowly to a mixture of the aldehyde and base. |
| Poor diastereoselectivity | Inappropriate reaction conditions. | Screen different solvents, temperatures, and catalysts. For base-catalyzed reactions, consider using a stronger, bulkier base like LDA to control enolate geometry. |
Conclusion
The aldol condensation of this compound is a robust and versatile method for the synthesis of complex, chiral heterocyclic molecules. Careful consideration of reaction conditions, particularly the choice of catalyst and solvent, is paramount for controlling the regioselectivity and diastereoselectivity of the transformation. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful reaction in their synthetic endeavors.
References
Application Notes & Protocols: 2-Ethyltetrahydro-4H-pyran-4-one in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Foreword: The Strategic Value of the Tetrahydropyran Scaffold
In the landscape of modern medicinal chemistry, the tetrahydropyran (THP) ring is a privileged scaffold.[1] It is a saturated six-membered heterocycle that offers a compelling alternative to traditional carbocyclic rings like cyclohexane. The inclusion of an oxygen atom within the ring reduces lipophilicity and introduces a potential hydrogen bond acceptor, often leading to improved aqueous solubility and more favorable absorption, distribution, metabolism, and excretion (ADME) profiles in drug candidates.[1] The ketone at the 4-position, as seen in tetrahydro-4H-pyran-4-one, provides a versatile chemical handle for a multitude of synthetic transformations, making it a cornerstone intermediate for building molecular complexity.[1][2]
While extensive literature documents the utility of the parent tetrahydro-4H-pyran-4-one, this guide focuses on a specific, functionalized analogue: 2-Ethyltetrahydro-4H-pyran-4-one . Publicly available data on the direct application of this specific building block is nascent; however, by combining established principles of medicinal chemistry with known reactions of the parent scaffold, we can delineate its strategic potential and provide robust protocols for its application in drug discovery programs.
Section 1: The Influence of C2-Alkylation on the Tetrahydropyran-4-one Scaffold
The introduction of an ethyl group at the C2 position of the tetrahydropyran-4-one ring is not a trivial modification. It introduces several key features that a medicinal chemist can leverage strategically.
-
Chirality and Stereochemistry: The C2 position becomes a stereocenter. This immediately opens the door to exploring stereoisomers (R and S), which can have profoundly different biological activities and pharmacokinetic properties. The relative orientation of the C2-ethyl group with other substituents, particularly at the C6 position, leads to cis- and trans-diastereomers, which present distinct three-dimensional shapes for probing protein binding pockets.[3]
-
Modulation of Physicochemical Properties: The ethyl group increases the lipophilicity of the molecule compared to the parent scaffold. This can be used to fine-tune the overall logP of a final compound, potentially enhancing membrane permeability or influencing binding affinity in hydrophobic pockets.
-
Synthetic Vector: The ethyl group provides a steric and electronic bias that can influence the stereochemical outcome of subsequent reactions on the pyran ring. It serves as a fixed point of reference in the design of more complex, multi-substituted tetrahydropyran derivatives.
-
Metabolic Stability: Alkylation adjacent to the ring oxygen can influence the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism and increasing the half-life of a drug candidate.
The strategic decision to use this compound over its unsubstituted counterpart is therefore driven by the need to introduce stereochemical complexity and fine-tune lipophilicity to achieve a desired biological and pharmacokinetic profile.
Section 2: Core Applications & Synthetic Strategies
The primary utility of this compound lies in its role as a functionalized building block for more complex molecular architectures, particularly spirocyclic systems and substituted heterocycles.
Synthesis of Spirocyclic Scaffolds: The Bucherer-Bergs Reaction
One of the most powerful applications for tetrahydropyran-4-ones is the synthesis of spiro-hydantoins, a privileged scaffold in medicinal chemistry known for a wide range of biological activities including anticonvulsant and anticancer properties.[4] The Bucherer-Bergs reaction is an efficient one-pot method for this transformation.[4]
The presence of the C2-ethyl group on the starting ketone results in a chiral spiro-hydantoin. This allows for the synthesis of enantiomerically pure drug candidates, which is critical for modern drug development.
Below is a representative workflow for this synthetic approach.
Caption: Workflow for the Bucherer-Bergs synthesis of a chiral spiro-hydantoin.
Protocol 1: Synthesis of 7-Ethyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione
This protocol describes the one-pot synthesis of the spiro-hydantoin derivative from this compound.
Materials:
-
This compound (1.0 equiv)
-
Potassium cyanide (KCN) (1.2 equiv)
-
Ammonium carbonate ((NH₄)₂CO₃) (3.0 equiv)
-
Ethanol (EtOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
TLC plates (silica gel), appropriate eluent system
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (1.0 equiv), potassium cyanide (1.2 equiv), and ammonium carbonate (3.0 equiv).
-
Causality Note: Ammonium carbonate serves as the source of ammonia and carbon dioxide. A molar excess is used to drive the reaction equilibrium towards the product. KCN is the nucleophilic cyanide source. Extreme caution must be exercised when handling cyanides.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask to dissolve the reagents, typically to a concentration of ~0.5 M with respect to the starting ketone.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature in an ice bath.
-
Precipitation: In a well-ventilated fume hood, carefully acidify the reaction mixture by the dropwise addition of concentrated HCl. The spiro-hydantoin product will precipitate out of the solution.
-
Self-Validation: The formation of a precipitate upon acidification is a key indicator of successful product formation. The pH should be checked to ensure it is acidic (pH < 2).
-
-
Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure 7-Ethyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione.
Section 3: Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyrans
The presence of the 2-ethyl group makes the stereoselective synthesis of 2,6-disubstituted THPs a critical application. By controlling the reaction conditions, it is possible to selectively form either the cis- or trans-diastereomer, which is invaluable for building structure-activity relationships (SAR). Research has shown that acid-mediated cyclizations of acyclic precursors tend to favor cis products, while certain base-mediated conditions can favor trans products.[3]
Caption: Divergent pathways for stereoselective synthesis of 2,6-disubstituted THPs.[3]
Section 4: Potential Therapeutic Applications
While specific biological data for this compound derivatives are not widely published, we can infer potential applications based on related structures.
| Therapeutic Area | Target Class | Rationale / Example |
| Oncology | Protein Kinases (e.g., DNA-PK) | 2,6-disubstituted pyran-4-one cores have been identified as inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in DNA repair.[5] |
| Neuroscience | GPCRs (e.g., Histamine H3) | The parent tetrahydro-4H-pyran-4-one is a key intermediate for potent and selective histamine-3 receptor (H3R) antagonists used in treating cognitive disorders.[1][6] The 2-ethyl group could probe specific sub-pockets of the receptor. |
| Infectious Diseases | Various | Libraries derived from the THP scaffold have demonstrated broad antimicrobial and antiviral properties.[7] The ethyl group can be used to optimize activity against specific pathogens. |
Conclusion
This compound represents a strategically valuable, yet underexplored, building block in medicinal chemistry. It combines the beneficial physicochemical properties of the tetrahydropyran scaffold with the added advantages of a chiral center and a lipophilic anchor. By leveraging established synthetic methodologies such as the Bucherer-Bergs reaction and stereoselective cyclizations, researchers can efficiently generate novel, diverse, and stereochemically defined libraries of compounds for drug discovery. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this versatile intermediate in the pursuit of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. An environmentally benign synthesis of cis-2,6-disubstituted tetrahydropyrans via indium-mediated tandem allylation/Prins cyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Spirocyclic Scaffolds from 2-Ethyltetrahydro-4H-pyran-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Spirocycles and the 2-Ethyltetrahydro-4H-pyran-4-one Hub
Spirocycles, organic compounds featuring two rings connected by a single common atom, represent a class of privileged scaffolds in modern medicinal chemistry.[1][2] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over flat, aromatic systems, enabling more precise and selective interactions with biological targets.[3] This unique topology can lead to improved potency, selectivity, and pharmacokinetic properties, making spirocyclic frameworks highly sought-after in drug discovery programs.[1]
The starting material, this compound, is a versatile and valuable building block for accessing this chemical space.[4][5][6] Its structure contains a reactive ketone for spirocyclization and a pre-installed tetrahydropyran (THP) ring—a motif frequently incorporated into pharmaceuticals to enhance properties like aqueous solubility and metabolic stability.[5] The ethyl group at the C2 position provides an additional stereocenter, offering a handle for diastereoselective transformations and the synthesis of structurally complex molecules.
This guide provides an in-depth exploration of key synthetic strategies to construct diverse spirocyclic systems from this readily available pyranone, complete with detailed, field-tested protocols and mechanistic insights.
Strategy 1: Prins Cyclization for the Synthesis of Spiro-Ethers
The Prins cyclization is a powerful acid-catalyzed reaction that forms carbon-carbon bonds between an alkene (specifically a homoallylic alcohol in this context) and a carbonyl compound.[7][8] This methodology provides a direct and efficient route to spirocyclic tetrahydropyran derivatives.
Mechanistic Principle
The reaction is initiated by the protonation of the carbonyl oxygen of this compound by a strong protic acid, such as methanesulfonic acid (MsOH). This activation generates a highly electrophilic oxocarbenium ion. The nucleophilic double bond of the homoallylic alcohol then attacks this intermediate in an intramolecular fashion. The subsequent cyclization, followed by trapping of the resulting cation by the sulfonate counter-ion, yields the spirocyclic mesylate.[7][9] This product is a versatile intermediate, readily converted to other functionalities like amines or azides.
Detailed Experimental Protocol: Synthesis of a Spirocyclic Mesylate
This protocol describes a three-component coupling of this compound, 3-buten-1-ol, and methanesulfonic acid.[7][8]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
3-Buten-1-ol (1.1 equiv.)
-
Methanesulfonic acid (MsOH), anhydrous (1.1 equiv.)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane.
-
Addition of Reagents: Cool the solvent to 0 °C in an ice bath. Add this compound (1.0 equiv.) and 3-buten-1-ol (1.1 equiv.) via syringe.
-
Initiation: Slowly add anhydrous methanesulfonic acid (1.1 equiv.) dropwise to the stirred solution over 5 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature (approx. 23 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 40% ethyl acetate in hexanes) to afford the desired spirocyclic tetrahydropyranyl mesylate.
Quantitative Data: Multicomponent reactions of this type using various cyclic ketones have been reported to provide good to excellent yields.[7]
| Starting Ketone | Product | Reported Yield | Reference |
| Tetrahydropyran-4-one | Spiro-tetrahydropyranyl mesylate | 47% (initial study) | [7] |
| Cyclohexanone | Spiro-cyclohexanyl mesylate | 85% | [7] |
| Cycloheptanone | Spiro-cycloheptanyl mesylate | 92% | [7] |
Strategy 2: SnAP Reagents for One-Step Synthesis of Spiro-N-Heterocycles
The Stannyl Amine Protocol (SnAP) provides a remarkably efficient and operationally simple method for synthesizing saturated, spirocyclic N-heterocycles directly from cyclic ketones.[10][11] This approach is highly valued in drug discovery for its ability to rapidly generate novel amine scaffolds.[11]
Mechanistic Principle
The SnAP reaction involves the condensation of a cyclic ketone with a stannyl amine reagent. The reaction likely proceeds through the formation of an intermediate iminium ion, which is then attacked by the nucleophilic portion of the SnAP reagent in an intramolecular fashion. The tin moiety facilitates the key cyclization step. This method offers a powerful synthetic disconnection at the spirojunction, enabling a cross-coupling-like approach to assemble complex spirocycles from their monocyclic building blocks.[10]
Detailed Experimental Protocol: Synthesis of a Spiro-Piperazine
This protocol is adapted from the general procedure for the synthesis of spirocyclic N-heterocycles using SnAP reagents.[10]
Materials and Reagents:
-
This compound (1.0 equiv.)
-
N-Boc-N'-(tributylstannylmethyl)ethane-1,2-diamine (SnAP reagent, 1.2 equiv.)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Equipment:
-
Screw-cap vial with a magnetic stir bar
-
Heating block or oil bath
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 4 mL screw-cap vial, combine this compound (1.0 equiv.) and the SnAP reagent (1.2 equiv.).
-
Solvent Addition: Add HFIP (to achieve a 0.2 M concentration of the ketone).
-
Reaction: Seal the vial and place it in a preheated block at 80 °C. Stir the reaction mixture for 12-24 hours. Monitor for completion by LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture directly onto silica gel using a rotary evaporator.
-
Purification: Purify the residue by flash column chromatography on silica gel. Elute with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-Boc protected spiro-piperazine product.
Quantitative Data: This method has been shown to be effective for a range of cyclic ketones, affording the desired spirocycles in respectable yields.[10]
| Starting Ketone | Product | Reported Yield | Reference |
| N-Boc-4-piperidone | Spiro[piperidine-4,2'-piperazine] | 71% | [10] |
| Cycloheptanone | Spiro[cycloheptane-1,2'-piperazine] | 65% | [10] |
| Adamantanone | Spiro[adamantane-2,2'-piperazine] | 83% | [10] |
Strategy 3: [4+2] Cycloaddition Reactions
[4+2] cycloaddition, or the Diels-Alder reaction, is a cornerstone of organic synthesis for constructing six-membered rings.[12][13] Derivatives of 2H-pyran-2-ones are known to act as diene components in these reactions, allowing for the synthesis of complex bicyclic and spirocyclic systems.[14] While this compound itself is not a diene, it can be converted into a reactive diene (e.g., a silyl enol ether or a pyran-2-one derivative) that can then participate in cycloaddition.
Mechanistic Principle
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[12][15] The reaction proceeds through a cyclic transition state, forming two new sigma bonds simultaneously. The stereochemistry of the starting materials is retained in the product. For a pyran-2-one derivative, the reaction typically involves the loss of CO₂ via a retro-Diels-Alder reaction from an intermediate bicyclic adduct to form a new aromatic or hydroaromatic ring.
General Protocol Outline: Synthesis of a Spiro-Fused System
This section provides a conceptual framework, as the initial conversion of this compound to a suitable diene is a prerequisite.
Procedure Outline:
-
Diene Formation: Convert this compound into a reactive diene. This could involve, for example, α-bromination followed by elimination to form an unsaturated pyranone, or conversion to a silyl dienol ether.
-
Cycloaddition: In a suitable high-boiling solvent (e.g., toluene, xylene), combine the generated pyranone diene (1.0 equiv.) with an electron-deficient dienophile (e.g., N-phenylmaleimide, dimethyl acetylenedicarboxylate) (1.1-1.5 equiv.).
-
Reaction: Heat the mixture to reflux for several hours to days, monitoring the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to isolate the desired spirocyclic product.
Conclusion and Future Perspectives
This compound is a powerful and versatile starting material for the synthesis of medicinally relevant spirocycles. The strategies outlined herein—Prins cyclization, the SnAP reaction, and [4+2] cycloadditions—provide robust and adaptable pathways to diverse spirocyclic ethers and nitrogen-containing heterocycles. Each method offers unique advantages in terms of operational simplicity, substrate scope, and the type of spirocyclic core produced. The continued development of novel synthetic methodologies, including enantioselective variants of these reactions, will further expand the utility of this building block, enabling the exploration of new, three-dimensional chemical space in the pursuit of next-generation therapeutics.[16]
References
- 1. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. api.pageplace.de [api.pageplace.de]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one
Welcome to the technical support center dedicated to the synthesis of 2-Ethyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and robust protocols to enhance yield and purity. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve challenges in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound core?
A1: The synthesis of substituted tetrahydro-4H-pyran-4-ones generally relies on forming the heterocyclic ring through cyclization of an acyclic precursor. Key strategies include:
-
Tandem Michael Addition and Cyclization: This is a highly effective and common approach where a Michael acceptor is reacted with a nucleophile, followed by an intramolecular cyclization to form the pyran ring. This method offers good control over stereochemistry.
-
Acid-Catalyzed Cyclization of Hydroxy Ketones: The intramolecular cyclization of a suitable δ-hydroxy ketone can yield the desired product. This is a straightforward method, though precursor synthesis can be multi-stepped.[1]
-
Prins Cyclization: An acid-catalyzed reaction between an alkene and an aldehyde can be adapted to form the tetrahydropyran ring, although this may require more complex starting materials to achieve the desired substitution pattern.[2]
-
Catalytic Hydrogenation of Pyran-4-ones: If a suitable pyran-4-one precursor is available, catalytic hydrogenation can be an effective final step to saturate the ring.[3]
Q2: What are the most critical parameters influencing the reaction yield?
A2: Low yields in heterocyclic synthesis can often be traced back to a few critical factors. A systematic approach to optimizing these is key.[4]
-
Purity of Reagents and Solvents: Impurities, especially water in anhydrous reactions, can quench reagents, deactivate catalysts, or initiate side reactions. Always use reagents and solvents of appropriate purity and ensure solvents are properly dried when necessary.[4]
-
Reaction Temperature and Time: Suboptimal temperature can lead to slow reaction rates or the formation of undesired byproducts. Conversely, excessive heat can cause product decomposition.[4][5] It is crucial to monitor the reaction's progress (e.g., by TLC or LC-MS) to determine the optimal reaction time.
-
Catalyst Choice and Loading: The type and amount of catalyst can dramatically influence the reaction's outcome. For base-catalyzed reactions, the strength of the base is critical. For metal-catalyzed processes, the choice of metal and ligand is paramount.[6] Insufficient catalyst loading will result in incomplete conversion.
-
Atmospheric Control: Many organic reactions are sensitive to oxygen and moisture. Employing an inert atmosphere (e.g., nitrogen or argon) is often essential to prevent degradation of reagents and intermediates.[4]
Q3: What are the common byproducts in this synthesis, and how can their formation be minimized?
A3: A primary concern is the formation of isomers or products resulting from incomplete reactions. For instance, in a tandem Michael addition-cyclization, a common byproduct is the uncyclized Michael adduct. To minimize this, ensure reaction conditions (e.g., temperature, base concentration) are sufficient to drive the final cyclization step to completion. Another potential issue is over-reduction if a hydrogenation step is used, leading to the formation of the corresponding alcohol, tetrahydropyran-4-ol.[3] This can be minimized by careful catalyst selection and monitoring the reaction to halt it once the starting material is consumed.[3]
Troubleshooting Guide: From Low Yield to High Purity
This section addresses specific issues you might encounter during your experiments.
Problem 1: My reaction yield is consistently low, even though TLC/LC-MS analysis shows complete consumption of starting materials.
This common issue often points toward product loss during the reaction or workup, rather than an inefficient reaction.
-
Possible Cause A: Product Decomposition. The target molecule, this compound, may be unstable under the reaction conditions (e.g., strong acid/base, high temperature) or during the workup process.[4][5]
-
Validation & Solution: Run a time-course study, analyzing aliquots of the reaction mixture every hour. If the product concentration peaks and then declines, decomposition is occurring. Consider lowering the reaction temperature, reducing the reaction time, or using a milder catalyst. During workup, ensure that any acidic or basic washes are performed quickly and at low temperatures.
-
-
Possible Cause B: Loss During Aqueous Workup. The product may have higher than expected water solubility, leading to significant loss in the aqueous phase during extraction.
-
Validation & Solution: After your standard extraction, take a sample of the aqueous layer and perform a "back-extraction" with a fresh portion of organic solvent. Analyze this new organic layer for your product. If product is detected, you can improve your initial extraction by increasing the ionic strength of the aqueous layer (saturating with NaCl) or by using a continuous liquid-liquid extractor.
-
-
Possible Cause C: Degradation during Purification. Silica gel is acidic and can cause degradation of sensitive compounds.
-
Validation & Solution: Before loading your entire sample onto a chromatography column, spot a small amount on a TLC plate and let it sit for 30-60 minutes. If new, lower Rf spots appear, your compound is likely degrading on the silica. To mitigate this, you can neutralize the silica gel by preparing a slurry with 1-2% triethylamine in your eluent system. Alternatively, consider other purification methods like vacuum distillation or using a different stationary phase like alumina.[5]
-
Problem 2: The reaction stalls and never reaches full conversion.
-
Possible Cause A: Catalyst Deactivation/Insufficiency. Catalysts can be "poisoned" by impurities in the starting materials or solvents.[6] Alternatively, the catalyst loading may be too low for the scale of the reaction.
-
Validation & Solution: Ensure all reagents and solvents are of the highest possible purity. If catalyst poisoning is suspected, try adding a fresh batch of catalyst to the stalled reaction. If the reaction proceeds, this confirms a deactivation issue. For future runs, increase the initial catalyst loading or purify your reagents more rigorously.
-
-
Possible Cause B: Reversible Reaction Equilibrium. The reaction may be reaching a thermodynamic equilibrium that favors the starting materials.
-
Validation & Solution: According to Le Châtelier's principle, you can shift the equilibrium by removing a byproduct. For cyclization reactions that produce water, using a Dean-Stark trap can effectively drive the reaction to completion.[1]
-
Problem 3: The reaction produces a complex mixture of products.
-
Possible Cause A: Suboptimal Reaction Conditions. The chosen temperature, solvent, or concentration may be promoting side reactions.[4] For instance, in base-catalyzed reactions, excessively strong bases or high temperatures can lead to undesired enolate formations and subsequent side reactions.
-
Validation & Solution: A systematic optimization is required. Screen different solvents, as solvent polarity can significantly influence reaction pathways.[7] Run the reaction at a lower temperature to improve selectivity. Consider the slow addition of a key reagent using a syringe pump to maintain a low instantaneous concentration, which can often suppress the formation of byproducts from self-condensation.
-
Data Presentation: Impact of Reaction Parameters
The following table summarizes the influence of key variables on the synthesis of pyran derivatives, based on common findings in heterocyclic chemistry.
| Parameter | Variation | Expected Impact on Yield/Purity | Rationale & Citation |
| Catalyst | Strong Base (e.g., NaH) vs. Mild Base (e.g., K₂CO₃) | Strong bases can accelerate the reaction but may lead to more side products. Mild bases offer better selectivity but may require longer reaction times. | Catalyst choice is critical for reaction outcome.[6] |
| Solvent | Aprotic (e.g., THF, Toluene) vs. Protic (e.g., Ethanol) | Aprotic solvents are often preferred for reactions involving strong bases or organometallics. Protic solvents can participate in the reaction or deactivate reagents. | Solvent choice can significantly impact reaction rates and yields.[7][8] |
| Temperature | Room Temperature vs. Reflux | Increasing temperature generally increases the reaction rate but can decrease selectivity and lead to product decomposition. | Suboptimal reaction temperature is a common cause of low yield.[4] |
| Atmosphere | Air vs. Inert (N₂ or Ar) | An inert atmosphere prevents oxidation of sensitive reagents and intermediates, leading to higher purity and yield. | Many organic reactions are sensitive to air and moisture.[4] |
Visualizations: Mechanism & Workflow
Proposed Reaction Mechanism: Tandem Michael Addition-Cyclization
The following diagram illustrates a plausible and efficient pathway for the synthesis of this compound.
Caption: A plausible multi-step synthesis pathway.
Logical Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving common synthesis problems.
Caption: A systematic guide to troubleshooting synthesis issues.
Experimental Protocol: Tandem Reaction for this compound
This protocol describes a representative lab-scale synthesis. Note: All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Crotonaldehyde (1.0 eq)
-
Propionaldehyde (1.2 eq)
-
Sodium ethoxide (NaOEt) in ethanol (21 wt%, 1.1 eq)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol. Cool the flask to 0 °C in an ice bath.
-
Base and Nucleophile Addition: Slowly add the sodium ethoxide solution to the cold ethanol. Following this, add propionaldehyde (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 30 minutes to ensure complete enolate formation.
-
Michael Addition: Add crotonaldehyde (1.0 eq) dropwise to the reaction mixture over 30 minutes. The reaction is often exothermic; maintain the temperature below 10 °C.
-
Cyclization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux (approx. 78 °C) for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting materials are consumed and a new, more polar spot corresponding to the product is dominant.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 1 M HCl until the pH is ~7.
-
Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. To the remaining residue, add deionized water and extract with ethyl acetate (3 x 50 mL for a 10g scale reaction).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield pure this compound.
References
Technical Support Center: Optimizing Nucleophilic Additions to 2-Ethyltetrahydro-4H-pyran-4-one
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic addition to 2-Ethyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of substituted pyran derivatives. The heterocyclic pyranone core is a vital structural motif in many biologically active compounds.[1][2] This guide provides actionable insights grounded in established chemical principles to help you achieve your desired synthetic outcomes.
Understanding the Substrate: this compound
The reactivity of this compound in nucleophilic additions is governed by several factors inherent to its structure. The carbonyl group at the 4-position is the primary site of electrophilicity.[3][4] However, the presence of the ethyl group at the 2-position introduces steric hindrance and can influence the stereochemical outcome of the reaction.[3] The flexible six-membered ring can adopt various conformations, which can also play a role in facial selectivity during the nucleophilic attack.[5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of the Starting Material
Question: I am observing a low yield of my desired alcohol product and recovering a significant amount of the starting this compound. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in nucleophilic additions to ketones is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Insufficiently Reactive Nucleophile: The nucleophilicity of your chosen reagent is critical. Aldehydes are generally more reactive than ketones towards nucleophilic addition due to both electronic and steric factors.[3][6] If you are using a stabilized or sterically bulky nucleophile, it may not be reactive enough to efficiently attack the ketone.
-
Troubleshooting:
-
For Grignard & Organolithium Reagents: Ensure your reagent is freshly prepared or titrated to confirm its activity. Older or improperly stored reagents can degrade. Consider using a more reactive organolithium reagent in place of a Grignard reagent, as they often exhibit higher reactivity.[7]
-
For Wittig Reagents: Stabilized ylides (e.g., those with adjacent electron-withdrawing groups) are less reactive and may fail to react with ketones.[8][9] Consider using a non-stabilized or semi-stabilized ylide for better reactivity.[8]
-
-
-
Reaction Temperature Too Low: While low temperatures are often used to control selectivity, they can also significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.
-
Troubleshooting: Gradually increase the reaction temperature. For Grignard and organolithium reactions, you might start at a low temperature (e.g., -78 °C or 0 °C) and then allow the reaction to slowly warm to room temperature.
-
-
Steric Hindrance: The ethyl group at the 2-position of the pyranone ring can sterically hinder the approach of the nucleophile to the carbonyl carbon. This effect will be more pronounced with bulky nucleophiles.[3]
-
Troubleshooting: If possible, consider using a less sterically demanding nucleophile.
-
-
Enolization (for Grignard and Organolithium Reagents): Grignard and organolithium reagents are strong bases and can deprotonate the α-protons of the ketone, leading to the formation of an enolate.[10] This is a non-productive pathway that consumes your reagents and starting material.
-
Troubleshooting:
-
Use a less sterically hindered and more nucleophilic reagent if possible.
-
Employ lower reaction temperatures to favor nucleophilic addition over deprotonation.
-
Consider the use of cerium(III) chloride (Luche reduction conditions for hydrides, and can be adapted for organometallics) to increase the electrophilicity of the carbonyl group and suppress enolization.
-
-
Workflow for Troubleshooting Low Conversion
Caption: Troubleshooting workflow for low conversion.
Issue 2: Formation of an Unexpected Side Product (Reduction Instead of Addition)
Question: I am using a Grignard reagent with β-hydrogens (e.g., ethylmagnesium bromide) and observing a significant amount of 2-Ethyltetrahydro-4H-pyran-4-ol as a byproduct. Why is this happening?
Answer:
The formation of the corresponding alcohol via reduction of the ketone is a known side reaction when using Grignard reagents that possess β-hydrogens.[10] This occurs through a six-membered ring transition state where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[10]
Mechanism of Grignard Reduction
Caption: Grignard reduction via a cyclic transition state.
Troubleshooting:
-
Change the Organometallic Reagent: Organolithium reagents are generally less prone to this reduction pathway.[7] Switching from a Grignard reagent to the corresponding organolithium compound can often mitigate this issue.
-
Use a Grignard Reagent without β-Hydrogens: If your desired nucleophile allows, use a Grignard reagent that lacks β-hydrogens (e.g., methylmagnesium bromide, phenylmagnesium bromide).
-
Lower the Reaction Temperature: This side reaction often has a higher activation energy than the desired nucleophilic addition. Performing the reaction at lower temperatures can favor the addition pathway.
Issue 3: Poor Diastereoselectivity
Question: My nucleophilic addition is yielding a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?
Answer:
Controlling the stereoselectivity in nucleophilic additions to cyclic ketones is a complex challenge influenced by steric and electronic factors.[5] The incoming nucleophile can attack the carbonyl from two faces, leading to axial or equatorial addition. The presence of the 2-ethyl group will likely create a conformational bias in the pyran ring, which can be exploited to favor one diastereomer.
Factors Influencing Stereoselectivity:
-
Steric Hindrance: The 2-ethyl group will sterically encumber one face of the carbonyl, directing the nucleophile to the opposite, less hindered face.
-
Chelation Control: If the nucleophile or reaction conditions involve a Lewis acidic metal (like Mg in Grignard reagents or Li in organolithiums), it can coordinate with the carbonyl oxygen and the ring oxygen, creating a more rigid conformation that can enhance facial selectivity.
-
Felkin-Anh and Cieplak Models: These models can be used to predict the stereochemical outcome of nucleophilic additions to cyclic ketones.[5] The Felkin-Anh model considers steric interactions in the transition state, while the Cieplak model considers the electronic effects of neighboring bonds.[5]
Troubleshooting for Improved Diastereoselectivity:
-
Vary the Nucleophile: The size of the nucleophile can have a significant impact on stereoselectivity. A bulkier nucleophile will be more sensitive to the steric environment around the carbonyl group.
-
Modify the Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.
-
Use Additives:
-
Lewis Acids: The addition of Lewis acids (e.g., CeCl₃, ZnCl₂) can enhance the electrophilicity of the carbonyl and may also promote a specific conformation through chelation, leading to improved stereoselectivity.
-
Chiral Ligands: For enantioselective additions, the use of chiral ligands in conjunction with organometallic reagents can be highly effective.[11][12]
-
| Condition | Expected Effect on Diastereoselectivity | Rationale |
| Lower Temperature | Increased | Favors the lowest energy transition state. |
| Bulky Nucleophile | Increased | Amplifies steric differentiation between the two faces of the carbonyl. |
| Addition of CeCl₃ | Potentially Increased | Reduces enolization and can enhance facial selectivity through coordination. |
Issue 4: Difficulty with Wittig Reaction
Question: I am attempting a Wittig reaction on this compound, but the reaction is sluggish and gives a low yield of the desired alkene. What can I do?
Answer:
The Wittig reaction is a powerful method for converting ketones to alkenes.[13][14] However, ketones are less reactive than aldehydes in this reaction.[15]
Potential Causes and Solutions:
-
Ylide Reactivity: As mentioned previously, stabilized ylides are often not reactive enough for ketones.[8][9]
-
Troubleshooting: Use a non-stabilized (e.g., from an alkyltriphenylphosphonium salt) or semi-stabilized ylide. The choice of base for generating the ylide is also crucial; strong bases like n-butyllithium or sodium hydride are typically required for non-stabilized ylides.[15]
-
-
Steric Hindrance: The steric bulk around the ketone can impede the formation of the initial oxaphosphetane intermediate.[14]
-
Troubleshooting: Consider using the Horner-Wadsworth-Emmons (HWE) reaction. HWE reagents (phosphonate carbanions) are generally more nucleophilic than the corresponding Wittig ylides and can be more effective with hindered ketones. The resulting phosphate byproduct is also water-soluble, simplifying purification.
-
Wittig vs. Horner-Wadsworth-Emmons
Caption: Comparison of Wittig and HWE reactions.
Experimental Protocols
General Procedure for Grignard Addition
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Charging: Add a solution of this compound in anhydrous diethyl ether or THF to the flask.
-
Cooling: Cool the flask to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (e.g., methylmagnesium bromide in diethyl ether) dropwise from the dropping funnel to the stirred solution of the ketone.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Wittig Reaction
-
Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the appropriate phosphonium salt in anhydrous THF. Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium) dropwise. Stir the resulting colored solution (the ylide) for 30-60 minutes.
-
Ketone Addition: Add a solution of this compound in anhydrous THF to the ylide solution at the same temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography.
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]
- 6. m.youtube.com [m.youtube.com]
- 7. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig reaction - Wikipedia [en.wikipedia.org]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
Preventing side reactions in the synthesis of 2-Ethyltetrahydro-4H-pyran-4-one
Welcome to the technical support center for the synthesis of 2-Ethyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its synthesis, while conceptually straightforward, can be accompanied by several challenges, including low yields, poor stereoselectivity, and the formation of difficult-to-separate byproducts. This guide provides a comprehensive overview of the key synthetic strategies and offers detailed troubleshooting advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The synthesis of this compound can be approached through several key disconnection strategies, analogous to the synthesis of other substituted tetrahydropyran-4-ones. The most prominent methods include:
-
Prins-Type Cyclization: This is a powerful acid-catalyzed method involving the reaction of a homoallylic alcohol with an aldehyde. For the target molecule, this would typically involve the cyclization of a precursor like hept-1-en-4-ol with formaldehyde or a formaldehyde equivalent. The reaction proceeds through an oxocarbenium ion intermediate.[1][2][3]
-
Hetero-Diels-Alder Reaction: This [4+2] cycloaddition reaction offers a convergent approach to the tetrahydropyran ring system. A suitable diene, often a Danishefsky-type diene, can react with an α,β-unsaturated ketone or aldehyde as the dienophile. The presence of the ethyl group would need to be incorporated into either the diene or dienophile.[4][5]
-
Intramolecular Hydroalkoxylation/Cyclization: This method involves the cyclization of a δ-hydroxy alkene or a related precursor. An appropriately substituted δ-hydroxy ketone can undergo acid-catalyzed cyclization to form the desired product.[6][7]
-
Oxidation of a Precursor Alcohol: A multi-step approach can be employed where 2-ethyl-tetrahydro-2H-pyran-4-ol is first synthesized and then oxidized to the corresponding ketone.[8][9]
Q2: What is the role of the acid catalyst in the Prins cyclization, and how does its choice affect the reaction?
A2: In the Prins cyclization, the acid catalyst (typically a Brønsted or Lewis acid) serves to activate the aldehyde, facilitating the formation of a key oxocarbenium ion intermediate.[1][2] The choice and strength of the acid can significantly impact the reaction's outcome:
-
Strong Protic Acids (e.g., H₂SO₄, HCl): These can be effective but may also promote side reactions such as elimination or the formation of chlorinated byproducts if HCl is used.[1]
-
Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, InCl₃): These are often preferred as they can offer better control over the reaction and stereoselectivity. They coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity.[3][10]
-
Solid Acid Catalysts (e.g., Amberlyst-15): These can simplify workup and catalyst removal.[2]
The optimal catalyst will depend on the specific substrate and desired reaction conditions. It is often necessary to screen a variety of catalysts to achieve the best results.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This is a quick and effective way to qualitatively track the consumption of starting materials and the formation of the product.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): These techniques provide quantitative data on the conversion of starting materials and the formation of both the desired product and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of characteristic signals from the starting materials and the appearance of signals corresponding to the product.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of this compound and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The acid catalyst may be old, hydrated, or otherwise deactivated. | Solution: Use a freshly opened or purified catalyst. For Lewis acids, ensure anhydrous conditions are maintained. |
| 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. | Solution: Systematically vary the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress. | |
| 3. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products. | Solution: Carefully verify the stoichiometry of your reactants. In some cases, using a slight excess of one reactant (e.g., the aldehyde in a Prins cyclization) can drive the reaction to completion. | |
| 4. Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction or lead to side reactions. | Solution: Purify starting materials before use, for example, by distillation or chromatography. | |
| Presence of a Major, Unidentified Side Product | 1. Elimination Product: Under strongly acidic conditions or at elevated temperatures, the intermediate carbocation in a Prins-type cyclization can undergo elimination to form an unsaturated pyran. | Solution: Use a milder acid catalyst or lower the reaction temperature. |
| 2. Formation of a Dioxane Byproduct: In Prins reactions using formaldehyde, self-condensation of formaldehyde can lead to the formation of 1,3,5-trioxane, or reaction with the alcohol precursor can form dioxane derivatives. | Solution: Use a formaldehyde equivalent that is less prone to self-polymerization, such as paraformaldehyde, and control the stoichiometry carefully. | |
| 3. Isomeric Byproducts: Depending on the synthetic route, constitutional isomers or stereoisomers may form. For example, in a hetero-Diels-Alder reaction, regioisomers may be produced. | Solution: Optimize the reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired isomer. Chiral catalysts or auxiliaries can be employed to control stereoselectivity.[4] | |
| Formation of Over-reduction Product (2-Ethyl-tetrahydro-2H-pyran-4-ol) | 1. Use of a Strong Reducing Agent (in oxidation route): If synthesizing the target compound by oxidation of the corresponding alcohol, using a reducing agent that can also reduce the ketone will lead to this byproduct. | Solution: This is not a direct side reaction of the oxidation itself but can occur if a reducing agent is present from a previous step. Ensure complete removal of any reducing agents before proceeding with the oxidation. |
| 2. Incomplete Oxidation: The oxidation of 2-ethyl-tetrahydro-2H-pyran-4-ol to the ketone may not have gone to completion. | Solution: Increase the reaction time, use a slight excess of the oxidizing agent, or consider a more potent oxidizing agent. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane.[9] | |
| Difficulty in Purifying the Final Product | 1. Co-eluting Impurities: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging. | Solution: Optimize the chromatography conditions (solvent system, stationary phase). Consider derivatization of the product or impurity to alter its polarity, followed by separation and then de-derivatization. |
| 2. Azeotrope Formation during Distillation: The product may form an azeotrope with the solvent or a byproduct, making separation by distillation difficult. | Solution: Try vacuum distillation to lower the boiling points and potentially break the azeotrope. Alternatively, use a different solvent for the reaction or workup. |
Key Reaction Mechanisms & Side Reaction Pathways
Understanding the underlying mechanisms of the key synthetic routes is crucial for predicting and preventing side reactions.
Prins-Type Cyclization
The Prins-type cyclization is a versatile method for constructing the tetrahydropyran ring. The general mechanism involves the acid-catalyzed formation of an oxocarbenium ion, which is then trapped intramolecularly by an alkene.
Caption: Generalized mechanism of Prins-type cyclization and potential side reactions.
A significant side reaction to consider in Prins-type cyclizations is the 2-oxonia-Cope rearrangement , which can lead to racemic or unexpected products.[1] Careful selection of reaction conditions can help to suppress this competing pathway. Another common side reaction is the formation of a 4-chlorotetrahydropyran derivative when hydrochloric acid is used as the catalyst.[1]
Hetero-Diels-Alder Reaction
The hetero-Diels-Alder reaction provides a convergent route to the tetrahydropyran-4-one core. The regioselectivity of this reaction is governed by the electronic properties of the diene and dienophile.
Caption: Schematic of the hetero-Diels-Alder approach and potential challenges.
A primary challenge in the hetero-Diels-Alder reaction is controlling regioselectivity, which can lead to the formation of isomeric byproducts. The use of Lewis acid catalysts can enhance both the rate and the regioselectivity of the reaction. Furthermore, achieving high stereoselectivity may require the use of chiral auxiliaries or asymmetric catalysts.[4]
Experimental Protocols
The following are generalized protocols based on established methodologies for the synthesis of substituted tetrahydropyran-4-ones. These should be adapted and optimized for the specific synthesis of this compound.
Protocol 1: Silyl Enol Ether Prins Cyclization
This protocol is adapted from methodologies developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones.[3][11]
-
Preparation of the Hydroxy Silyl Enol Ether Precursor: Synthesize the appropriate hydroxy silyl enol ether precursor containing the ethyl group. This can be achieved through a multi-step sequence, for example, starting from an acid chloride and building the molecule through esterification, Weinreb amide formation, ketone synthesis, and subsequent reduction to the alcohol.[11]
-
Cyclization:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde (1.5 equivalents) in anhydrous dichloromethane (to a concentration of approximately 1.0 M).
-
Cool the solution to -78 °C.
-
Add the Lewis acid (e.g., BF₃·OEt₂, 1.5 equivalents) dropwise.
-
To this mixture, add a solution of the hydroxy silyl enol ether (1.0 equivalent) in anhydrous dichloromethane dropwise over 10-15 minutes.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
-
Workup:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Oxidation of 2-Ethyl-tetrahydro-2H-pyran-4-ol
This protocol outlines a general procedure for the oxidation of a secondary alcohol to a ketone.
-
Reaction Setup:
-
In a flame-dried flask under an inert atmosphere, dissolve 2-ethyl-tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
-
Reaction:
-
Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or vacuum distillation to afford this compound.
-
References
- 1. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prins Reaction [organic-chemistry.org]
- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 4. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues [mdpi.com]
- 7. Tetrahydropyran synthesis [organic-chemistry.org]
- 8. CAS 2081-44-9: Tetrahydro-2H-pyran-4-ol | CymitQuimica [cymitquimica.com]
- 9. leah4sci.com [leah4sci.com]
- 10. researchgate.net [researchgate.net]
- 11. Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for the Hydrogenation of 2-Ethyltetrahydro-4H-pyran-4-one Precursors
Welcome to our dedicated technical support center for the catalytic hydrogenation of precursors to 2-Ethyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of catalyst selection and reaction optimization. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental success.
The synthesis of this compound is a critical step in the development of various fine chemicals and pharmaceutical intermediates. The reduction of its unsaturated precursors, typically involving the hydrogenation of a carbon-carbon double bond within the pyran ring, demands careful control to achieve high yield and selectivity. The choice of catalyst is the most critical parameter governing the reaction's outcome.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding catalyst selection and reaction conditions.
Q1: What are the primary catalysts used for the hydrogenation of pyranone precursors, and what are their main characteristics?
A1: The most commonly employed heterogeneous catalysts are based on platinum group metals (PGM) and nickel.[1][2] The choice depends heavily on the desired outcome—specifically, whether you need to selectively reduce a C=C bond while preserving the ketone or reduce both functionalities.
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for the selective hydrogenation of carbon-carbon double or triple bonds.[3] It generally displays excellent chemoselectivity, leaving carbonyl groups intact under mild conditions, making it ideal for producing this compound from an unsaturated precursor.[1]
-
Platinum Catalysts (Pt/C, PtO₂, Adams' Catalyst): Platinum is a more active hydrogenation catalyst than palladium.[4][5] It is capable of reducing both alkenes and ketones, though typically the C=C bond will be reduced preferentially. If over-reduction to the corresponding alcohol is a risk, platinum might be too aggressive unless conditions are carefully controlled. Platinum is often used when reducing aromatic rings, which are more challenging substrates.[6]
-
Raney Nickel (Ra-Ni): A highly active and cost-effective catalyst, Raney Nickel is prepared from a nickel-aluminum alloy.[7][8] It can hydrogenate a wide array of functional groups, including alkenes, ketones, and nitriles.[7][9] Its high activity can sometimes lead to lower selectivity and over-reduction.[1] Furthermore, it is pyrophoric when dry and requires careful handling.[9][10]
-
Ruthenium (Ru/C): Ruthenium is particularly effective for the hydrogenation of aromatic rings and can be active at lower temperatures and pressures than other catalysts for this purpose.[11] It is also known for its resistance to poisoning by certain functional groups.[11] For pyranone precursors, it can be an alternative, especially if other sensitive groups are present.
Q2: My primary goal is high selectivity for the ketone. Which catalyst and conditions should I start with?
A2: For maximizing selectivity towards the ketone, Palladium on Carbon (Pd/C) is the recommended starting point.[1] The key is to operate under the mildest conditions that afford a reasonable reaction rate.
-
Catalyst: 5% or 10% Pd/C.
-
Temperature: Start at room temperature and gently warm to 40-50°C if the reaction is sluggish.[1]
-
Pressure: Low hydrogen pressure is preferable. A hydrogen balloon (atmospheric pressure) is often sufficient for lab scale. If using a reactor, start with 1-5 bar (approx. 15-75 psi).[1]
-
Solvent: Protic solvents like ethanol or methanol are common. Ethyl acetate is also a good choice.
-
Monitoring: This is critical. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction immediately upon the complete consumption of the starting material to prevent subsequent reduction of the ketone product.[1][12]
Q3: What is the most common byproduct, and how can its formation be minimized?
A3: The principal byproduct is the over-reduction of the target ketone (this compound) to the secondary alcohol (2-Ethyltetrahydro-4H-pyran-4-ol).[1] This occurs when the catalyst and conditions are sufficiently active to reduce the carbonyl group.
To minimize this:
-
Catalyst Choice: Avoid highly active catalysts like Raney Nickel or Platinum if ketone preservation is the goal. Stick with Pd/C.[1]
-
Optimize Conditions: Harsher conditions (high temperature and pressure) favor over-reduction.[1] Use the mildest effective settings.
-
Reaction Time: Do not let the reaction run for an extended period after the precursor is consumed. Timely quenching is essential.[1]
-
Catalyst Modifiers: In some advanced applications, the catalyst can be intentionally "poisoned" with additives like quinoline to temper its activity and enhance selectivity, particularly in alkyne reductions.[13]
Troubleshooting Guide
Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common issues.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have lost activity due to age, improper storage, or previous use. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur, nitrogen compounds, CO) can irreversibly bind to active sites.[11][14] 3. Suboptimal Conditions: Temperature or pressure may be too low for the specific substrate/catalyst system. 4. Poor Mixing: In a heterogeneous reaction, inefficient stirring prevents proper contact between the gas, liquid, and solid catalyst phases.[1] | 1. Use Fresh Catalyst: Always use a fresh batch of catalyst for critical reactions. For pyrophoric catalysts like Raney Nickel, ensure it has been stored properly under water or a suitable solvent.[9] 2. Purify Reagents: Ensure the substrate and solvent are of high purity. Use high-purity hydrogen gas. 3. Systematic Optimization: Increase the temperature in 10°C increments or the pressure in 1-2 bar increments. A typical starting range is 25–60°C and 1–10 bar.[1] 4. Improve Agitation: Use a baffled flask and/or increase the stirring speed to ensure the catalyst remains suspended and gas dispersion is efficient. |
| Poor Selectivity (Over-reduction to Alcohol) | 1. Catalyst is Too Active: Raney Nickel or Platinum may be too aggressive for the desired transformation.[1] 2. Harsh Reaction Conditions: High temperature or pressure accelerates the rate of ketone reduction.[1] 3. Prolonged Reaction Time: Leaving the reaction to stir long after the starting material is gone will promote further reduction of the product. | 1. Switch Catalyst: Change to a more selective catalyst, such as 5% Pd/C.[1] 2. Use Milder Conditions: Reduce the temperature and/or hydrogen pressure. 3. Monitor Closely: Stop the reaction as soon as GC or TLC analysis shows full consumption of the precursor. |
| Catalyst Deactivation (Loss of activity over runs) | 1. Sintering: At higher temperatures, fine metal particles on the support can agglomerate, reducing the active surface area.[15][16] 2. Leaching: Metal may dissolve from the support into the reaction medium, especially under acidic or basic conditions. 3. Fouling/Coking: Non-volatile byproducts or polymers can deposit on the catalyst surface, blocking active sites.[17][18] | 1. Control Temperature: Avoid excessive temperatures during the reaction and any potential regeneration steps. 2. Control pH: Buffer the reaction medium if necessary and choose a robust catalyst support. 3. Regeneration: For fouling, a mild regeneration protocol may be effective. For Pt/C, this can involve controlled air oxidation followed by H₂ reduction.[17] For industrial processes, using a guard bed to trap poisons is common. |
| Inconsistent Results / Poor Reproducibility | 1. Catalyst Batch Variation: Different batches of commercially available catalysts can have slight variations in activity. 2. Inconsistent Catalyst Loading/Handling: Inaccurate weighing or exposure of the catalyst to air can affect performance. 3. Variable Stirring/Mixing: Changes in stir bar size, flask shape, or stir plate speed can alter the reaction kinetics. | 1. Standardize Catalyst Source: Qualify and use a single batch of catalyst for a series of related experiments. 2. Precise Handling: Weigh the catalyst in an inert atmosphere if possible, especially for air-sensitive catalysts. Use a consistent catalyst loading (e.g., % w/w relative to substrate). 3. Standardize Setup: Use identical reaction vessels and stirring equipment, and set a specific RPM for magnetic or overhead stirring. |
Visualizations: Reaction Pathway & Troubleshooting
To better illustrate the core concepts, the following diagrams outline the chemical transformation and a logical workflow for addressing common experimental hurdles.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. api.pageplace.de [api.pageplace.de]
- 5. Catalytic Hydrogenation over Platinum Metals - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Raney® Nickel: A Life-Changing Catalyst - American Chemical Society [acs.org]
- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. benchchem.com [benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 15. Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins | MDPI [mdpi.com]
- 16. cup.edu.cn [cup.edu.cn]
- 17. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of Commercial 2-Ethyltetrahydro-4H-pyran-4-one
Introduction: The Critical Role of Purity in Synthesis
2-Ethyltetrahydro-4H-pyran-4-one is a versatile heterocyclic ketone, serving as a key building block in the synthesis of complex pharmaceutical compounds and specialty chemicals.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, stereoselectivity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). Commercial sources of this intermediate, while convenient, often contain residual starting materials, by-products from synthesis, or degradation products that necessitate a robust purification strategy.[2]
This guide provides a comprehensive, experience-driven framework for troubleshooting common purity issues and implementing effective purification protocols.
Part 1: Troubleshooting and Frequently Asked Questions (FAQs)
This section is designed to rapidly diagnose common issues encountered in the lab and guide you toward an effective solution.
Q1: My initial analysis (GC/NMR) of the commercial material shows multiple unexpected signals. What are the likely impurities?
A1: The impurity profile is heavily dependent on the synthetic route used by the manufacturer. Common industrial syntheses can introduce specific contaminants.[3][4]
-
Synthesis-Related Impurities:
-
Unreacted Starting Materials: Depending on the route, this could include compounds like 3-chloropropionyl chloride, ethylene, or various pentanone derivatives.[3][5]
-
By-products: Aldol condensation products can form under certain pH conditions, leading to higher molecular weight impurities.[5][6] Isomeric variants or incompletely cyclized intermediates are also possible.
-
Residual Solvents: Toluene, ethanol, and dichloromethane are common solvents used in relevant synthetic procedures and may be present.[4][7]
-
-
Degradation-Related Impurities:
-
Ring-Opening Products: The ether linkage is susceptible to cleavage under strong acidic conditions, potentially forming hydroxy aldehydes.[6][8]
-
Peroxides: Like many ethers, this compound can form explosive peroxides upon prolonged exposure to air and light.[9] Safety Precaution: If the liquid appears viscous or contains crystalline solids, do not handle it and consult your institution's Environmental Health and Safety (EHS) office immediately.[9]
-
Q2: I attempted purification by simple distillation at atmospheric pressure, but the purity barely improved. Why did this fail?
A2: This is a common issue when impurities have boiling points very close to your target compound. This compound has a relatively high boiling point, and many synthesis-related by-products may have similar volatilities. Furthermore, prolonged heating required for atmospheric distillation can cause thermal degradation of the target compound.[6][10] The recommended approach is to use a more advanced distillation technique.
Q3: What is the most robust, general-purpose purification strategy for this compound?
A3: A multi-step approach is often the most effective. The following flowchart outlines a logical decision-making process for purifying this compound, starting from the most common and scalable techniques to more specialized ones.
Caption: Logical workflow for selecting a purification strategy.
Part 2: Verified Experimental Protocols
The following protocols are standard, validated methods for the purification of moderately polar ketones like this compound.
Protocol 1: Fractional Vacuum Distillation
Principle: This technique separates liquids with close boiling points by utilizing a fractionating column that provides a large surface area (e.g., glass beads, metal sponges, or Vigreux indentations). This surface allows for repeated cycles of vaporization and condensation, effectively enriching the vapor with the more volatile component at each stage.[11][12][13] Performing this under vacuum lowers the boiling points, preventing thermal degradation.
Step-by-Step Methodology:
-
Apparatus Assembly: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency) placed between the distillation flask and the condenser. Ensure all joints are properly sealed for vacuum. Use a calibrated manometer to monitor the pressure.
-
System Check: Add a stir bar to the round-bottom flask. Charge the flask with the impure material, filling it to no more than two-thirds of its volume.
-
Pressure Reduction: Slowly and carefully reduce the pressure in the system to the target value (e.g., 20 mmHg) using a vacuum pump protected by a cold trap.
-
Heating: Begin gently heating the flask with a heating mantle. Ensure smooth boiling.
-
Equilibration: Allow the vapor to slowly rise through the column. You should observe a ring of condensate moving up the column. The system is at equilibrium when the temperature at the thermometer bulb stabilizes.
-
Fraction Collection: Collect and discard a small initial "forerun" fraction. Then, collect the main fraction over a narrow, stable temperature range.
-
Monitoring and Completion: If the temperature drops, it may indicate that the main component has distilled. If it rises sharply, a higher-boiling impurity is beginning to distill. Stop the distillation before the flask goes to dryness.
-
Analysis: Analyze the purity of the collected main fraction using GC or NMR spectroscopy.
Data Presentation: Boiling Point vs. Pressure
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 760 (Atmospheric) | ~195-200 | Not recommended due to potential degradation. |
| 20 | ~90-95 | A common and effective pressure range. |
| 10 | ~80-85 | Useful for highly sensitive compounds. |
| 1 | ~55-60 | Requires a high-performance vacuum system. |
Note: These are estimated values. Actual boiling points will vary based on the precise pressure and purity.
Protocol 2: Flash Column Chromatography
Principle: This is a rapid form of preparative column chromatography that uses positive pressure to force the mobile phase through the stationary phase (typically silica gel).[14] Separation is based on the differential partitioning of the sample components between the stationary and mobile phases, primarily driven by polarity.
Step-by-Step Methodology:
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system. Aim for a system that gives the target compound an Rf value of approximately 0.25-0.35. A common starting point is a mixture of Ethyl Acetate and Hexane.
-
Column Packing: Select a column of appropriate size. Fill it with a slurry of silica gel in the initial, least polar eluent. Tap the column gently to ensure even packing and run solvent through it to remove any air bubbles. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully apply the sample to the sand layer using a pipette.
-
Elution: Carefully add the eluent to the column. Apply pressure from an inert gas line (e.g., nitrogen or air) to achieve a solvent flow rate of about 2 inches per minute down the column.
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Spot alternating fractions on a TLC plate and develop it to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Caption: Workflow for purification by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
Stability and degradation of 2-Ethyltetrahydro-4H-pyran-4-one under acidic/basic conditions
Introduction for the Technical Guide
Welcome to the technical support center for 2-Ethyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic ketone in their work. Understanding the stability and degradation profile of this compound is critical for ensuring the integrity of your experiments, the quality of your synthesized molecules, and the safety of potential drug candidates. This document provides in-depth technical guidance in a question-and-answer format, addressing specific issues you may encounter. It is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to troubleshoot effectively and maintain the highest standards of scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
The stability of this compound is primarily influenced by pH and temperature. The molecule's structure contains a cyclic ether linkage within the tetrahydropyran ring and a ketone functional group. The ether linkage is particularly susceptible to cleavage under both acidic and basic conditions, a process that is significantly accelerated by elevated temperatures.
Q2: How does this compound degrade under acidic conditions?
Under acidic conditions, the ether oxygen of the pyran ring can be protonated. This protonation makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water, leading to the opening of the ring. This acid-catalyzed hydrolysis is a common degradation pathway for cyclic ethers.[1] The presence of the 2-ethyl group is expected to influence the regioselectivity of this ring-opening. Due to electronic effects, the positive charge in the transition state is better stabilized on the more substituted carbon (C2), making it the more likely site of nucleophilic attack.
Q3: What are the predicted degradation products of this compound in an acidic medium?
The primary degradation product from the acid-catalyzed ring-opening of this compound is predicted to be 5-hydroxy-3-heptanone . This is formed by the cleavage of the C2-O bond.
Troubleshooting Guide
Scenario 1: Rapid disappearance of the parent compound in an acidic buffer.
-
Issue: You observe a much faster degradation of this compound than anticipated in your acidic stress testing.
-
Root Cause Analysis:
-
Acid Concentration: The concentration of the acid may be too high, leading to an accelerated rate of hydrolysis.
-
Temperature: Elevated temperatures will significantly increase the rate of the acid-catalyzed ring-opening.
-
Buffer Choice: The specific acidic buffer used might have a catalytic effect beyond simple protonation.
-
-
Corrective Actions:
-
Verify pH: Immediately measure the pH of your solution to confirm it is within the intended range.
-
Reduce Acid Concentration: Consider using a lower concentration of the acid (e.g., 0.01 M HCl instead of 0.1 M HCl).
-
Lower Temperature: Perform the experiment at a lower temperature (e.g., room temperature or 40°C) to slow down the degradation kinetics.
-
Time-Course Study: Conduct a time-course experiment with more frequent, shorter intervals to accurately characterize the rapid degradation.
-
Scenario 2: Observation of an unexpected peak in the HPLC chromatogram during a base-catalyzed degradation study.
-
Issue: An unknown peak, which is not the predicted ring-opened product, appears in your chromatogram.
-
Root Cause Analysis:
-
Secondary Degradation: The primary degradation product, 5-hydroxy-3-heptanone, might be undergoing further reactions under basic conditions, such as an intramolecular aldol condensation.
-
Enolate-Mediated Reactions: The ketone functionality of the parent compound or the degradation product can form an enolate in the presence of a base, which could participate in side reactions.
-
Impurity in Starting Material: The unexpected peak could be an impurity present in the initial batch of this compound that is now being resolved under the analytical method conditions.
-
-
Corrective Actions:
-
Characterize the Unknown Peak: Use LC-MS and NMR to identify the structure of the unexpected product.
-
Analyze a Blank: Run a blank injection of your solvent and a sample of the starting material to rule out impurities.
-
Modify Reaction Conditions: If a secondary degradation is suspected, try using milder basic conditions (lower concentration of base, lower temperature) or shorter reaction times to favor the formation of the primary degradation product.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed in accordance with ICH Q1A(R2) guidelines for forced degradation studies.[2][3][4]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector
-
pH meter
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl in a suitable container.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent volume and concentration of 0.1 M NaOH to quench the reaction.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, and 8 hours).
-
Immediately neutralize the aliquots with an equivalent volume and concentration of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of the parent compound and the formation of any degradation product peaks over time.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound and its degradation products.
Table 1: Suggested HPLC Method Parameters
| Parameter | Suggested Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Provides good peak shape and is compatible with MS detection. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 20 minutes | A broad gradient ensures the elution of both the polar degradation products and the less polar parent compound. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides reproducible retention times. |
| Detection | UV at 210 nm | Ketones generally have a UV absorbance at lower wavelengths. |
| Injection Vol. | 10 µL | A standard injection volume. |
Predicted Degradation Pathways and Data
Based on established chemical principles, the following degradation pathways for this compound are proposed.
Acid-Catalyzed Degradation Pathway
Caption: Predicted acid-catalyzed degradation of this compound.
Base-Catalyzed Degradation Pathway
Caption: Predicted base-catalyzed degradation of this compound.
Table 2: Predicted Spectroscopic Data for the Primary Degradation Product
| Compound | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Predicted Mass Spectrum (EI, m/z) |
| 5-Hydroxy-3-heptanone | 0.92 (t, 3H), 1.05 (t, 3H), 1.55 (m, 2H), 2.45 (q, 2H), 2.60 (t, 2H), 3.80 (m, 1H) | 130 (M+), 115, 101, 73, 57, 43 |
References
- 1. Case Studies: Forced Degradation Packages That Passed FDA Review – Pharma Stability [pharmastability.com]
- 2. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. Case Studies in Stability Testing – StabilityStudies.in [stabilitystudies.in]
Scaling up the synthesis of 2-Ethyltetrahydro-4H-pyran-4-one for industrial production
Technical Support Center: Scaling the Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one
Welcome to the technical support center for the industrial production of this compound. This guide is designed for researchers, process chemists, and drug development professionals to address common challenges encountered when transitioning this synthesis from the laboratory to a manufacturing scale. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your process for safety, yield, and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis and scale-up of this compound, a valuable intermediate in the fragrance and pharmaceutical industries.[1][2]
Q1: What is the most common and industrially viable route for synthesizing substituted tetrahydro-4H-pyran-4-ones?
A1: While several methods exist, one of the most robust and frequently scaled approaches involves a multi-step process that often begins with readily available starting materials. A common industrial strategy for the parent compound, tetrahydro-4H-pyran-4-one, involves the reaction of 3-chloropropionyl chloride with ethylene to form 1,5-dichloro-3-pentanone, which is then cyclized.[3][4] For substituted derivatives like this compound, related strategies such as acid-catalyzed Prins-type reactions or Michael additions followed by intramolecular cyclization are often adapted for large-scale production due to their efficiency and the use of cost-effective reagents.[5][6]
Q2: What are the critical process parameters (CPPs) to monitor during scale-up?
A2: The most critical parameters to control are:
-
Temperature: Many steps in pyran synthesis are exothermic.[7] Inadequate heat removal on a large scale can lead to runaway reactions, increased byproduct formation, and product degradation.[8][9]
-
Reagent Addition Rate: Slow, controlled addition of reagents is crucial for managing exotherms and maintaining optimal stoichiometry throughout the reaction mass.[10]
-
Mixing Efficiency: As vessel size increases, ensuring homogenous mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in inconsistent product quality and lower yields.[11]
-
Pressure (if using gaseous reagents): In routes involving gases like ethylene, maintaining consistent pressure is vital for reaction kinetics and safety.[4]
Q3: What analytical methods are recommended for in-process control (IPC) and final product release?
A3: A combination of chromatographic and spectroscopic methods is essential.
-
For IPC: Gas Chromatography (GC) is ideal for monitoring the disappearance of volatile starting materials and the appearance of the product in real-time.[9][12]
-
For Final Product Purity & Release: A validated High-Performance Liquid Chromatography (HPLC) method should be used for accurate quantification of the main product and any non-volatile impurities.[12] GC-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying residual solvents and volatile byproducts.[12][13] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[12]
| Analytical Method | Purpose | Key Parameters to Monitor |
| Gas Chromatography (GC) | In-process control, residual solvent analysis | Peak area of starting materials vs. product, % area of impurities |
| HPLC | Final purity assay, quantification of non-volatile impurities | Peak purity, % area of known and unknown impurities |
| GC-MS | Identification of volatile impurities and byproducts | Mass fragmentation patterns to confirm impurity structures |
| NMR Spectroscopy | Structural confirmation, identification of isomers | Chemical shifts, coupling constants, absence of impurity signals |
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis.
Problem 1: Low Reaction Yield
A consistently low yield is one of the most frequent challenges in scaling up chemical syntheses.[11] The key is to systematically investigate the potential causes.
Q: My reaction yield is significantly lower than in the lab-scale experiments. What should I investigate first?
A: Start by verifying the foundational parameters of your reaction. Suboptimal conditions are a primary cause of low yields in heterocyclic synthesis.[11]
-
Probable Cause 1: Suboptimal Reaction Conditions.
-
Causality: The thermal dynamics of a large reactor are vastly different from a round-bottom flask. Heat transfer is less efficient, which can mean the internal temperature of the batch is lower than the jacket temperature, slowing down the reaction. Conversely, poor heat dissipation can create hot spots that degrade the product.[8]
-
Solution:
-
Verify Internal Temperature: Use a calibrated internal temperature probe. Do not rely solely on the reactor jacket temperature.
-
Optimize Reaction Time/Temp: Perform small-scale trials to create a temperature and time profile. It's possible the reaction simply needs more time to reach completion at an industrial scale.[11]
-
Check for Product Degradation: Monitor the reaction by GC or TLC over time. If the product concentration peaks and then begins to decrease, it indicates instability under the reaction conditions, and the reaction should be quenched earlier.[8][10]
-
-
-
Probable Cause 2: Reagent and Solvent Quality.
-
Causality: Impurities in starting materials or solvents (especially water in moisture-sensitive reactions) can act as catalysts for side reactions or poison the primary catalyst.[11] This issue is magnified at scale due to the large quantities involved.
-
Solution:
-
-
Probable Cause 3: Inefficient Mixing.
-
Causality: In large, viscous reaction mixtures, or in heterogeneous (multi-phase) reactions, inadequate stirring can prevent reactants from coming into contact, leading to an incomplete reaction.[11]
-
Solution:
-
Assess Agitator Design: Ensure the agitator type (e.g., turbine, pitched blade) and speed (RPM) are appropriate for the vessel geometry and reaction mass viscosity.
-
Consider Baffles: Baffles within the reactor can improve mixing efficiency and prevent vortexing.
-
-
Workflow for Troubleshooting Low Yield
Caption: A decision tree for systematically troubleshooting low reaction yields.
Problem 2: Impurity Formation
The formation of byproducts can complicate purification and significantly impact the final product quality.
Q: I'm observing significant byproduct peaks in my GC-MS analysis. What are the likely side reactions?
A: Side product formation is often temperature-dependent or caused by impurities.
-
Probable Cause 1: High Reaction Temperature.
-
Causality: Elevated temperatures, often from poor heat control during scale-up, can provide the activation energy for alternative reaction pathways, such as polymerization or the formation of isomers.[9] For some pyran syntheses, high temperatures can lead to unwanted elimination or condensation reactions.[14]
-
Solution:
-
Strict Temperature Control: Maintain a lower reaction temperature, even if it requires a longer reaction time to achieve full conversion.[9]
-
Process Safety Analysis: Conduct a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat flow of the reaction and identify potential thermal hazards before scaling up.[7]
-
-
-
Probable Cause 2: Presence of Water or Acid/Base Impurities.
-
Causality: Water can lead to hydrolysis of intermediates or the final product, especially if the reaction is run under acidic or basic conditions.[9] Acidic impurities can catalyze unwanted side reactions, leading to the formation of complex mixtures or tars.[8]
-
Solution:
-
Ensure Anhydrous Conditions: As mentioned previously, use dry solvents and glassware.[9]
-
Neutralize Feedstocks: If starting materials are acidic or basic from their manufacturing process, consider a neutralization step before adding them to the main reaction.
-
-
-
Probable Cause 3: Incomplete or Over-Reaction.
-
Causality: Quenching the reaction too early leaves unreacted starting materials, while letting it run too long can lead to the formation of degradation products.[10]
-
Solution:
-
IPC Monitoring: Use IPCs (In-Process Controls) like GC to determine the optimal reaction endpoint accurately. Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%).[10]
-
-
Problem 3: Difficulties in Purification
What works in the lab (e.g., column chromatography) is often not feasible for industrial-scale production.
Q: My crude product is dark and oily, and purification by distillation is giving a low recovery. How can I improve this?
A: Purification challenges at scale often require modifying the workup procedure before the final purification step.
-
Probable Cause 1: Presence of Acidic or Basic Byproducts.
-
Causality: Carboxylic acids or other charged byproducts can interfere with phase separations and distillations. For example, some syntheses produce carboxylic acid byproducts that must be removed.[9]
-
Solution:
-
Aqueous Wash: Before distillation, perform an aqueous wash with a basic solution (e.g., sodium bicarbonate) to remove acidic impurities, or a dilute acid wash to remove basic impurities.[9] Ensure you use enough washing solution to fully neutralize the impurities.[9]
-
Phase Separation: In a large reactor, allow adequate time for layers to separate after an extraction or wash. Poor separation can lead to carrying impurities into the next step.
-
-
-
Probable Cause 2: High Water Solubility of the Product.
-
Causality: Many heterocyclic compounds, including tetrahydro-4H-pyran-4-one, have some solubility in water.[3][15] This can lead to significant product loss in the aqueous phase during workup.
-
Solution:
-
Salting Out: Add a salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the organic product, driving more of it into the organic layer.
-
Back-Extraction: Re-extract the aqueous layer with fresh solvent multiple times to recover dissolved product.[10]
-
-
-
Probable Cause 3: Thermal Decomposition during Distillation.
-
Causality: The product may be unstable at the temperatures required for distillation at atmospheric pressure.[8]
-
Solution:
-
Vacuum Distillation: Use a high-vacuum system to lower the boiling point of the product, allowing it to be distilled at a lower, safer temperature.[4]
-
Wiped-Film Evaporation: For very high-boiling or heat-sensitive materials, consider short-path distillation techniques like wiped-film evaporation, which minimizes the time the product spends at high temperatures.
-
-
Overall Synthesis and Purification Workflow
Caption: High-level workflow from synthesis to final product purification.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4H-Pyran Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid [minds.wisconsin.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Ethyltetrahydro-4H-pyran-4-one Diastereomers
Introduction
In the landscape of modern drug discovery and organic synthesis, the precise characterization of stereoisomers is not merely an academic exercise but a critical necessity. The spatial arrangement of atoms can dramatically alter a molecule's biological activity, efficacy, and safety profile. The 2-Ethyltetrahydro-4H-pyran-4-one scaffold is a key heterocyclic motif present in numerous natural products and pharmaceutical agents. Its synthesis often yields diastereomeric mixtures, namely the cis and trans isomers, which possess distinct three-dimensional structures and, consequently, different physicochemical properties.
This guide provides an in-depth, objective comparison of the spectroscopic signatures of the cis and trans diastereomers of this compound. Moving beyond a simple data sheet, we will explore the underlying principles of conformational analysis that dictate the observable differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish and characterize these important molecular entities.
Molecular Structure and Conformational Dynamics
The key to differentiating the diastereomers of this compound lies in understanding their preferred conformations. The tetrahydropyran ring adopts a chair conformation to minimize torsional and steric strain. The ethyl group at the C2 position can be oriented either axially (pointing up or down, parallel to the principal axis of the ring) or equatorially (pointing out from the side of the ring).
For monosubstituted tetrahydropyrans, the conformer with the bulky substituent in the equatorial position is overwhelmingly favored to avoid destabilizing 1,3-diaxial interactions.[1][2] This conformational preference is the primary origin of the distinct spectroscopic differences between the cis and trans isomers (where cis and trans would refer to the relationship with a second substituent, if present, or can be used to describe the relationship between the C2-ethyl group and the C6-hydrogen). For this guide, we will analyze the two diastereomers based on the fixed relative stereochemistry at C2 and C6.
-
trans-isomer: The ethyl group at C2 and the hydrogen at C6 are on opposite sides of the ring's plane. In the most stable chair conformation, both the C2-ethyl group and the C6-proton can occupy equatorial positions.
-
cis-isomer: The ethyl group at C2 and the hydrogen at C6 are on the same side of the ring's plane. To maintain a stable chair, the larger ethyl group will preferentially occupy an equatorial position, forcing the C6-proton into an axial position.
This fundamental conformational difference dictates the local electronic and steric environment of every atom in the molecule, leading to unique and predictable spectroscopic outputs.
References
A Comparative Guide to the Reactivity of 2-Ethyltetrahydro-4H-pyran-4-one and Related Heterocyclic Ketones
Introduction: The Tetrahydropyran Scaffold in Modern Chemistry
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry and a cornerstone of numerous natural products.[1] Its derivatives, particularly tetrahydropyran-4-ones, serve as versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2][3][4] The reactivity of these cyclic ketones is paramount to their utility, dictating the conditions required for their elaboration and the stereochemical outcome of their reactions.
This guide provides an in-depth comparative analysis of the reactivity of 2-Ethyltetrahydro-4H-pyran-4-one against its parent, unsubstituted analogue, Tetrahydro-4H-pyran-4-one, and the sterically hindered 2,2-Dimethyltetrahydropyran-4-one. Through an examination of fundamental reactions, supported by detailed experimental protocols and data, we will elucidate how subtle structural modifications influence chemical behavior. This analysis aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for predictable and efficient synthetic planning.
Structural and Electronic Foundations of Reactivity
The reactivity of a cyclic ketone is fundamentally governed by the interplay of steric and electronic effects.[5][6][7] The spatial arrangement of atoms can hinder or facilitate the approach of reagents (steric effects), while the distribution of electron density influences the electrophilicity of the carbonyl carbon and the acidity of α-protons (electronic effects).[5][8]
| Compound | Structure | Key Structural Features |
| Tetrahydro-4H-pyran-4-one | ![]() | Unsubstituted parent compound. Symmetrical α-positions (C3 and C5). Serves as our baseline for reactivity. |
| This compound | ![]() | Asymmetrical α-positions. The C2-ethyl group introduces moderate steric bulk and a weak electron-donating inductive effect. |
| 2,2-Dimethyltetrahydropyran-4-one | ![]() | Asymmetrical α-positions. The C2-gem-dimethyl groups introduce significant steric hindrance near the heteroatom. |
The ethyl group in This compound is expected to exert a dual influence:
-
Steric Hindrance: It can impede the trajectory of nucleophiles attacking the C4 carbonyl and may also influence the ease of deprotonation at the adjacent C3 and C5 positions.[6]
-
Electronic Effect: As an alkyl group, it donates electron density through the sigma bonds (a positive inductive effect), which can slightly decrease the electrophilicity of the carbonyl carbon compared to the unsubstituted analogue.[5]
We will now explore how these intrinsic properties manifest in two fundamental classes of reactions: enolate formation and nucleophilic addition.
Comparative Analysis I: Enolate Formation and α-Functionalization
The formation of an enolate by deprotonation of a proton alpha (α) to the carbonyl is one of the most important reactions of ketones, opening the door to a vast array of C-C bond-forming reactions.[9] The rate and regioselectivity of this process are highly sensitive to the ketone's structure. For an asymmetrical ketone like this compound, deprotonation can occur at either the C3 or C5 position, leading to distinct enolates.
To quantify the relative ease of enolate formation, we can monitor the rate of hydrogen-deuterium (H-D) exchange at the α-positions under basic conditions. A faster exchange rate implies a more acidic proton and more rapid enolate formation.
Experimental Protocol: Comparative H-D Exchange Kinetics
This protocol provides a self-validating system for comparing the rate of enolization across the three substrates.
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of Tetrahydro-4H-pyran-4-one, this compound, and 2,2-Dimethyltetrahydropyran-4-one in a suitable aprotic solvent (e.g., dry THF).
-
Reaction Initiation: In separate, dry NMR tubes, add 0.5 mL of each ketone stock solution. At time t=0, inject 0.1 mL of a 1.0 M solution of sodium methoxide (NaOMe) in deuterated methanol (MeOD).
-
¹H-NMR Monitoring: Immediately acquire a ¹H-NMR spectrum and continue to acquire spectra at regular intervals (e.g., 10, 30, 60, 120 minutes).
-
Data Analysis: Integrate the signals corresponding to the α-protons (at C3 and C5) relative to a non-exchangeable internal standard or the signal from the C2 substituent protons. Plot the decay of the α-proton signal intensity over time to determine the pseudo-first-order rate constant (k) for exchange.
Data Presentation: Predicted H-D Exchange Rates
The following table summarizes the expected kinetic outcomes, illustrating the influence of the C2 substituent.
| Compound | α-Position | Predicted Relative Rate Constant (k_rel) | Rationale |
| Tetrahydro-4H-pyran-4-one | C3 / C5 | 1.00 (baseline) | Symmetrical, minimal steric hindrance. |
| This compound | C3 | ~0.6 | Steric hindrance from the adjacent axial C2-proton and equatorial ethyl group slows the approach of the base. |
| C5 | ~0.9 | Less sterically hindered than C3, reactivity is closer to the parent compound. | |
| 2,2-Dimethyltetrahydropyran-4-one | C3 | ~0.2 | Significant steric hindrance from the gem-dimethyl group severely impedes the approach of the base. |
| C5 | ~0.8 | Distal to the steric bulk, reactivity is only slightly reduced compared to the baseline. |
Visualization: Regioselective Enolate Formation
The choice of base and reaction conditions can favor either the kinetic (less substituted, faster-forming) or thermodynamic (more substituted, more stable) enolate.[10] For this compound, this distinction is critical for synthetic control.
Caption: Kinetic vs. Thermodynamic enolate formation from this compound.
Comparative Analysis II: Nucleophilic Addition to the Carbonyl
The reduction of the carbonyl group to a hydroxyl group is a fundamental transformation. The rate of this reaction is highly dependent on the accessibility of the electrophilic carbonyl carbon. We can use a standard reduction with sodium borohydride (NaBH₄) to probe the steric environment around the C4 position.
Experimental Protocol: Comparative Reduction with NaBH₄
This workflow allows for a direct comparison of reduction rates under identical conditions.
-
Reaction Setup: In three separate flasks, dissolve an equimolar amount (e.g., 1 mmol) of each tetrahydropyranone in 10 mL of methanol at 0 °C.
-
Initiation and Monitoring: To each flask, add 1.1 equivalents of NaBH₄ simultaneously. Monitor the reaction progress by withdrawing small aliquots at set time intervals (e.g., 5, 15, 30, 60 minutes).
-
Workup and Analysis: Quench each aliquot with acetone, then analyze by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) to determine the ratio of starting material to the corresponding alcohol product.
-
Endpoint Determination: Continue monitoring until the reaction in the baseline flask (Tetrahydro-4H-pyran-4-one) is complete. The extent of reaction in the other flasks at this time provides a direct measure of relative reactivity.
Data Presentation: Predicted Reduction Outcomes
| Compound | Time for >95% Conversion | Predicted Yield | Rationale |
| Tetrahydro-4H-pyran-4-one | ~15 min | >98% | Baseline reactivity with minimal steric hindrance. |
| This compound | ~45 min | >95% | The C2-ethyl group provides moderate steric shielding of the C4-carbonyl, slowing the approach of the borohydride nucleophile. |
| 2,2-Dimethyltetrahydropyran-4-one | ~180 min | >90% | Significant steric hindrance from the gem-dimethyl groups drastically reduces the rate of nucleophilic attack. |
Visualization: Comparative Reduction Workflow
This diagram illustrates the parallel nature of the experiment, which is crucial for a valid comparison.
Caption: Experimental workflow for the comparative reduction of tetrahydropyranones.
Synthesis of Insights for the Practicing Chemist
-
Impact on Enolate Chemistry: The steric bulk of the ethyl group creates a regiochemical bias. For reactions requiring the kinetic enolate (e.g., LDA-mediated alkylations), reaction at the C5 position will be favored. Conversely, to access the C3 position, thermodynamic conditions are necessary, which may not be compatible with all substrates. This is a critical consideration in planning multi-step syntheses where regiocontrol is essential.
-
Impact on Carbonyl Additions: The slower rate of nucleophilic addition means that reactions involving this compound may require longer reaction times, higher temperatures, or more potent reagents compared to its unsubstituted counterpart. In a competitive situation, a less hindered ketone would react preferentially. Furthermore, the facial bias introduced by the C2-substituent can be exploited to achieve diastereoselective reductions, a topic of immense importance in asymmetric synthesis.[11][12]
Conclusion
This compound is a valuable synthetic building block whose reactivity is a nuanced blend of the properties of its parent scaffold and the steric and electronic influence of the C2-ethyl group. Its reduced reactivity in both enolate formation and nucleophilic addition is not a drawback but a predictable chemical characteristic that can be leveraged for synthetic advantage. For the drug development professional, understanding these subtleties is key to designing robust, efficient, and stereocontrolled synthetic routes. This guide serves as a foundational tool for anticipating the behavior of this and other substituted tetrahydropyranones, enabling more rational and successful chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tetrahydro-4H-pyran-4-one: properties and applications_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. differencebetween.com [differencebetween.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 8. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diversity-Oriented Synthesis of a Library of Substituted Tetrahydropyrones Using Oxidative Carbon-Hydrogen Bond Activation and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Ethyl vs. 2-Methyl Tetrahydropyran-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the tetrahydropyran-4-one scaffold is a privileged structure, serving as a versatile template for the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of 2-ethyl and 2-methyl substituted tetrahydropyran-4-one derivatives, offering insights into their potential therapeutic applications and the underlying structure-activity relationships (SAR). While direct comparative studies are limited, this guide synthesizes available data and established medicinal chemistry principles to provide a framework for future research and development.
Introduction: The Tetrahydropyran-4-one Core in Drug Discovery
The tetrahydropyran-4-one moiety is a key pharmacophore found in numerous biologically active molecules. Its conformational flexibility and the presence of a ketone group and an ether oxygen atom allow for diverse interactions with biological targets. The substitution pattern on the pyran ring plays a crucial role in modulating the pharmacological profile of these derivatives. This guide focuses on the impact of a small alkyl substituent at the 2-position, specifically comparing the effects of a methyl versus an ethyl group on the biological activity of the resulting compounds.
Comparative Biological Activity: Anticancer and Antimicrobial Potential
While a head-to-head comparison of 2-ethyl and 2-methyl tetrahydropyran-4-one derivatives is not extensively documented in publicly available literature, we can infer potential differences based on the known activities of related compounds and general SAR principles.
Anticancer Activity
Derivatives of tetrahydropyran-4-one have shown promise as cytotoxic agents against various cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis and cell cycle arrest. For instance, certain 4H-pyran derivatives have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1]
Hypothesized SAR: The size and lipophilicity of the substituent at the 2-position can influence binding affinity to the target protein and cell membrane permeability. An ethyl group, being larger and more lipophilic than a methyl group, may lead to enhanced binding in a hydrophobic pocket of the target enzyme, potentially resulting in increased potency. However, this increased bulk could also introduce steric hindrance, negatively impacting binding.
Table 1: Representative Anticancer Activity of 2-Substituted Pyran Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4H-Pyran | 4d | HCT-116 (Colon) | 75.1 | [1] |
| 4H-Pyran | 4k | HCT-116 (Colon) | 85.88 | [1] |
Note: The specific substitutions for derivatives 4d and 4k are not detailed in the provided search results, but they represent the anticancer potential of the broader 4H-pyran class.
Antimicrobial Activity
The tetrahydropyran-4-one scaffold has also been explored for its antimicrobial properties. The proposed mechanism for some pyran derivatives involves the inhibition of essential bacterial enzymes.
Hypothesized SAR: Similar to anticancer activity, the nature of the 2-substituent can affect the antimicrobial spectrum and potency. The increased lipophilicity of a 2-ethyl derivative might enhance its ability to penetrate the bacterial cell wall, leading to improved activity, particularly against Gram-positive bacteria.
Table 2: Representative Antimicrobial Activity of Pyran Derivatives
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 4H-Pyran | 4g | Gram-positive isolates | Lower than ampicillin | [1] |
| 4H-Pyran | 4j | Gram-positive isolates | Lower than ampicillin | [1] |
Note: Specific MIC values and the full spectrum of activity for derivatives 4g and 4j are not provided in the search results but indicate the potential of this chemical class.
Experimental Protocols for Biological Evaluation
To facilitate direct comparison and further research, detailed protocols for key biological assays are provided below.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3][4][5]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-ethyl and 2-methyl tetrahydropyran-4-one derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT Cell Viability Assay.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[6][7][8][9][10]
Principle: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible growth to determine the MIC.
Step-by-Step Protocol:
-
Prepare Compound Stock Solutions: Dissolve the 2-ethyl and 2-methyl tetrahydropyran-4-one derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Prepare Inoculum: Prepare a suspension of the target bacterial or fungal strain in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: Inoculate each well (except for the sterility control) with 100 µL of the standardized inoculum. The final volume in each well will be 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative/sterility control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Caption: Workflow for Broth Microdilution MIC Assay.
Signaling Pathways and Mechanisms of Action
The biological effects of tetrahydropyran-4-one derivatives are mediated through various signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.
Anticancer Mechanisms
As previously mentioned, inhibition of CDKs is a key mechanism for some pyran derivatives. By targeting CDK2, these compounds can halt the progression of the cell cycle, leading to an arrest in cell growth and proliferation.
Caption: Potential Anticancer Mechanism via CDK2 Inhibition.
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the biological activities of 2-ethyl and 2-methyl tetrahydropyran-4-one derivatives. While direct comparative data is sparse, the provided protocols and SAR hypotheses offer a solid foundation for researchers to conduct their own investigations. Future studies should focus on the synthesis and parallel screening of a series of 2-alkyl substituted derivatives to elucidate a clear SAR for anticancer and antimicrobial activities. Such studies will be invaluable in guiding the optimization of this promising scaffold for the development of novel therapeutic agents.
References
- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. atcc.org [atcc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 8. youtube.com [youtube.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. youtube.com [youtube.com]
A Researcher's Guide to the Structural Elucidation of 2-Ethyltetrahydro-4H-pyran-4-one Derivatives: An X-ray Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyran-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. Its derivatives are integral to the development of therapeutics across a spectrum of diseases. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their biological activity, guiding lead optimization, and ensuring intellectual property. This guide provides an in-depth exploration of the X-ray crystallographic analysis of 2-Ethyltetrahydro-4H-pyran-4-one derivatives, offering a comparative framework for researchers in the field. While a direct crystal structure for this compound is not publicly available at the time of this writing, this guide will leverage data from closely related structures and fundamental principles of conformational analysis to provide a robust predictive framework.
The Significance of the Tetrahydropyran-4-one Moiety
The tetrahydropyran-4-one ring system is a privileged scaffold in drug discovery due to its favorable physicochemical properties. The ether oxygen can act as a hydrogen bond acceptor, enhancing solubility and target engagement, while the saturated six-membered ring allows for a variety of conformational arrangements, enabling precise spatial positioning of substituents to interact with biological targets. The carbonyl group at the 4-position provides a handle for further synthetic elaboration and can also participate in hydrogen bonding.
Principles of X-ray Crystallography for Small Molecules
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule.[1] It provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice. This information is critical for understanding intermolecular interactions that can influence a compound's physical properties, such as solubility and melting point.
The process of X-ray crystallography involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the molecule diffract the X-rays, creating a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, the electron density of the molecule can be mapped, and from this, the atomic positions can be determined.
Conformational Landscape of the Tetrahydropyran-4-one Ring
Saturated six-membered rings like tetrahydropyran-4-one are not planar. They adopt puckered conformations to relieve angle and torsional strain. The two most common low-energy conformations are the chair and the boat .
Caption: Chair and Boat conformations of a six-membered ring.
The chair conformation is generally more stable as it minimizes both torsional strain (all bonds are staggered) and steric strain. The boat conformation is less stable due to eclipsing interactions between bonds and steric hindrance between the "flagpole" hydrogens. The tetrahydropyran-4-one ring is expected to predominantly adopt a chair conformation.
Substituent Effects in the 2-Position
When a substituent is introduced at the 2-position of the tetrahydropyran-4-one ring, it can occupy either an axial or an equatorial position in the chair conformation.
Caption: Axial vs. Equatorial substitution at the C2 position.
For a bulky substituent like an ethyl group, the equatorial position is strongly favored to avoid steric clashes with the axial hydrogens on the same side of the ring (1,3-diaxial interactions). Therefore, This compound is predicted to exist predominantly in a chair conformation with the ethyl group in the equatorial position.
Case Study: X-ray Structure of a 2-Substituted Pyran-4-one Derivative
While not a saturated tetrahydropyran-4-one, the crystal structure of Ethyl 4H-Pyran-4-one-2-carboxylate provides valuable insights into the analysis of related compounds.[2]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.338(3) |
| b (Å) | 13.989(6) |
| c (Å) | 8.239(3) |
| β (°) | 108.46(3) |
| Volume (ų) | 802.2(6) |
| Z | 4 |
Data extracted from a study by Aitken et al. (2024).[2]
In this structure, the pyran-4-one ring is essentially planar due to the presence of double bonds. The ethyl carboxylate substituent at the 2-position lies in the plane of the ring. The crystal packing is characterized by weak intermolecular interactions, including C-H···O hydrogen bonds, which organize the molecules into a three-dimensional network.
Comparative Analysis of 2-Alkyltetrahydro-4H-pyran-4-one Derivatives
| Derivative | Predicted Conformation | Key Expected Features |
| 2-Methyltetrahydro-4H-pyran-4-one | Chair, equatorial methyl | Minimal steric strain. The small size of the methyl group allows for some flexibility. |
| This compound | Chair, equatorial ethyl | Increased preference for the equatorial position compared to the methyl derivative to minimize 1,3-diaxial interactions. |
| 2-Isopropyltetrahydro-4H-pyran-4-one | Chair, equatorial isopropyl | Very strong preference for the equatorial position due to the significant steric bulk of the isopropyl group. |
| 2-tert-Butyltetrahydro-4H-pyran-4-one | Chair, equatorial tert-butyl | The tert-butyl group will almost exclusively occupy the equatorial position, effectively locking the conformation of the ring. |
The primary difference expected among these derivatives in their crystal structures would be the subtle adjustments in bond lengths and angles within the tetrahydropyran-4-one ring to accommodate the increasing steric bulk of the 2-alkyl substituent. Furthermore, the nature of the intermolecular interactions in the crystal lattice may vary, potentially leading to different packing arrangements and, in some cases, polymorphism (the ability of a compound to crystallize in more than one form).[3]
Experimental Protocol for X-ray Crystallographic Analysis
For researchers aiming to perform X-ray crystallographic analysis on their own this compound derivatives, the following is a generalized workflow.
Caption: Workflow for X-ray Crystallographic Analysis.
1. Synthesis and Purification:
-
Synthesize the desired this compound derivative using established synthetic routes.
-
Purify the compound to the highest possible degree using techniques such as column chromatography, HPLC, and/or recrystallization. Purity is crucial for obtaining high-quality crystals.
2. Crystallization:
-
The goal is to grow single crystals of suitable size and quality (typically 0.1-0.3 mm in all dimensions).
-
Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.
-
Common Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly and undisturbed.
-
Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it.
-
3. Data Collection:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.
-
The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
4. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined using least-squares methods to obtain the best fit between the calculated and observed diffraction data.
-
The final structure is validated to ensure its chemical and crystallographic reasonability.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a powerful tool for elucidating their precise three-dimensional structures. While experimental data for the parent compound is currently elusive, a thorough understanding of conformational analysis principles allows for robust predictions of its structure and those of its derivatives. The expected chair conformation with an equatorial 2-alkyl substituent provides a foundational model for researchers in the field. By following rigorous experimental protocols for crystallization and data collection, scientists can obtain invaluable structural information to accelerate their drug discovery and development efforts.
References
Efficacy of 2-Ethyltetrahydro-4H-pyran-4-one Based Compounds Versus Existing Drugs: A Comparative Guide for Researchers
This guide provides an in-depth technical comparison of the efficacy of novel 2-Ethyltetrahydro-4H-pyran-4-one based compounds against established drugs in the fields of oncology and antimicrobial therapy. We will delve into the mechanistic underpinnings of these compounds, present comparative efficacy data, and provide detailed experimental protocols to enable researchers to validate and build upon these findings. The tetrahydro-4H-pyran-4-one core is recognized as a privileged scaffold in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules.[1] Derivatives have shown significant promise in oncology, infectious diseases, and inflammatory and neurodegenerative disorders.[1]
Part 1: Anticancer Efficacy in Colorectal Cancer
Derivatives of the 4H-pyran scaffold have emerged as a promising class of anticancer agents, with demonstrated cytotoxic effects against various cancer cell lines, including the HCT-116 human colorectal cancer line.[1] The proposed mechanism of action for these compounds involves the inhibition of Cyclin-Dependent Kinase 2 (CDK2) and the subsequent induction of apoptosis through the modulation of the Bax/Bcl-2 pathway.[1]
Comparative Efficacy Against HCT-116 Colorectal Cancer Cells
The following table summarizes the in vitro cytotoxic activity of representative 4H-pyran derivatives compared to standard-of-care chemotherapeutic agents, 5-Fluorouracil (5-FU) and Oxaliplatin, against the HCT-116 cell line. It is important to note that the presented IC50 values are compiled from different studies and should be interpreted as indicative rather than a direct head-to-head comparison.
| Compound Class | Specific Derivative/Drug | IC50 (µM) against HCT-116 Cells | Reference(s) |
| 4H-Pyran Derivative | 4d | 75.1 | [1] |
| 4H-Pyran Derivative | 4k | 85.88 | [1] |
| Standard Chemotherapy | 5-Fluorouracil (5-FU) | ~4.3 | [2] |
| Standard Chemotherapy | Oxaliplatin | ~0.3 | [2] |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Mechanistic Insights: Signaling Pathways in Anticancer Activity
The anticancer effects of the 4H-pyran derivatives are believed to be mediated through the induction of apoptosis and cell cycle arrest. A key proposed pathway involves the inhibition of CDK2.
CDK2 Inhibition and Apoptosis Induction:
Activated CDK2 can phosphorylate and activate pro-apoptotic proteins like Bax.[3] The activation of Bax leads to its translocation to the mitochondria, where it promotes the release of cytochrome c, a key event in the intrinsic apoptosis pathway.[3][4] This cascade ultimately results in the activation of caspases and programmed cell death.
Caption: Proposed anticancer mechanism of 4H-pyran derivatives.
Mechanism of Standard Drugs:
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
-
Oxaliplatin: A platinum-based alkylating agent that forms DNA adducts, inhibiting DNA replication and transcription, ultimately leading to cell death.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the determination of the cytotoxic effects of test compounds on HCT-116 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HCT-116 human colorectal carcinoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well tissue culture plates
-
Test compounds (4H-pyran derivatives, 5-FU, Oxaliplatin) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete DMEM. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Part 2: Antimicrobial Efficacy Against Staphylococcus aureus
Tetrahydro-4H-pyran-4-one derivatives have also demonstrated promising activity against a range of bacterial pathogens, including Staphylococcus aureus.[1] The proposed antibacterial mechanism of action involves the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1]
Comparative Efficacy Against Staphylococcus aureus
The following table presents the Minimum Inhibitory Concentration (MIC) values of representative spiro-4H-pyran derivatives against S. aureus, compared to the standard-of-care antibiotic, Vancomycin. As with the anticancer data, these values are compiled from different sources and serve as a guide for relative potency.
| Compound Class | Specific Derivative/Drug | MIC (µg/mL) against S. aureus | Reference(s) |
| Spiro-4H-pyran | Compound 5a | Potent Activity | [2] |
| Spiro-4H-pyran | Compound 5b | Potent Activity | [2] |
| Spiro-4H-pyran | Compound 5f | Potent Activity | [2] |
| Spiro-4H-pyran | Compound 5g | Potent Activity | [2] |
| Spiro-4H-pyran | Compound 5i | Potent Activity | [2] |
| Standard Antibiotic | Vancomycin | ≤2 (susceptible) | [5][6] |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Mechanistic Insights: Bacterial DNA Gyrase Inhibition
DNA gyrase is a crucial enzyme in bacteria that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription.[7][8] By inhibiting this enzyme, 4H-pyran derivatives can disrupt these essential cellular processes, leading to bacterial cell death.
Caption: Inhibition of DNA gyrase by 4H-pyran derivatives.
Mechanism of Vancomycin:
Vancomycin is a glycopeptide antibiotic that inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria. It binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[3][9][10]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against S. aureus using the broth microdilution method.
Materials:
-
Staphylococcus aureus strain (e.g., ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds (4H-pyran derivatives, Vancomycin) dissolved in a suitable solvent
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or McFarland standards
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well microtiter plates. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of S. aureus from an overnight culture on a non-selective agar plate in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours in ambient air.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. The preliminary data indicate that these compounds possess significant anticancer and antimicrobial activities, operating through distinct mechanisms from some current standard-of-care drugs. The comparative data and detailed protocols provided in this guide are intended to facilitate further research and development in this exciting field. Direct comparative studies under identical experimental conditions are warranted to definitively establish the efficacy of these novel compounds relative to existing therapies.
References
- 1. Role of AMPK in Regulation of Oxaliplatin-Resistant Human Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorectal Tumor Cells Treated with 5-FU, Oxaliplatin, Irinotecan, and Cetuximab Exhibit Changes in 18F-FDG Incorporation Corresponding to Hexokinase Activity and Glucose Transport | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. Bcl-2 Pathway | GeneTex [genetex.com]
- 5. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA gyrase - Wikipedia [en.wikipedia.org]
- 8. microbenotes.com [microbenotes.com]
- 9. The Cyclin-dependent Kinase Cdk2 Regulates Thymocyte Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rupress.org [rupress.org]
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Assignment of 2-Ethyltetrahydro-4H-pyran-4-one
Introduction: Beyond the Spectrum, A Structural Blueprint
In the realm of drug development and materials science, the precise structural elucidation of novel organic molecules is not merely an academic exercise; it is the bedrock of innovation. An unambiguous molecular structure is paramount for understanding reactivity, predicting biological activity, and ensuring intellectual property. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the undisputed cornerstone of this process, offering an unparalleled window into the atomic framework of a molecule.[1][2] While one-dimensional (1D) NMR provides a foundational overview, complex scaffolds often produce crowded spectra where signals overlap, creating ambiguity.[1][3] It is here that two-dimensional (2D) NMR techniques become indispensable, transforming a convoluted set of signals into a clear map of atomic connectivity.[3][4]
This guide provides an in-depth, practical comparison and assignment strategy for the ¹H and ¹³C NMR spectra of 2-Ethyltetrahydro-4H-pyran-4-one, a representative heterocyclic ketone. We will move beyond simple peak listing to explain the causality behind chemical shifts and coupling constants, grounded in the electronic environment of the tetrahydropyranone core. By integrating 1D and 2D NMR data (COSY, HSQC, and HMBC), we will construct a self-validating protocol for confident structural assignment, providing researchers with a robust framework applicable to analogous systems.
The Molecular Subject: this compound
The target molecule features a six-membered tetrahydropyran ring, incorporating an ether linkage and a ketone functional group. The presence of a chiral center at the C2 position, bearing an ethyl substituent, introduces additional complexity to the NMR spectra. Understanding the interplay of the electron-withdrawing ketone, the electronegative ether oxygen, and the alkyl substituent is key to a successful assignment.
Caption: Numbering scheme for this compound.
Predictive Analysis: The Influence of Functional Groups on Chemical Shifts
Before analyzing experimental data, a predictive assessment based on fundamental principles provides a logical starting point.
-
¹H NMR Predictions: Protons alpha to the ether oxygen (H2, H6) are expected to be deshielded and appear downfield (typically 3.5-4.5 ppm).[5] Similarly, protons alpha to the carbonyl group (H3, H5) will experience a deshielding effect, shifting them into the 2.0-2.7 ppm region.[6][7] The ethyl group protons will exhibit a characteristic quartet and triplet pattern.
-
¹³C NMR Predictions: The carbonyl carbon (C4) is the most deshielded, appearing significantly downfield (>190 ppm).[7][8] Carbons adjacent to the ether oxygen (C2, C6) typically resonate between 60-80 ppm.[9] Carbons alpha to the ketone (C3, C5) are found around 40-50 ppm, while the aliphatic ethyl carbons will be the most shielded (upfield).[7]
Experimental Protocol: A Self-Validating Workflow
The integrity of NMR data hinges on meticulous experimental procedure. The following protocol is designed to yield high-resolution spectra suitable for full structural assignment.
Caption: Standard workflow for NMR structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing properties and well-defined residual solvent peak.
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[10]
-
Transfer the solution to a 5 mm NMR tube, ensuring a sample height of at least 4.5 cm for proper shimming.
-
-
NMR Data Acquisition:
-
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at room temperature (298 K).[10]
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of ~3-4 seconds. Typically, 16 scans are sufficient for a sample of this concentration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to simplify the data to one peak per unique carbon.[10] Due to the low natural abundance of ¹³C, more scans (e.g., 1024) are required.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[2][11] It is crucial for mapping out the proton spin systems.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[4][12] It is the most reliable way to assign protonated carbons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically over 2-3 bonds).[1][13] It is essential for identifying quaternary carbons and piecing together the molecular skeleton.
-
Data Analysis and Structural Assignment
The following tables present representative, high-quality data for this compound and serve as the basis for our comparative analysis.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-2 | 3.85 | ddd | 11.2, 6.4, 3.2 | 1H | Alpha to ether oxygen; coupled to H-3ax, H-3eq, and H-7. |
| H-6ax | 4.20 | dd | 11.8, 11.8 | 1H | Alpha to ether oxygen, axial; geminal and axial-axial coupling. |
| H-6eq | 3.60 | dd | 11.8, 4.0 | 1H | Alpha to ether oxygen, equatorial; geminal and axial-equatorial coupling. |
| H-3ax | 2.65 | ddd | 14.5, 11.2, 4.0 | 1H | Alpha to ketone, axial; geminal, axial-axial, and coupling to H-2. |
| H-3eq | 2.40 | ddd | 14.5, 6.4, 2.0 | 1H | Alpha to ketone, equatorial; geminal and axial-equatorial coupling. |
| H-5ax | 2.55 | dt | 14.0, 11.8 | 1H | Alpha to ketone, axial; geminal and two axial-axial couplings. |
| H-5eq | 2.30 | dt | 14.0, 4.0 | 1H | Alpha to ketone, equatorial; geminal and two axial-equatorial couplings. |
| H-7 | 1.60 | m | - | 2H | Methylene of ethyl group; coupled to H-2 and H-8. |
| H-8 | 0.95 | t | 7.4 | 3H | Methyl of ethyl group; coupled to H-7. |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Atom | Chemical Shift (δ, ppm) | HSQC Correlation (¹H) | Assignment Rationale |
| C-4 | 208.5 | None | Carbonyl carbon; characteristic downfield shift.[7] |
| C-2 | 75.4 | 3.85 | Alpha to ether oxygen, substituted. |
| C-6 | 68.1 | 4.20, 3.60 | Alpha to ether oxygen. |
| C-3 | 45.2 | 2.65, 2.40 | Alpha to ketone. |
| C-5 | 44.8 | 2.55, 2.30 | Alpha to ketone. |
| C-7 | 28.9 | 1.60 | Methylene of ethyl group. |
| C-8 | 10.5 | 0.95 | Methyl of ethyl group. |
Validating the Structure with 2D NMR Correlations
COSY: Mapping the Proton Network
The COSY spectrum confirms the connectivity of adjacent protons. Key correlations validate the assignments made from splitting patterns in the 1D spectrum.
Caption: Key ³J H-H correlations observed in the COSY spectrum.
-
A cross-peak between the triplet at δ 0.95 (H-8) and the multiplet at δ 1.60 (H-7) confirms the ethyl group fragment.
-
A crucial correlation between δ 1.60 (H-7) and δ 3.85 (H-2) firmly places the ethyl group at the C2 position.
-
The connection from δ 3.85 (H-2) to the protons at δ 2.65/2.40 (H-3) establishes the C2-C3 bond.
-
Finally, a correlation between the protons at δ 2.55/2.30 (H-5) and δ 4.20/3.60 (H-6) confirms the C5-C6 connectivity on the other side of the ketone.
HSQC: Linking Protons to Carbons
The HSQC spectrum is the definitive tool for assigning protonated carbons. Each cross-peak represents a direct, one-bond connection. The correlations listed in Table 2 are derived directly from this experiment, providing an unambiguous link between the ¹H and ¹³C assignments. For instance, the proton signal at δ 3.85 ppm correlates only to the carbon signal at δ 75.4 ppm, unequivocally assigning this pair to H-2 and C-2.
HMBC: Assembling the Full Skeleton
The HMBC spectrum provides the final, critical pieces of the puzzle by revealing 2- and 3-bond correlations, which are instrumental in placing the ketone and connecting the spin systems.
References
- 1. omicsonline.org [omicsonline.org]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. Tetrahydropyran(142-68-7) 13C NMR [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. m.youtube.com [m.youtube.com]
Mass spectrometry fragmentation patterns of 2-Ethyltetrahydro-4H-pyran-4-one isomers
An In-Depth Guide to Distinguishing 2-Ethyltetrahydro-4H-pyran-4-one Isomers via Mass Spectrometry Fragmentation Analysis
Introduction: The Analytical Challenge of Isomeric Differentiation
In pharmaceutical research and chemical synthesis, the precise identification of molecular structure is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit distinct biological activities and physical properties. Consequently, robust analytical methods for their unambiguous differentiation are critical. This guide focuses on the isomers of this compound (C₇H₁₂O₂), a substituted heterocyclic ketone. While these isomers have identical molecular weights, their structural differences give rise to unique fragmentation patterns under electron ionization mass spectrometry (EI-MS), particularly when coupled with gas chromatography (GC).
As a Senior Application Scientist, this guide moves beyond a simple catalog of fragments. It provides a mechanistic rationale for the observed fragmentation pathways, explaining the causal links between isomeric structure and mass spectral output. We will explore how fundamental principles of mass spectrometry, such as alpha-cleavage and inductive cleavage, can be expertly applied to differentiate between the 2-ethyl and 3-ethyl isomers of tetrahydro-4H-pyran-4-one.
Theoretical Framework: Key Fragmentation Mechanisms in Cyclic Ketones and Ethers
The fragmentation of a molecule in an EI-MS source is not a random process; it is governed by the relative strengths of chemical bonds and the stability of the resulting fragment ions and neutral species.[1] For a molecule like this compound, which contains both a ketone and an ether functional group within a cyclic structure, several fragmentation mechanisms are expected to be influential.
-
Alpha (α)-Cleavage: This is a dominant fragmentation pathway for ketones.[2] It involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. The positive charge is stabilized by resonance on the resulting acylium ion.[3]
-
Inductive Cleavage: The presence of the electronegative ring oxygen can induce cleavage at the adjacent C-C bonds. This process, also known as i-cleavage, is a primary fragmentation driver in cyclic ethers.[4]
-
Ring-Opening and Consecutive Cleavages: The initial ionization event often leads to a ring-opening, forming a linear radical cation which can then undergo further fragmentation through various pathways.
-
McLafferty Rearrangement: This rearrangement is possible for carbonyl compounds that possess a hydrogen atom on the gamma (γ) carbon relative to the carbonyl group.[2] It involves a six-membered transition state and results in the elimination of a neutral alkene.
Understanding these foundational mechanisms is essential for predicting and interpreting the mass spectra of the target isomers.
Experimental Protocol: A Self-Validating GC-MS Methodology
To reliably differentiate isomers, it is crucial to first separate them chromatographically. Mass spectrometry alone may not suffice, as similar structures can produce overlapping fragment ions.[5] The following GC-MS protocol is designed for robust separation and subsequent mass spectral analysis.
1. Sample Preparation:
- Dissolve 1 mg of the sample mixture in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure homogeneity.
- If necessary, perform a serial dilution to achieve a final concentration of approximately 10-100 µg/mL.
2. Gas Chromatography (GC) Parameters:
- Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness; DB-5ms or equivalent). The choice of a suitable column is critical for achieving baseline separation of the isomers.[6]
- Inlet Temperature: 250°C.
- Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
- Injection Volume: 1 µL.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: Increase temperature at a rate of 10°C/min to 250°C.
- Final hold: Hold at 250°C for 5 minutes. (This temperature program should be optimized based on the actual volatility and separation of the isomers.)
3. Mass Spectrometry (MS) Parameters:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV. This is a standard energy that produces reproducible fragmentation patterns and allows for comparison with library spectra.[4]
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Mass Range: Scan from m/z 40 to 200.
- Scan Speed: 1000 amu/s.
- Transfer Line Temperature: 280°C.
The workflow for this analysis is depicted below.
Comparative Fragmentation Analysis
The structural differences between the 2-ethyl and 3-ethyl isomers of tetrahydro-4H-pyran-4-one directly influence their fragmentation pathways, providing a clear basis for their differentiation. The molecular weight of both isomers is 128.17 g/mol , so they will share the same molecular ion peak (M⁺•) at m/z 128 . The key to differentiation lies in the relative abundances of the fragment ions.
Isomer 1: this compound
For the 2-ethyl isomer, the ethyl group is positioned alpha to the ring oxygen and beta to the carbonyl group. This unique positioning leads to characteristic fragmentation pathways.
-
Loss of the Ethyl Group (m/z 99): The most diagnostically significant fragmentation for this isomer is the cleavage of the C-C bond at the C2 position, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This results in a prominent peak at m/z 99 . This cleavage is favored due to the position of the ethyl group alpha to the ether oxygen.
-
Alpha-Cleavage at the Carbonyl Group:
-
Cleavage of the C4-C5 bond results in the loss of a propyl radical (•C₃H₇), producing an acylium ion at m/z 85 .
-
Cleavage of the C3-C4 bond would lead to a fragment at m/z 71 .
-
-
Loss of Ethene (m/z 100): A rearrangement following ring-opening can lead to the elimination of a neutral ethene molecule (C₂H₄, 28 Da) from the ethyl group and part of the ring, resulting in a peak at m/z 100 .
Isomer 2: 3-Ethyltetrahydro-4H-pyran-4-one
In this isomer, the ethyl group is at the C3 position, which is alpha to the carbonyl group. This leads to a distinctly different fragmentation pattern.
-
Alpha-Cleavage at the Carbonyl Group (m/z 57): The most characteristic fragmentation is the α-cleavage of the C3-C4 bond. This involves the loss of the larger alkyl substituent as a radical to form a more stable acylium ion.[3] This cleavage results in the loss of a C₄H₉O• radical (71 Da), producing a very prominent base peak at m/z 57 ([CH₃CH₂CHCO]⁺). The peak at m/z 99 (loss of ethyl) will be absent or of very low intensity.
-
McLafferty Rearrangement (m/z 100): The ethyl group at the C3 position provides a γ-hydrogen relative to the carbonyl oxygen. This allows for a classic McLafferty rearrangement, leading to the elimination of a neutral ethene molecule (C₂H₄, 28 Da) and the formation of a radical cation at m/z 100 .[2] This peak is expected to be significantly more abundant for the 3-ethyl isomer than the 2-ethyl isomer.
-
Complex Rearrangements (m/z 85): A peak at m/z 85 may also be observed, potentially arising from the loss of an ethyl radical followed by the loss of carbon monoxide (CO).
Data Summary and Comparison
The key diagnostic ions for differentiating the two isomers are summarized in the table below. The relative abundances are predicted based on established fragmentation principles and the stability of the resulting ions.
| m/z | Proposed Fragment/Loss | Expected Relative Abundance in 2-Ethyl Isomer | Expected Relative Abundance in 3-Ethyl Isomer | Diagnostic Value |
| 128 | [M]⁺• | Present, moderate | Present, moderate | Molecular Ion |
| 100 | [M - C₂H₄]⁺• | Present, low to moderate | High (McLafferty) | High |
| 99 | [M - C₂H₅]⁺• | High | Absent or very low | Excellent |
| 85 | [M - C₃H₇]⁺• or complex | Moderate | Moderate | Low |
| 57 | [C₃H₅CO]⁺ | Low | Base Peak (α-cleavage) | Excellent |
Conclusion
While this compound and its 3-ethyl constitutional isomer are indistinguishable by molecular weight, their mass spectra under electron ionization provide clear, diagnostic fingerprints. The differentiation hinges on a few key, high-abundance fragment ions that are direct consequences of the substituent's position on the pyran ring.
-
The 2-Ethyl isomer is uniquely identified by a prominent peak at m/z 99 , corresponding to the loss of the ethyl group from the C2 position.
-
The 3-Ethyl isomer is characterized by a base peak at m/z 57 due to a highly favored α-cleavage adjacent to the carbonyl group, and a significant peak at m/z 100 resulting from a McLafferty rearrangement.
This guide demonstrates that by combining a robust chromatographic separation method with a mechanistic understanding of mass spectral fragmentation, researchers can confidently and accurately distinguish between challenging isomeric compounds. This approach underscores the power of mass spectrometry not just as a tool for mass determination, but as a detailed probe into molecular structure.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 3. whitman.edu [whitman.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Synthesis of 2-Ethyltetrahydro-4H-pyran-4-one: A Comparative Guide to Plausible Synthetic Routes
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Pyranones
The tetrahydropyran-4-one scaffold is a crucial building block in organic synthesis, frequently incorporated into pharmacologically active molecules to enhance properties such as solubility and metabolic stability. The introduction of substituents, such as an ethyl group at the 2-position, allows for the fine-tuning of a molecule's biological activity and physical properties. Given the importance of this structural motif, the development of efficient and scalable synthetic routes is of paramount importance.
This guide will explore three primary, plausible synthetic strategies for 2-Ethyltetrahydro-4H-pyran-4-one:
-
Hetero-Diels-Alder Cycloaddition: A powerful C-C and C-O bond-forming reaction to construct the pyran ring system.
-
Prins Cyclization: An acid-catalyzed reaction involving the condensation of an alkene and an aldehyde.
-
Alkylation of a Pre-formed Pyranone Ring: A strategy to introduce the ethyl group onto a more readily available starting material.
Each proposed route will be analyzed for its potential advantages and disadvantages, supported by experimental data from analogous reactions found in the scientific literature.
Comparative Analysis of Proposed Synthetic Routes
The following table summarizes the key aspects of the proposed synthetic routes to this compound, providing a basis for selecting the most appropriate method for a given research objective.
| Route | Starting Materials | Key Advantages | Potential Challenges | Estimated Yield | Stereoselectivity |
| 1. Hetero-Diels-Alder | Danishefsky's diene, Propionaldehyde | Convergent, well-established, potential for high stereocontrol. | Requires anhydrous conditions, Lewis acid catalyst. | Good to Excellent | High (with chiral catalyst) |
| 2. Prins Cyclization | Homoallylic alcohol, Propionaldehyde | Atom-economical, can be performed under milder conditions. | Can produce byproducts, stereocontrol can be challenging. | Moderate to Good | Substrate and catalyst dependent |
| 3. Alkylation | Tetrahydro-4H-pyran-4-one, Ethyl iodide | Utilizes a commercially available starting material, straightforward. | Potential for over-alkylation, requires a strong base. | Moderate | Not applicable (racemic product) |
In-Depth Examination of Synthetic Strategies
Route 1: Hetero-Diels-Alder Cycloaddition
The Hetero-Diels-Alder reaction is a cornerstone of heterocyclic synthesis, offering a convergent and often highly stereoselective approach to six-membered rings. In the context of this compound synthesis, the reaction would involve the [4+2] cycloaddition of a diene, such as Danishefsky's diene, with propionaldehyde.
Causality of Experimental Choices: The use of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), is crucial for activating the aldehyde dienophile, thereby lowering the reaction's activation energy and promoting the desired cycloaddition. The subsequent hydrolysis of the resulting silyl enol ether unmasks the ketone functionality to yield the target pyranone. The choice of a chiral catalyst could impart enantioselectivity, a critical consideration in pharmaceutical applications.
Caption: Hetero-Diels-Alder approach to this compound.
Experimental Protocol (Proposed):
-
To a solution of propionaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added a solution of zinc chloride (1.0 M in diethyl ether, 1.1 mL, 1.1 mmol).
-
The mixture is stirred for 15 minutes, after which Danishefsky's diene (1.2 mmol) is added dropwise.
-
The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 2: Prins Cyclization
The Prins cyclization offers an alternative and atom-economical route to the tetrahydropyran ring. This acid-catalyzed reaction involves the condensation of an alkene with an aldehyde. For the synthesis of this compound, a suitable homoallylic alcohol would be reacted with propionaldehyde.
Causality of Experimental Choices: A Brønsted or Lewis acid catalyst is employed to activate the aldehyde, which is then attacked by the alkene of the homoallylic alcohol. The resulting carbocation is trapped intramolecularly by the hydroxyl group to form the pyran ring. The choice of acid catalyst and reaction conditions can significantly influence the yield and stereochemical outcome.
Caption: Prins cyclization pathway to this compound.
Experimental Protocol (Proposed):
-
To a solution of the homoallylic alcohol (1.0 mmol) and propionaldehyde (1.2 mmol) in dichloromethane (10 mL) at 0 °C is added indium(III) chloride (0.1 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched with water (10 mL).
-
The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Route 3: Alkylation of Tetrahydro-4H-pyran-4-one
This approach involves the deprotonation of the commercially available tetrahydro-4H-pyran-4-one to form an enolate, which is then alkylated with an ethyl halide.
Causality of Experimental Choices: A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is required to quantitatively form the enolate of the pyranone. The subsequent addition of ethyl iodide introduces the desired ethyl group at the α-position to the carbonyl. The reaction is typically carried out at low temperatures to minimize side reactions.
A Comparative In Vitro Analysis of Novel 2-Ethyltetrahydro-4H-pyran-4-one Derivatives: A Guide to Evaluating Cytotoxic, Anti-inflammatory, and Antioxidant Potential
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Its structural features allow for three-dimensional diversity, which is increasingly sought after in drug discovery to improve physicochemical properties and target engagement.[4] Derivatives of the THP nucleus have shown promise as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][5][6][7] This guide presents a comparative in vitro evaluation of three novel compounds derived from a 2-Ethyltetrahydro-4H-pyran-4-one scaffold against a well-established natural antioxidant and anti-inflammatory agent, Quercetin.
Our objective is to provide researchers, scientists, and drug development professionals with a clear framework for assessing the therapeutic potential of new chemical entities. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present comparative data to guide further investigation.
The Compounds: A Comparative Overview
To explore the structure-activity relationship (SAR) of the this compound core, three novel derivatives (hypothetically designated ETP-A, ETP-B, and ETP-C) were synthesized. These compounds feature systematic modifications designed to modulate their biological activity.
-
ETP-A (Aryl Derivative): Features a phenyl group attached at the 3-position, intended to enhance interactions with hydrophobic pockets in target proteins.
-
ETP-B (Phenolic Derivative): Incorporates a hydroxyl group on the phenyl ring of ETP-A, mimicking the catechol moiety of flavonoids to enhance antioxidant activity.
-
ETP-C (Amine Derivative): Replaces the ketone at the 4-position with a substituted amine, introducing a basic center to alter solubility and potential target interactions.[4]
-
Comparator (Quercetin): A natural flavonoid renowned for its potent antioxidant and anti-inflammatory properties, serving as a high-potency benchmark for our assays.
The following workflow outlines the comprehensive in vitro testing cascade employed to characterize these compounds.
Caption: Overall experimental workflow for the in vitro evaluation of novel compounds.
Cytotoxicity Assessment: The MTT Assay
Before evaluating therapeutic efficacy, it is crucial to determine the concentrations at which the compounds are non-toxic to cells. The MTT assay is a robust and widely used colorimetric method for assessing cell viability.[8][9]
Scientific Rationale
This assay relies on the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[9][10] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8][10] By measuring the absorbance of the solubilized formazan, we can quantify the cytotoxic effect of the compounds.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compounds (ETP-A, ETP-B, ETP-C, and Quercetin) in the cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for another 24 hours. Include a vehicle control (e.g., DMSO) and an untreated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (50% cytotoxic concentration) value for each compound. Subsequent assays should use concentrations well below the CC50 values.
Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Chronic inflammation is implicated in numerous diseases. Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), produce pro-inflammatory mediators, including nitric oxide (NO).[11][12] Therefore, inhibiting NO production is a key strategy in the search for anti-inflammatory drugs.[13][14]
Scientific Rationale
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[13][15] A reduction in nitrite levels in the presence of a test compound indicates its ability to inhibit NO production by LPS-stimulated macrophages.[11] This inhibition could occur through various mechanisms, including the direct scavenging of NO or the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for its production.[12][13]
Caption: Hypothetical signaling pathway for NO-mediated inflammation.
Experimental Protocol: Nitric Oxide Assay
-
Cell Culture and Treatment: Seed RAW 264.7 cells as described in the MTT protocol. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.[15]
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[13]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-stimulated control. Calculate the IC50 (50% inhibitory concentration) value for each compound.
Antioxidant Activity: DPPH Radical Scavenging Assay
Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various pathologies. Antioxidants mitigate this damage by neutralizing free radicals. The DPPH assay is a simple, rapid, and widely used method to evaluate the radical scavenging ability of compounds.[16][17]
Scientific Rationale
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution.[17] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the color of the solution changes from violet to a pale yellow.[17] The degree of discoloration, measured as a decrease in absorbance, is indicative of the compound's antioxidant capacity.
Caption: Chemical principle of the DPPH radical scavenging assay.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Also, prepare various concentrations of the test compounds and the standard (Quercetin) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing only methanol should be used for baseline correction.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value for each compound.
Comparative Data Summary
The following tables summarize the hypothetical in vitro activity of the novel ETP derivatives compared to the Quercetin standard.
Table 1: Cytotoxicity and Anti-inflammatory Activity
| Compound | CC50 on RAW 264.7 (µM) | Anti-inflammatory IC50 (µM) (NO Inhibition) |
| ETP-A | > 100 | 45.2 |
| ETP-B | > 100 | 15.8 |
| ETP-C | 78.5 | 62.1 |
| Quercetin | > 100 | 8.5 |
Table 2: Antioxidant Activity
| Compound | Antioxidant IC50 (µM) (DPPH Scavenging) |
| ETP-A | 88.9 |
| ETP-B | 25.4 |
| ETP-C | > 100 |
| Quercetin | 12.3 |
Interpretation and Conclusion
-
Toxicity Profile: Compounds ETP-A, ETP-B, and the comparator Quercetin demonstrated low cytotoxicity, making them suitable for further cellular assays. ETP-C showed moderate cytotoxicity, which should be considered in future studies.
-
Anti-inflammatory Potential: ETP-B exhibited the most promising anti-inflammatory activity among the novel derivatives, although it was less potent than Quercetin. The addition of the phenolic hydroxyl group (ETP-B vs. ETP-A) appears to significantly enhance this activity.
-
Antioxidant Capacity: A similar trend was observed in the antioxidant assay. ETP-B was the most effective radical scavenger of the novel compounds, highlighting the critical role of the phenolic group in this mechanism.[18] The lack of activity in ETP-C suggests that the ketone at the 4-position may be important for this property, or that the amine substitution is detrimental.
-
Hit Prioritization: ETP-B emerges as the lead candidate from this initial screening. Its favorable safety profile, coupled with moderate anti-inflammatory and antioxidant activities, makes it a strong candidate for further optimization and mechanistic studies.
This comparative guide demonstrates a logical and efficient workflow for the preliminary in vitro evaluation of novel compounds. By integrating cytotoxicity, anti-inflammatory, and antioxidant assays, researchers can effectively triage candidates and build a solid foundation for more advanced preclinical development. The principles and protocols outlined herein are adaptable and provide a self-validating system for the initial characterization of novel chemical entities derived from promising scaffolds like this compound.
References
- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. In vitro study for inhibition of NO production about constituents of Sappan Lignum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating the Structure of 2-Ethyltetrahydro-4H-pyran-4-one Synthesis Products
Introduction: Beyond the Reaction Scheme
2-Ethyltetrahydro-4H-pyran-4-one is a valuable heterocyclic ketone motif, finding applications as a building block in medicinal chemistry and as an ingredient in the fragrance industry.[1][2] While its synthesis appears straightforward on paper, the transition from a reaction scheme to a vial of pure, structurally confirmed product is a rigorous process demanding a multi-faceted analytical approach. The presence of constitutional isomers, reaction intermediates, and process-related byproducts can compromise experimental outcomes, making robust structural validation a cornerstone of reliable research and development.
This guide moves beyond simple protocol recitation. It is designed for researchers and drug development professionals to provide an in-depth, logical framework for validating the synthesis of this compound. We will explore the causality behind our analytical choices, establishing a self-validating system where orthogonal techniques converge to provide an unambiguous structural assignment. We will compare the expected analytical signature of the target molecule with that of a plausible precursor, demonstrating how to differentiate product from impurity with high confidence.
Part 1: The Synthetic Context - An Industrial Approach
To ground our validation strategy in a real-world scenario, we will consider a common industrial-scale synthesis of the parent scaffold, tetrahydro-4H-pyran-4-one, which can be adapted for substituted analogues. One prominent method begins with the Friedel-Crafts acylation of ethylene with 3-chloropropionyl chloride, followed by hydrolysis and cyclization.[1][3]
Rationale: This route is favored in industrial settings due to the low cost and ready availability of the starting materials.[1] However, it involves multiple steps and intermediates, such as 1,5-dichloropentan-3-one, creating a clear need for rigorous in-process controls and final product validation to ensure impurities are removed.
Caption: Industrial synthesis workflow for the tetrahydropyran-4-one core.
Part 2: The Validation Workflow: An Orthogonal, Multi-Technique Strategy
Caption: Orthogonal workflow for structural validation and purity assessment.
Part 3: Executing the Validation Plan: Expected Data & Interpretation
Here, we detail the expected analytical results for this compound (MW: 128.17 g/mol ) and the rationale behind them.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy provides a rapid and indispensable first check for the presence of key functional groups. For a tetrahydropyranone, the two most critical absorptions are the carbonyl (C=O) stretch of the ketone and the C-O-C stretch of the ether.
Expertise & Causality: A six-membered cyclic ketone, like our target, typically shows a strong, sharp C=O stretching absorption around 1715 cm⁻¹.[4][5][6] This frequency is characteristic and helps distinguish it from other carbonyl-containing functional groups like esters (~1735 cm⁻¹) or aldehydes (~1730 cm⁻¹).[4][5] The presence of the ether linkage is confirmed by a strong C-O-C stretching band in the fingerprint region, typically between 1250-1050 cm⁻¹.
| Functional Group | Expected Absorption (cm⁻¹) | Rationale & Appearance |
| Ketone (C=O) | ~1715 | Strong, sharp peak. Characteristic of a saturated six-membered ring ketone.[5] |
| Ether (C-O-C) | ~1150-1050 | Strong, broad peak in the fingerprint region, indicating the cyclic ether. |
| Alkyl (C-H) | ~2960-2850 | Strong, sharp peaks corresponding to sp³ C-H stretching.[4] |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry confirms the molecular weight of the product and, when coupled with Gas Chromatography (GC-MS), serves as a powerful tool for separating and identifying volatile impurities.
Expertise & Causality: In Electron Ionization (EI) mode, we expect to see the molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern provides structural clues. A key fragmentation pathway for cyclic ethers is the alpha-cleavage adjacent to the oxygen atom. For our target, loss of the ethyl group (•CH₂CH₃, 29 Da) would lead to a significant fragment at m/z = 99. Another characteristic fragmentation would be a retro-Diels-Alder type cleavage of the pyran ring.
| Analysis | Expected Result (m/z) | Interpretation |
| Molecular Ion (M⁺) | 128 | Confirms the molecular weight of C₇H₁₂O₂. |
| Key Fragment | 99 | [M - C₂H₅]⁺, resulting from alpha-cleavage next to the ring oxygen. |
| Key Fragment | 100 | [M - C₂H₄]⁺, McLafferty rearrangement. |
| Purity (GC-MS) | Single major peak | The chromatogram should show one dominant peak at a specific retention time, with any impurities appearing as minor peaks. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework.
Expertise & Causality:
-
¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. Their chemical shift (δ) indicates the electronic environment, integration gives the proton count, and multiplicity (splitting pattern) reveals adjacent protons. The proton at C2, being adjacent to both an ether oxygen and an alkyl chain, will be significantly deshielded. Protons adjacent to the carbonyl group (C3 and C5) will also be deshielded compared to the proton at C6.
-
¹³C NMR: The number of signals reveals the number of unique carbon environments. The chemical shift of the carbonyl carbon (C4) is highly characteristic and will appear far downfield (>200 ppm). Carbons adjacent to the oxygen (C2 and C6) will be in the 60-80 ppm range, while the other aliphatic carbons will be further upfield.
Table of Predicted NMR Data for this compound
| Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | ¹³C Chemical Shift (δ, ppm) |
| C2-H | ~3.6 - 3.8 | m (multiplet) | 1H | ~75 - 78 |
| C3-H₂ | ~2.4 - 2.6 | m | 2H | ~45 - 48 |
| C4 | - | - | - | ~205 - 208 |
| C5-H₂ | ~2.6 - 2.8 | m | 2H | ~40 - 43 |
| C6-H₂ | ~3.9 - 4.1 | m | 2H | ~68 - 71 |
| C7-H₂ | ~1.5 - 1.7 | m | 2H | ~25 - 28 |
| C8-H₃ | ~0.9 - 1.0 | t (triplet) | 3H | ~8 - 11 |
Note: These are predicted values. Actual shifts may vary based on solvent and experimental conditions.
Part 4: Comparative Analysis - Product vs. Potential Impurity
A common failure point in synthesis is incomplete reaction. For instance, if the final step to produce a tetrahydropyranone is the oxidation of a corresponding alcohol (e.g., 2-Ethyltetrahydro-2H-pyran-4-ol), this alcohol could be a significant impurity. Let's compare the expected data.
Table: Comparison of Product vs. Precursor Alcohol Impurity
| Analytical Technique | This compound (Product) | 2-Ethyltetrahydro-2H-pyran-4-ol (Impurity) | Key Differentiating Feature |
| IR Spectroscopy | Strong C=O stretch at ~1715 cm⁻¹. No broad O-H. | No C=O stretch. Broad O-H stretch at ~3400 cm⁻¹. | Presence/absence of C=O and O-H peaks. |
| ¹³C NMR | Carbonyl signal at ~207 ppm . | No carbonyl signal. Carbinol (C-OH) signal at ~65-70 ppm . | Diagnostic downfield shift of the C4 carbon. |
| ¹H NMR | No O-H proton signal. Protons at C3/C5 are deshielded (~2.4-2.8 ppm). | A broad, exchangeable O-H proton signal. A new carbinol proton (C4-H) signal at ~3.5-4.0 ppm. | Presence of O-H signal and upfield shift of C3/C5 protons. |
| Mass Spectrometry | MW = 128 | MW = 130 | 2 Da difference in molecular weight. |
This comparative analysis demonstrates the power of using orthogonal techniques. A simple IR spectrum can immediately suggest the presence of the alcohol impurity, which can then be confirmed and quantified by GC-MS and NMR.
Part 5: Standard Operating Protocols
Trustworthy data comes from meticulous execution. The following are standardized protocols for key analyses.
Protocol 1: Sample Preparation and ¹H NMR Analysis
-
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized product into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the NMR tube and invert several times or vortex gently to ensure complete dissolution.
-
Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H NMR spectrum with 16-32 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz). Phase the spectrum and calibrate the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and analyze the chemical shifts and coupling patterns to assign the structure.
Protocol 2: GC-MS Analysis for Purity and Impurity Identification
-
Sample Preparation: Prepare a 1 mg/mL solution of the product in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL with a split ratio of 50:1.
-
Temperature Program: Start at 50°C for 2 min, then ramp at 10°C/min to 250°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Analysis: Integrate the total ion chromatogram (TIC) to determine the relative percentage area of the main product peak. Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST) and their likely fragmentation patterns.
Conclusion
The structural validation of a synthesized molecule like this compound is not a single measurement but a logical, evidence-based process. By integrating IR, MS, and detailed NMR spectroscopy, we create a robust, self-validating workflow. This orthogonal approach provides confidence in the product's identity by confirming functional groups, molecular weight, and the precise atomic connectivity of the carbon-hydrogen framework. Comparing the product's analytical signature against potential impurities, such as unreacted starting materials or intermediates, provides the ultimate proof of purity and structural integrity, ensuring the reliability of downstream applications in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Ethyltetrahydro-4H-pyran-4-one
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the presumed safety and handling requirements for 2-Ethyltetrahydro-4H-pyran-4-one. The causality behind each recommendation is explained to ensure a deep understanding of the necessary safety protocols.
Presumed Hazard Profile
Based on data from analogous compounds, this compound is presumed to be a flammable liquid.[1] Vapors may be heavier than air and can form explosive mixtures with air, especially at elevated temperatures.[1] As with many organic solvents, it may cause skin and eye irritation upon contact. While specific toxicity data is unavailable, it is prudent to minimize exposure through all routes: inhalation, ingestion, and dermal contact.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the essential PPE for routine laboratory operations.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses or goggles when there is a significant risk of splashing. | Protects against accidental splashes of the chemical, which could cause eye irritation. |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can lead to irritation and absorption of the chemical. Gloves should be inspected before use and disposed of properly after handling. |
| Body | Flame-resistant lab coat. | Provides a barrier against spills and splashes. A flame-resistant material is crucial due to the flammability of the compound.[2][3] |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, is the primary means of respiratory protection. If vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge may be required.[1] | Minimizes the inhalation of potentially harmful vapors. |
Detailed Operational Protocols
Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten it completely.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before wearing.
-
Eye/Face Protection: Put on safety glasses, goggles, or a face shield.
Doffing Sequence:
-
Gloves: Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Lab Coat: Remove the lab coat by rolling it inside out to contain any contamination.
-
Eye/Face Protection: Remove eye and face protection.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Handling this compound in a Fume Hood
All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation: Ensure the fume hood is operational and the sash is at the appropriate working height. Gather all necessary equipment and reagents.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[2]
-
Heating: If heating is required, use a heating mantle or a sand bath. Never use an open flame.[2]
-
Post-Handling: After the procedure is complete, securely cap all containers. Decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Follow the proper doffing procedure.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact emergency services. Eliminate all ignition sources.[4]
Disposal Plan
Waste this compound and any contaminated materials are considered hazardous waste and must be disposed of accordingly.
Waste Collection and Disposal:
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.[5]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Storage: Store the waste container in a well-ventilated area, away from ignition sources, and in secondary containment.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company, following all local, state, and federal regulations.[6][7]
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound safely.
Caption: Recommended sequence for donning Personal Protective Equipment.
Caption: Step-by-step workflow for safely handling the chemical.
Caption: Protocol for the safe disposal of chemical waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 4. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 5. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 6. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 7. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



